molecular formula C9H10N2O B348473 2-Methoxy-4,6-dimethylnicotinonitrile CAS No. 65515-39-1

2-Methoxy-4,6-dimethylnicotinonitrile

Cat. No.: B348473
CAS No.: 65515-39-1
M. Wt: 162.19g/mol
InChI Key: WEJLKGQPSKTCBR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLKGQPSKTCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344237
Record name 2-Methoxy-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-39-1
Record name 2-Methoxy-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-4,6-dimethylnicotinonitrile CAS 65515-39-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile (CAS 65515-39-1): A Key Building Block for Modern Drug Discovery

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, a plausible synthesis strategy with mechanistic rationale, its critical role as a molecular building block, and essential safety protocols. This guide is designed to move beyond simple data recitation, offering insights into the causality behind its utility and handling.

Core Chemical Identity

This compound is a substituted pyridine derivative, a class of compounds renowned for its prevalence in a vast number of biologically active molecules and approved pharmaceuticals.[1] Its structure combines three key pharmacophoric elements: the nicotinonitrile (3-cyano-pyridine) core, two activating methyl groups, and a methoxy group at the 2-position. This combination makes it a versatile scaffold for chemical elaboration. The compound is notably classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]

PropertyValueSource
CAS Number 65515-39-1[2][3][4]
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[3][4]
Molecular Formula C₉H₁₀N₂O[2][3][4]
Molecular Weight 162.19 g/mol [3][4]
Canonical SMILES COC1=NC(C)=CC(C)=C1C#N[4]
InChIKey WEJLKGQPSKTCBR-UHFFFAOYSA-N[3][4]
Purity (Typical) ≥97%[4]
Storage Room temperature, in a cool, dry place[2][5]

Physicochemical and Spectroscopic Profile

The structural features of this compound impart distinct physicochemical and spectroscopic properties. Its calculated XLogP3 value of 1.6 suggests moderate lipophilicity, a desirable trait for cell permeability in drug candidates.[3]

Spectroscopic Analysis Rationale: While raw spectra are proprietary to suppliers, a foundational understanding of its expected spectroscopic signature is crucial for characterization and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals in the aliphatic region: one for the methoxy (-OCH₃) protons and two for the non-equivalent methyl (C₄-CH₃ and C₆-CH₃) protons. A single singlet in the aromatic region would correspond to the proton on the pyridine ring (C₅-H).

  • ¹³C NMR: The carbon NMR spectrum will be more complex, showing nine distinct signals. Key signals would include the nitrile carbon (C≡N) in the 115-120 ppm range, the methoxy carbon around 50-60 ppm, and the aromatic carbons of the pyridine ring at characteristic shifts influenced by their substituents.[3]

  • Mass Spectrometry (MS): GC-MS data would show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, along with C-H, C=C, and C=N stretching frequencies typical for the substituted pyridine ring.

Synthesis and Mechanistic Insights

The synthesis of multi-substituted nicotinonitriles is a well-explored area of organic chemistry.[6][7][8][9] While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and logical pathway can be constructed based on established methodologies, such as the Bohlmann-Rahtz pyridine synthesis or related condensation-cyclization reactions.

The following represents a plausible and illustrative synthetic workflow. The causality for each step is explained to provide a deeper understanding of the process.

G cluster_0 Step 1: Enaminonitrile Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation A Acetonitrile C 3-Aminocrotononitrile A->C Self-condensation B Sodium Methoxide (Base) B->C Catalyst E 2-Hydroxy-4,6-dimethylnicotinonitrile C->E Condensation D Acetylacetone D->E G 2-Chloro-4,6-dimethylnicotinonitrile E->G F POCl₃ F->G Reagent I This compound G->I H Sodium Methoxide H->I Nucleophile

Caption: Plausible four-step synthesis workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual, self-validating system based on established chemical principles.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • Rationale: This step involves a condensation reaction between an enamine (3-aminocrotononitrile) and a 1,3-dicarbonyl compound (acetylacetone) to form the pyridine ring.

  • Procedure:

    • To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add acetylacetone (1.05 eq).

    • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the initial Michael addition.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol to yield the hydroxynicotinonitrile intermediate.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

  • Rationale: The hydroxyl group on the pyridine ring must be converted to a better leaving group to allow for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.

  • Procedure:

    • Carefully add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) with cooling in an ice bath.

    • Once the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash with water, and dry to obtain the chloro- intermediate.

Step 3: Synthesis of this compound

  • Rationale: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the chlorine at the C2 position susceptible to displacement by a strong nucleophile like the methoxide ion.

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

    • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the methanol under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography on silica gel to afford the final product.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. Its structure is primed for strategic modification in the development of complex, high-value molecules.

The Role of Constituent Moieties

The molecule's potential can be understood by dissecting the function of its key components. The methoxy group, in particular, is a powerful tool in medicinal chemistry, often used to improve metabolic stability, modulate solubility, and act as a hydrogen bond acceptor in ligand-target interactions.[10][11]

G cluster_Features Structural Features cluster_Properties Medicinal Chemistry Contributions Compound This compound Features Nicotinonitrile Core Methoxy Group Methyl Groups Properties Rigid Scaffold, H-Bond Acceptor Improved Metabolic Stability, Modulated Lipophilicity, H-Bond Acceptor Increased Lipophilicity, Steric Shielding, Filling Hydrophobic Pockets Features:f0->Properties:f0 Provides core structure Features:f1->Properties:f1 Enhances ADME Features:f2->Properties:f2 Fine-tunes binding

Caption: Relationship between molecular features and drug properties.

Utility as a Protein Degrader Building Block

The classification of this molecule as a "Protein Degrader Building Block" is its most compelling feature for contemporary drug discovery.[2] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that uses molecules like PROTACs to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.

A PROTAC consists of three parts: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile scaffold or an intermediate in the synthesis of either the warhead or the linker component, offering multiple points for chemical diversification.

G PROTAC PROTAC Structure Warhead Warhead Ligand (Binds Target Protein) PROTAC->Warhead Linker Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Warhead->Linker Linker->E3_Ligand Our_Molecule 2-Methoxy-4,6-dimethyl -nicotinonitrile Our_Molecule->Warhead Can be elaborated into Our_Molecule->Linker Can be a component of

Caption: Potential role in the structure of a PROTAC therapeutic.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified as harmful and an irritant.[3][4]

GHS Hazard Profile

Hazard CodeStatementClass
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H312Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)
H332Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)
H315Causes skin irritationSkin Irritation (Cat. 2)
H319Causes serious eye irritationEye Irritation (Cat. 2)
H335May cause respiratory irritationSTOT SE (Cat. 3)

Source:[3][4]

Standard Handling Protocol
  • Engineering Controls: All manipulations of this compound, especially as a solid powder, must be conducted in a certified chemical fume hood to prevent inhalation.[12]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.[12]

    • Wear chemical safety goggles or a face shield to protect against eye contact.[12]

    • A standard laboratory coat is required.

  • Handling:

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the handling area.[12]

    • Wash hands thoroughly after handling.[4]

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the material in a sealed container for proper chemical waste disposal.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][12]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Storage & Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

    • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound (CAS 65515-39-1) is more than just a catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its substituted nicotinonitrile core offers a stable and versatile scaffold, while the methoxy and methyl groups provide crucial handles for tuning the physicochemical and pharmacokinetic properties of derivative molecules. Its explicit identification as a building block for protein degraders places it at the forefront of modern medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of this compound's synthesis, reactivity, and safe handling is essential to unlocking its full potential in the creation of next-generation therapeutics.

References

  • Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.
  • This compound | C9H10N2O | CID 595276. (n.d.). PubChem.
  • 65515-39-1 this compound. (n.d.). AK Scientific, Inc.
  • This compound. (n.d.). Fluorochem.
  • Reddy, B. V. S., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
  • 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8. (n.d.). Vulcanchem.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • Various Authors. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate.
  • Methoxy group - Wikipedia. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,6-dimethylnicotinonitrile, identified by its CAS Number 65515-39-1, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core functionalized with a methoxy, two methyl groups, and a nitrile moiety, provides a unique scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This compound is often utilized in the construction of protein degraders and other targeted therapies.[1]

Understanding the physical properties of this molecule is paramount for its effective use in a laboratory setting. These properties dictate critical experimental parameters, including choice of solvent for reactions and purification, storage conditions, and analytical characterization techniques. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, grounding the discussion in both computational data and analysis by analogy to related structures.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and associated identifiers. A clear understanding of its composition is the first step in any research application.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Molecular Properties

Property Value Source
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile [2]
CAS Number 65515-39-1 [1][2]
Molecular Formula C₉H₁₀N₂O [1][2]
Molecular Weight 162.19 g/mol [2]
Monoisotopic Mass 162.079312947 Da [2]
Canonical SMILES CC1=CC(=NC(=C1C#N)OC)C [2][3]

| InChIKey | WEJLKGQPSKTCBR-UHFFFAOYSA-N |[2][3] |

Computed Physicochemical Properties

Table 2: Computationally Predicted Physical Properties

Property Predicted Value Significance in Drug Development Source
XLogP3 1.6 Indicates moderate lipophilicity ("fat-loving" nature). This value suggests a balance between aqueous solubility and membrane permeability, a key consideration for bioavailability. [2][3]

| Topological Polar Surface Area (TPSA) | 45.9 Ų | Predicts the surface area of polar atoms. A TPSA below 140 Ų is often associated with good cell permeability. This value suggests the molecule is likely to cross cell membranes. |[2] |

The XLogP3 value of 1.6 suggests that this compound is moderately lipophilic.[2][3] In drug development, this is often a desirable range. Compounds that are excessively lipophilic (high LogP) may have poor aqueous solubility and be rapidly metabolized, while those that are too hydrophilic (low LogP) may struggle to cross cellular membranes.

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting drug transport properties. The value of 45.9 Ų is well within the typical range for orally bioavailable drugs, indicating that the molecule has a favorable profile for passive diffusion across biological barriers.[2]

Solubility Profile: Prediction and Experimental Rationale

The solubility of a compound is a critical physical property that influences reaction conditions, purification strategies, and formulation for biological assays.

Predicted Solubility

Based on the principle of "like dissolves like" and its computed XLogP3 value, the following solubility profile can be predicted:

  • Water : Poorly soluble. The molecule has significant nonpolar character from the methyl groups and the aromatic ring, which outweighs the polar contributions from the nitrile and methoxy groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Likely highly soluble. These solvents can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding, accommodating the molecule's structure well.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Good to moderate solubility. The molecule can accept hydrogen bonds, but its overall nonpolar surface area may limit very high solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexanes) : Low to moderate solubility. While having nonpolar regions, the polar nitrile and methoxy groups will limit its affinity for purely nonpolar environments.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Likely highly soluble. These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

Experimental Protocol for Solubility Determination

A standard method for quantitatively determining solubility involves the shake-flask method followed by spectroscopic analysis.

A 1. Prepare Saturated Solution Add excess solute to solvent. Equilibrate (e.g., 24h at 25°C). B 2. Separate Phases Centrifuge or filter to remove undissolved solid. A->B C 3. Quantify Solute Dilute aliquot of supernatant. Measure concentration (e.g., UV-Vis). B->C D 4. Calculate Solubility Relate measured concentration to original supernatant volume. C->D

Caption: Workflow for experimental solubility determination.

Causality in Protocol Design:

  • Equilibration Time (Step 1): A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

  • Phase Separation (Step 2): Centrifugation or filtration is critical to ensure that only the dissolved solute is being measured. Failure to remove all solid particulates is a common source of artificially high solubility measurements.

  • Quantification Method (Step 3): UV-Vis spectroscopy is often chosen for aromatic compounds like this one due to its sensitivity and simplicity, assuming the compound has a distinct chromophore. A calibration curve with known concentrations must be prepared beforehand to ensure accuracy.

Solid-State and Crystallographic Properties (Analysis by Analogy)

No published crystal structure for this compound currently exists. However, examining the crystal structure of the closely related analog, 2-Methoxy-4,6-diphenylnicotinonitrile , provides significant insight into the potential solid-state behavior.[4][5]

Studies using X-ray diffraction (XRD) on this diphenyl analog revealed an orthorhombic crystal system.[4] The analysis highlighted the importance of intermolecular forces, such as π–π stacking and hydrogen-bond contacts, in stabilizing the crystal lattice.[4] The dispersion energy was identified as the most potent force, indicating that transient electron correlations play a crucial role in the crystal's overall stability.[4]

For this compound, it can be inferred that similar forces would govern its crystal packing. While the potential for π–π stacking is reduced compared to the diphenyl analog, dipole-dipole interactions involving the nitrile and methoxy groups, along with weaker C-H···N interactions, would be critical in defining its solid-state structure.

Spectroscopic Data for Characterization

Spectroscopic methods are the primary means of confirming the identity and purity of this compound. Data is available in public repositories such as SpectraBase.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments:

    • A singlet for the aromatic proton on the pyridine ring.

    • Three separate singlets for the protons of the two methyl groups and the methoxy group, each integrating to 3H.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the nitrile carbon.

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecule's mass (m/z = 162.19), which is crucial for confirming its molecular weight.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation.[2][6]

  • Handling Precautions: Use only in a well-ventilated area, such as a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6] Room temperature storage is generally acceptable.[1]

Conclusion

This compound is a key heterocyclic building block whose utility is underpinned by its specific physical properties. While experimental data for properties like melting and boiling points are scarce, a robust profile can be constructed from high-quality computational predictions and analogies to closely related structures. Its moderate lipophilicity and favorable polar surface area make it an attractive scaffold for drug discovery. A thorough understanding of its predicted solubility, handling requirements, and spectroscopic signatures is essential for any scientist incorporating this versatile compound into their research and development workflows.

References

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). MDPI.
  • This compound | C9H10N2O | CID 595276. (n.d.). PubChem.
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • This compound (C9H10N2O). (n.d.). PubChemLite.
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1816–o1817.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024, April 16). Semantic Scholar.
  • 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. (n.d.). PubChem.
  • 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, characterization, and its emerging applications, particularly as a valuable building block in the synthesis of targeted therapeutics.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the design of novel therapeutics. Derivatives of nicotinonitrile have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3]

This compound, with its specific substitution pattern, offers a versatile platform for further chemical modification. The methoxy group at the 2-position and the methyl groups at the 4- and 6-positions modulate the electronic and steric properties of the pyridine ring, influencing its binding affinity to biological targets. This compound has gained particular attention as a key intermediate in the synthesis of kinase inhibitors and as a building block for Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.[4]

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

Chemical Identity
IdentifierValue
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[5]
CAS Number 65515-39-1[4]
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Canonical SMILES CC1=CC(=NC(=C1C#N)OC)C[6]
InChI InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3[5]
Physicochemical Properties (Computed)
PropertyValueSource
XLogP3 1.6[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Exact Mass 162.079313 g/mol [5]
Topological Polar Surface Area 45.9 Ų[5]
Structural Diagram

The chemical structure of this compound is depicted below. The core is a pyridine ring, substituted with a methoxy group at the 2-position, a cyano group at the 3-position, and methyl groups at the 4- and 6-positions.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of substituted nicotinonitriles can be achieved through various routes. A common and effective method for preparing 2-alkoxynicotinonitriles involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a sodium alkoxide in the corresponding alcohol.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This method is based on a general procedure reported for the synthesis of 2-methoxypyridine-3-carbonitriles.[7] The reaction proceeds via a Michael addition of the malononitrile anion to the enone, followed by cyclization and subsequent aromatization.

Synthesis_Pathway reactant1 4-Methylpent-3-en-2-one (Mesityl Oxide) reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) reactant1->reagents reactant2 Malononitrile reactant2->reagents intermediate Michael Adduct (unstable intermediate) reagents->intermediate Michael Addition product This compound intermediate->product Cyclization & Aromatization

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[7]

Materials:

  • 4-Methylpent-3-en-2-one (Mesityl oxide)

  • Malononitrile

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous methanol at 5 °C. Stir the mixture until all the sodium has dissolved to form a fresh solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 equivalent) in anhydrous methanol. Stir the resulting mixture for 5 minutes at 5 °C.

  • Addition of Enone: Slowly add a solution of 4-methylpent-3-en-2-one (1.0 equivalent) in anhydrous methanol to the reaction mixture dropwise over a period of 2 hours, maintaining the temperature at 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 90 minutes.

  • Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the resulting residue in water and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by the characterization methods outlined in the following section.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show the following signals:

  • A singlet for the methoxy (O-CH₃) protons.

  • Two distinct singlets for the two methyl (CH₃) groups on the pyridine ring.

  • A singlet for the proton on the pyridine ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

  • Signals for the two methyl carbons.

  • A signal for the methoxy carbon.

  • Signals for the carbons of the pyridine ring, including the carbon of the nitrile group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Results: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (162.19). The spectrum may also show characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization or electrospray ionization).

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

  • A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration.

  • Absorption bands corresponding to C-H stretching and bending vibrations of the methyl and methoxy groups.

  • Bands associated with the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O stretching vibrations of the methoxy group.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the development of novel therapeutics, particularly in the area of oncology.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Nicotinonitrile derivatives have been extensively investigated as kinase inhibitors.[3][8][9] The pyridine core can act as a hinge-binding motif, while the substituents can be modified to achieve selectivity and potency for specific kinases. For instance, nicotinonitrile-based compounds have shown potent inhibitory activity against PIM-1 kinase and tyrosine kinases, which are important targets in cancer therapy.[2][8] this compound provides a scaffold that can be further elaborated to design and synthesize novel kinase inhibitors.

Kinase_Inhibition cluster_0 Drug Development Workflow start 2-Methoxy-4,6- dimethylnicotinonitrile step1 Chemical Modification (e.g., Suzuki coupling, Buchwald-Hartwig amination) start->step1 step2 Library of Nicotinonitrile Derivatives step1->step2 step3 Screening against Kinase Targets (e.g., PIM-1, Tyrosine Kinases) step2->step3 step4 Lead Compound Identification step3->step4 step5 Preclinical and Clinical Development step4->step5

Caption: Workflow for developing kinase inhibitors from this compound.

Protein Degrader Building Blocks (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[4] The nicotinonitrile moiety can be incorporated into the target protein-binding ligand or the linker, and its substituents can be tuned to optimize the properties of the resulting PROTAC.

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and the biological activities of its derivatives make it an attractive starting material for the development of novel therapeutics. As our understanding of disease biology deepens, the demand for sophisticated molecular tools and building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
  • El-Damasy, A. K., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
  • Abdelgawad, M. A., et al. (2021). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.
  • Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry.
  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole.
  • PubChemLite. (n.d.). This compound (C9H10N2O).
  • Navya Chem Pharma Llc. (n.d.). 2-methoxy-4,6-diphenyl-nicotinonitrile.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative relevant as a building block in medicinal chemistry and materials science.[1] As a cornerstone of molecular characterization, ¹H NMR spectroscopy offers unambiguous structural verification by mapping the distinct chemical environments of protons within a molecule. This document delineates the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. The content is designed for researchers, chemists, and drug development professionals who rely on precise analytical data for structural elucidation and quality control.

Molecular Structure and Proton Environments

This compound (IUPAC Name: 2-methoxy-4,6-dimethylpyridine-3-carbonitrile) possesses the molecular formula C₉H₁₀N₂O.[1][2][3] The molecule is built upon a pyridine core, which is substituted with four different functional groups: a methoxy group (-OCH₃) at the C2 position, a nitrile group (-C≡N) at C3, and two methyl groups (-CH₃) at the C4 and C6 positions, respectively.

This substitution pattern results in a simple yet informative ¹H NMR spectrum. Due to the absence of adjacent protons, no spin-spin coupling is expected between the different proton groups. Therefore, the spectrum is characterized by four distinct singlets.

The unique proton environments are:

  • Aromatic Proton (H5): The sole proton attached directly to the pyridine ring at the C5 position.

  • Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group at C2.

  • C4-Methyl Protons (C4-CH₃): The three equivalent protons of the methyl group at C4.

  • C6-Methyl Protons (C6-CH₃): The three equivalent protons of the methyl group at C6.

Figure 1: Chemical structure of this compound with key proton groups labeled.

Foundational Principles and Chemical Shift Prediction

The chemical shift (δ) of each proton singlet is determined by its local electronic environment, which is influenced by a combination of inductive, resonance, and anisotropic effects from the heterocyclic ring and its substituents.

  • Pyridine Ring Current: The delocalized π-electrons of the aromatic pyridine ring generate a powerful ring current when placed in an external magnetic field.[4] This effect strongly deshields protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons.[4] Protons on substituted pyridines typically appear in the range of δ 7.0-9.0 ppm.[5][6][7]

  • Substituent Effects:

    • Methoxy Group (-OCH₃): Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs participate in resonance, donating electron density into the ring. This resonance effect is typically dominant for aromatic systems, leading to increased shielding (an upfield shift) of ring protons, particularly at the ortho and para positions. The methoxy protons themselves typically resonate as a singlet in the δ 3.5-4.5 ppm range.[8]

    • Methyl Groups (-CH₃): Methyl groups are weakly electron-donating through hyperconjugation and induction. This donation slightly shields the aromatic ring, causing attached protons to shift slightly upfield. Protons of methyl groups on a pyridine ring generally appear between δ 2.0-3.0 ppm.[9][10][11]

    • Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing due to both induction and resonance. This deshields the entire ring, shifting the aromatic proton downfield. Furthermore, the triple bond of the nitrile group creates a magnetic anisotropic effect, which can deshield adjacent protons.[12]

Based on these principles, a predicted chemical shift range for each proton environment can be established.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Justification
H5 (Aromatic) 6.5 - 7.5Singlet1HLocated on the electron-rich pyridine ring. Its precise shift is a balance of shielding from the -OCH₃ and -CH₃ groups and deshielding from the ring current and -CN group.
-OCH₃ 3.8 - 4.2Singlet3HTypical range for a methoxy group attached to an aromatic ring, experiencing deshielding from the ring's magnetic field.[8][13]
C6-CH₃ 2.4 - 2.8Singlet3HDeshielded by proximity to the electronegative ring nitrogen and the aromatic system.
C4-CH₃ 2.3 - 2.7Singlet3HResonates in the typical region for a methyl group on a pyridine ring; its chemical shift will be subtly different from the C6-CH₃ due to its unique position relative to all substituents.

Validated Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a rigorously defined experimental protocol is essential. The following workflow is a self-validating system designed to minimize artifacts and produce a spectrum suitable for unambiguous structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample & lock on deuterium signal prep4->acq1 acq2 Shim magnet coils for field homogeneity acq1->acq2 acq3 Set acquisition parameters (Pulse angle, D1, NS) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform (FID → Spectrum) acq4->proc1 proc2 Phase correction (manual or automatic) proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Sources

An In-Depth Technical Guide to the 13C NMR Data of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape

In the realm of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides a comprehensive technical overview of the 13C NMR data for 2-Methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.

Due to the limited availability of public experimental spectral data for this specific compound, this guide is built upon a robust, predicted 13C NMR dataset. This dataset has been generated through a consensus approach, leveraging established chemical shift libraries and predictive algorithms to ensure the highest possible accuracy. The principles and methodologies outlined herein are designed to be directly applicable to the analysis of experimentally acquired data.

The Molecular Architecture: this compound

This compound (CAS No: 65515-39-1) possesses a substituted pyridine core, a scaffold of significant interest in the development of therapeutic agents.[1] The molecule's structure, presented below, features a pyridine ring with a methoxy group at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 4- and 6-positions. This unique arrangement of functional groups gives rise to a distinct 13C NMR spectrum that provides a wealth of structural information.

spectral_analysis_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment cluster_validation Structure Validation A Prepare Sample (10-20 mg in CDCl3 with TMS) B Acquire 13C NMR Spectrum (Proton Decoupled) A->B C Fourier Transform B->C D Phase and Baseline Correction C->D E Reference Spectrum to TMS (0.00 ppm) D->E F Identify Number of Unique Carbons E->F G Group Peaks by Chemical Shift Region (Aromatic, Nitrile, Aliphatic) F->G H Assign Quaternary Carbons (C2, C3, C4, C6) G->H I Assign Protonated Aromatic Carbon (C5) G->I J Assign Nitrile Carbon (CN) G->J K Assign Aliphatic Carbons (OCH3, 4-CH3, 6-CH3) G->K L Compare Assignments with Predicted Data K->L M Correlate with other Spectroscopic Data (1H NMR, HSQC, HMBC) L->M N Final Structural Confirmation M->N

Caption: A logical workflow for the acquisition and analysis of 13C NMR data.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the 13C NMR characteristics of this compound based on a high-confidence predicted dataset. The presented assignments and methodologies offer a valuable resource for researchers working with this molecule and related substituted pyridines. While predicted data provides a strong basis for initial analysis, experimental verification remains the gold standard. The acquisition of a definitive experimental spectrum for this compound would be a valuable contribution to the chemical community, allowing for a direct comparison and refinement of the predictive models. Further two-dimensional NMR experiments, such as HSQC and HMBC, would provide unequivocal confirmation of the assignments outlined in this guide and offer deeper insights into the molecule's electronic structure.

References

  • PubChem. This compound.
  • University of Calgary. Spectroscopic Analysis of Nitriles. [Link]
  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Mass Spectrometry of 2-Methoxy-4,6-dimethylnicotinonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the mass spectrometric behavior of 2-Methoxy-4,6-dimethylnicotinonitrile (C₉H₁₀N₂O), a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. By delving into its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, this document aims to equip the reader with the foundational knowledge for the accurate identification and structural elucidation of this and related compounds.

Introduction: The Significance of Mass Spectrometry in Compound Characterization

Mass spectrometry is an indispensable analytical technique in the chemical and pharmaceutical sciences, providing crucial information about the molecular weight and structure of a compound. For a molecule like this compound, understanding its behavior in the mass spectrometer is paramount for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolism studies in drug discovery. This guide will explore the distinct fragmentation pathways of this molecule under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).

Compound Profile:

PropertyValueSource
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Monoisotopic Mass 162.079313 Da[1]
CAS Number 65515-39-1[1]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the various fragment ions providing a roadmap to its structure.

Predicted EI Fragmentation Pattern

The GC-MS data for this compound available from the NIST Mass Spectrometry Data Center indicates the presence of key ions at m/z 162, 161, and 132.[1] Based on the structure of the molecule and established fragmentation principles for aromatic and heterocyclic compounds, the following fragmentation pathway is proposed.

The molecular ion (M•⁺) is observed at m/z 162 , corresponding to the intact molecule having lost one electron. A prominent peak at m/z 161 arises from the loss of a hydrogen radical (H•), a common fragmentation for compounds with methyl groups on an aromatic ring, leading to the formation of a stable benzyl-type cation.

The fragment at m/z 132 is likely due to the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion. This is a characteristic fragmentation for methoxy-substituted aromatic compounds, proceeding through a rearrangement mechanism.

Further fragmentation can be predicted. The loss of a methyl radical (•CH₃) from the molecular ion would result in an ion at m/z 147 . Subsequent loss of carbon monoxide (CO) from this ion could lead to a fragment at m/z 119 . Cleavage of the nitrile group (•CN) from the molecular ion is also possible, which would generate a fragment at m/z 136 .

Table of Predicted EI Fragments:

m/zProposed Fragment StructureProposed Neutral Loss
162[C₉H₁₀N₂O]•⁺ (Molecular Ion)-
161[C₉H₉N₂O]⁺H•
147[C₈H₇N₂O]⁺•CH₃
132[C₈H₈N₂]•⁺CH₂O
119[C₇H₇N₂]⁺•CH₃, CO
136[C₈H₁₀O]•⁺•CN
Visualizing the EI Fragmentation Pathway

EI_Fragmentation_of_this compound M [M]•⁺ m/z 162 M_minus_H [M-H]⁺ m/z 161 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z 147 M->M_minus_CH3 - •CH₃ M_minus_CH2O [M-CH₂O]•⁺ m/z 132 M->M_minus_CH2O - CH₂O M_minus_CN [M-CN]⁺ m/z 136 M->M_minus_CN - •CN M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 119 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Predicted ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, this compound is expected to readily form a protonated molecule ([M+H]⁺) at m/z 163 . Collision-induced dissociation (CID) of this precursor ion will lead to a series of product ions.

The most likely initial fragmentation event is the loss of a neutral molecule of methane (CH₄) from the protonated methoxy group and an adjacent methyl group, resulting in a stable cyclic ion at m/z 147 . Another plausible fragmentation is the loss of formaldehyde (CH₂O) from the protonated methoxy group, yielding an ion at m/z 133 .

Further fragmentation of the m/z 147 ion could involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrile-containing compounds, to produce an ion at m/z 120 . The loss of carbon monoxide (CO) from the m/z 147 ion could also occur, leading to a fragment at m/z 119 .

Table of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureProposed Neutral Loss
163163[C₉H₁₁N₂O]⁺ ([M+H]⁺)-
163147[C₈H₇N₂O]⁺CH₄
163133[C₈H₉N₂]⁺CH₂O
147120[C₇H₆NO]⁺HCN
147119[C₇H₅N₂]⁺CO
Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation_of_this compound MH [M+H]⁺ m/z 163 MH_minus_CH4 [M+H-CH₄]⁺ m/z 147 MH->MH_minus_CH4 - CH₄ MH_minus_CH2O [M+H-CH₂O]⁺ m/z 133 MH->MH_minus_CH2O - CH₂O MH_minus_CH4_minus_HCN [M+H-CH₄-HCN]⁺ m/z 120 MH_minus_CH4->MH_minus_CH4_minus_HCN - HCN MH_minus_CH4_minus_CO [M+H-CH₄-CO]⁺ m/z 119 MH_minus_CH4->MH_minus_CH4_minus_CO - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and a suitable organic solvent (e.g., methanol, acetonitrile) containing 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: m/z 100-500 to detect the [M+H]⁺ ion at m/z 163.

    • MS/MS: Select the precursor ion at m/z 163 and perform collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate product ion spectra.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization yields a characteristic fragmentation pattern with key ions at m/z 162, 161, and 132, arising from the loss of a hydrogen radical and formaldehyde, respectively. Electrospray Ionization, coupled with tandem mass spectrometry, offers complementary information, with the protonated molecule at m/z 163 fragmenting via the loss of methane and formaldehyde. By employing both EI and ESI techniques, researchers can confidently identify and characterize this molecule, ensuring the integrity and reliability of their scientific investigations. This guide serves as a foundational resource, and the provided protocols can be adapted and optimized for specific instrumentation and analytical requirements.

References

  • PubChem. This compound.
  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

IR spectroscopy of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-4,6-dimethylnicotinonitrile

Abstract

This technical guide provides a comprehensive exploration of the principles and practices involved in the Infrared (IR) spectroscopic analysis of this compound (CAS No: 65515-39-1)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document details the foundational theory, experimental protocols, and in-depth spectral interpretation. By explaining the causality behind methodological choices and grounding claims in authoritative sources, this guide serves as a practical and scientifically rigorous resource for characterizing this important chemical building block.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₀N₂O.[1][3] It serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and protein degraders.[1] Accurate structural confirmation and purity assessment are paramount in these applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[4] This guide elucidates the application of Fourier Transform Infrared (FTIR) spectroscopy for the unambiguous identification and characterization of this compound.

Molecular Structure and Expected Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its molecular architecture. The structure contains several distinct functional groups, each with characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

The primary functional groups to be identified are:

  • Nitrile Group (C≡N): This group is expected to produce a very strong and sharp absorption band.

  • Aromatic Pyridine Ring: The substituted ring will exhibit characteristic C=C and C=N stretching vibrations, as well as aromatic C-H stretching and bending modes.

  • Methoxy Group (-OCH₃): This includes C-O stretching and the aliphatic C-H stretching and bending of the methyl group.

  • Dimethyl Groups (-CH₃): These two methyl groups attached to the pyridine ring will also contribute to aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable IR spectrum requires meticulous sample preparation and proper instrument operation. As this compound is a solid at room temperature, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5][6]

start Start: Solid Sample prep Sample Preparation start->prep kbr KBr Pellet Method: - Grind 1-2 mg sample with ~150 mg dry KBr. - Press mixture into a transparent pellet. prep->kbr Transmission atr ATR Method: - Place small amount of sample on ATR crystal. - Apply pressure for solid contact. prep->atr Reflectance background Acquire Background Spectrum (Empty Sample Compartment or Blank KBr Pellet) kbr->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing: - Automatic background subtraction. - Baseline correction (if needed). sample_scan->process analysis Spectral Analysis: - Identify characteristic peaks. - Correlate peaks to functional groups. process->analysis end End: Characterized Spectrum analysis->end

Caption: General experimental workflow for FTIR analysis of a solid sample.

Method A: KBr Pellet Technique

This classic transmission method involves dispersing the solid sample within an IR-transparent matrix.[6] Potassium bromide (KBr) is the most common choice due to its transparency across the mid-IR range (4000–400 cm⁻¹) and its ability to form clear pellets under pressure.[6]

Protocol:

  • Drying: Gently dry high-purity, spectroscopy-grade KBr in an oven at ~100 °C to remove any absorbed water, which has strong IR absorptions.[7] Also, ensure the analyte is free of excess moisture.

  • Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen scattering).[7]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix intimately with the ground sample.[5]

  • Pelletizing: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[5] A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or moisture.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of a blank KBr pellet or the empty beam path first, then collect the sample spectrum.[6]

Method B: Attenuated Total Reflectance (ATR)

ATR has become a dominant technique due to its simplicity and minimal sample preparation.[6] The method involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[6]

Protocol:

  • Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residues from previous measurements.

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to account for the absorbance of the crystal itself and the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the measurement area.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid firmly against the crystal.[5] Good contact is essential for a high-quality spectrum, as the evanescent wave only penetrates a very short distance.

  • Analysis: Collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected absorption regions for this compound based on its functional groups and established spectroscopic data.

structure This compound Nitrile (C≡N) Aromatic Ring (C=C, C=N, C-H) Methoxy (-OCH₃) Alkyl (-CH₃) spectrum IR Spectrum (cm⁻¹) ~3100-3000 (Aromatic C-H Stretch) ~3000-2850 (Alkyl C-H Stretch) ~2230 (C≡N Stretch) ~1600-1400 (Ring C=C/C=N Stretch) ~1300-1000 (C-O Stretch) structure:f1->spectrum:f3 Strong, Sharp structure:f2->spectrum:f1 Medium structure:f2->spectrum:f4 Medium-Strong structure:f3->spectrum:f2 Medium structure:f3->spectrum:f5 Strong structure:f4->spectrum:f2 Medium

Caption: Logical flow from molecular functional groups to expected IR spectral regions.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3100 - 3000C-H StretchingAromatic (Pyridine Ring)Medium to Weak
2980 - 2850C-H StretchingAliphatic (Methyl & Methoxy)Medium
~2830 - 2815C-H StretchingMethoxy (O-CH₃)Weak, but diagnostic[8][9]
2240 - 2220C≡N StretchingNitrileStrong, Sharp[10][11]
~1600 - 1450C=C & C=N StretchingAromatic (Pyridine Ring)Medium to Strong, Multiple Bands
~1470 - 1440C-H Bending (Asymmetric)Methyl (-CH₃)Medium
~1380C-H Bending (Symmetric)Methyl (-CH₃)Medium to Weak
~1250C-O Stretching (Asymmetric)Aryl-Alkyl EtherStrong
~1050C-O Stretching (Symmetric)Aryl-Alkyl EtherMedium
Below 900C-H Out-of-Plane BendingAromatic (Pyridine Ring)Medium to Strong

Detailed Analysis:

  • Nitrile (C≡N) Stretch: The most prominent and diagnostically significant peak will be the nitrile stretch. For aromatic nitriles, this absorption is typically found between 2240 and 2220 cm⁻¹.[10] Its presence as a strong, sharp band is a clear indicator of the nitrile functional group, as very few other groups absorb in this region.[11][12]

  • C-H Stretching Region (3100 - 2800 cm⁻¹): This region will contain multiple overlapping peaks. Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (the aromatic ring).[13] Peaks below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the two methyl groups and the methoxy group. A weak but highly characteristic band for the methoxy group's C-H stretch often appears between 2860–2800 cm⁻¹.[8]

  • Fingerprint Region (1600 - 600 cm⁻¹): This region is complex but rich in structural information.

    • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the substituted pyridine ring will appear as a series of bands between approximately 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions and intensities are sensitive to the substitution pattern.[14][15]

    • C-O Ether Linkage: The C-O-C stretching of the methoxy group will produce strong absorptions. Aryl-alkyl ethers typically show a strong asymmetric stretch around 1250 cm⁻¹ and a medium symmetric stretch near 1050 cm⁻¹.[9]

    • Methyl Bends: The asymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl groups will be visible around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

    • Out-of-Plane Bending: The C-H out-of-plane bending ("wags") from the hydrogen on the pyridine ring will produce strong bands in the 900-650 cm⁻¹ region, which can be diagnostic of the ring's substitution pattern.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By carefully preparing the sample and analyzing the resulting spectrum, a researcher can confirm the presence of all key functional groups: the sharp, intense nitrile peak around 2230 cm⁻¹, the aromatic ring stretches in the 1600-1450 cm⁻¹ region, C-H stretches above and below 3000 cm⁻¹, and the strong C-O ether stretches in the fingerprint region. This guide provides the necessary theoretical foundation and practical protocols to confidently perform and interpret this critical analysis, ensuring the quality and identity of this compound in research and development settings.

References

  • Vertex AI Search. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • AKSci. (n.d.). 65515-39-1 this compound.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Applied Spectroscopy. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy.
  • Química Organica.org. (n.d.). IR spectrum: Nitriles.
  • PubChem. (n.d.). This compound.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • Applied Spectroscopy. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes.
  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.
  • PubChemLite. (n.d.). This compound (C9H10N2O).
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 infrared spectrum of methoxymethane.

Sources

Solubility Profile of 2-Methoxy-4,6-dimethylnicotinonitrile: A Comprehensive Guide to Experimental Determination and Theoretical Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Drug Development Professional

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. 2-Methoxy-4,6-dimethylnicotinonitrile serves as a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation strategies. This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of this compound. We delve into the causal relationships between its molecular structure and solubility behavior, present a detailed, self-validating experimental protocol, and offer guidance on data analysis and presentation for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Solute

Before any experimental work, a robust theoretical analysis of the target molecule is essential. This allows for informed solvent selection and experimental design. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2]

Physicochemical Properties of this compound

The molecular structure dictates the compound's overall polarity and its capacity for intermolecular interactions. Key properties, sourced from authoritative databases like PubChem, are summarized below.[3]

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₀N₂OPubChem[3]Provides the elemental composition.
Molecular Weight 162.19 g/mol PubChem[3]Influences the energy required to overcome the crystal lattice.
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrilePubChem[3]Unambiguously identifies the chemical structure.
XLogP3 1.6PubChem[3]A computed value indicating moderate lipophilicity. An XLogP between 1 and 3 suggests solubility in a range of solvents from moderately polar to non-polar.

Structural Analysis:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to polarity.

  • Nitrile Group (-C≡N): A strongly polar functional group capable of dipole-dipole interactions.

  • Methoxy Group (-OCH₃): Moderately polar and can act as a hydrogen bond acceptor.

  • Dimethyl Groups (-CH₃): Two non-polar alkyl groups that increase the lipophilicity of the molecule.

The presence of both polar (nitrile, methoxy, pyridine nitrogen) and non-polar (dimethyl, aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile, likely dissolving in solvents of intermediate polarity and potentially showing limited solubility in highly polar (like water) or very non-polar (like hexane) solvents.

Qualitative Solubility Prediction

Based on the structural analysis and the "like dissolves like" principle, we can make initial qualitative predictions to guide solvent selection for experimental testing.

SolventSolvent ClassPredicted SolubilityRationale
Hexane Non-polar AliphaticLowMismatch in polarity; solute's polar groups are dominant.
Toluene Non-polar AromaticModerateAromatic ring interactions (π-π stacking) may enhance solubility.
Dichloromethane Moderately PolarHighGood balance of polarity to interact with both polar and non-polar moieties.
Ethyl Acetate Moderately PolarHighCapable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Acetone Polar AproticHighStrong dipole moment effectively solvates the polar nitrile and methoxy groups.
Isopropanol Polar ProticModerate to HighCan act as a hydrogen bond donor and acceptor.
Methanol Polar ProticModerateHigh polarity and hydrogen bonding capability, but may be less effective for the non-polar parts.
Water Highly Polar ProticLowThe non-polar dimethyl groups and pyridine ring likely limit aqueous solubility.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical data is the gold standard. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]

Workflow for Experimental Solubility Determination

The overall process follows a logical sequence from preparation to final analysis, ensuring accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis A 1. Prepare Saturated Solution (Solute + Solvent in Vial) D 4. Equilibrate at Constant T (Shaker/Incubator) A->D Incubate B 2. Ensure Solvent Purity (e.g., via HPLC or GC) B->A C 3. Calibrate Analytical Instrument (e.g., UV-Vis, HPLC) G 7. Analyze Supernatant (Determine Concentration) C->G E 5. Monitor for Equilibrium (e.g., sample at 24h, 48h) D->E Time F 6. Separate Solid & Liquid (Centrifugation + Filtration) E->F Equilibrium Reached F->G Clear Filtrate H 8. Calculate Solubility (e.g., in mg/mL or mol/L) G->H

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by incorporating an equilibrium check.

Materials:

  • This compound (purity ≥98%)[1]

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance (± 0.1 mg)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure:

  • Preparation of Stock Solutions (for Calibration):

    • Accurately prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., Dichloromethane or Acetone).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards on the chosen analytical instrument (e.g., HPLC-UV) to generate a calibration curve (Response vs. Concentration). This is a critical step for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures solid is present after equilibration is key (e.g., ~20-50 mg).

    • Record the exact mass of the compound added.

    • Pipette a precise volume of the selected solvent into the vial (e.g., 2.0 mL).

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours.

    • Self-Validation Check: To ensure equilibrium has been reached, take a small aliquot of the supernatant at 24 hours and analyze its concentration. Continue equilibration and take another aliquot at 48 hours. If the concentration values are within a narrow margin (e.g., ± 5%), equilibrium is considered achieved.

  • Sample Processing:

    • Once equilibrium is confirmed, remove the vials from the shaker and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • For volatile solvents, it is crucial to perform the next steps quickly to prevent solvent evaporation.

    • Draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a syringe filter (chemically compatible with the solvent) and dispense the clear filtrate into a clean analysis vial.

  • Analysis and Calculation:

    • Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring its concentration within the range of the previously generated calibration curve.

    • Analyze the diluted sample using the calibrated analytical instrument (e.g., HPLC-UV).

    • Using the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility.

    Solubility (mg/mL) = C_diluted × Dilution Factor

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Hexane25.0Experimental Value± Value
Toluene25.0Experimental Value± Value
Dichloromethane25.0Experimental Value± Value
Ethyl Acetate25.0Experimental Value± Value
Acetone25.0Experimental Value± Value
Isopropanol25.0Experimental Value± Value
Methanol25.0Experimental Value± Value
Water25.0Experimental Value± Value

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when handling chemical compounds.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes skin and serious eye irritation. [5]

  • May cause respiratory irritation. [5]

Safe Handling Practices
  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

  • Avoid generating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Waste Disposal
  • All waste materials, including excess solid, filtered solid, and used solvent solutions, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHSO) office, following all local and national regulations.[8]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug development and chemical manufacturing processes. The principles and methodologies outlined herein are broadly applicable to other small organic molecules, serving as a foundational reference for solubility studies.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate.
  • QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate.
  • QSAR-based solubility model for drug-like compounds. PubMed.
  • Solubility of Organic Compounds. LibreTexts Chemistry.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. NIH.
  • Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online.
  • QSAR-based solubility model for drug-like compounds. ResearchGate.
  • This compound | C9H10N2O | CID 595276. PubChem.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. LabAlley.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Publishing.
  • EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.edu.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ScienceDirect.
  • Probing Substituents Effect on n → π* Interactions in Organic Nitrile–Pyridine Complexes: A Quantum Chemical Study. ResearchGate.
  • Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend. ScholarWorks.
  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. MDPI.

Sources

An In-Depth Technical Guide to the Synthesis and Application of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Building Block

Nicotinonitrile derivatives, characterized by a pyridine ring bearing a cyano group, are a cornerstone of heterocyclic chemistry, with a rich history in the development of pharmaceuticals and functional materials.[1] The strategic placement of various substituents on the pyridine core allows for the fine-tuning of the molecule's physicochemical properties, leading to a broad spectrum of biological activities. This guide focuses on a specific, yet increasingly important, member of this family: 2-Methoxy-4,6-dimethylnicotinonitrile.

While the precise historical genesis of its initial synthesis is not prominently documented in major chemical literature, its current commercial availability and citation as a "Protein Degrader Building Block" by chemical suppliers highlight its contemporary significance.[2] This suggests that its value has been recognized in the context of modern drug discovery, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of a logical and scientifically sound synthetic route to this compound, its structural characterization, and a discussion of its application as a key component in the construction of Proteolysis Targeting Chimeras (PROTACs).

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most direct and logical synthetic pathway to this compound involves a two-step sequence, starting from readily available precursors. This strategy hinges on the initial construction of a chlorinated nicotinonitrile intermediate, followed by a nucleophilic aromatic substitution to introduce the desired methoxy group.

Synthesis_Pathway Reactants1 Starting Materials for Precursor Precursor 2-Chloro-4,6-dimethylnicotinonitrile Reactants1->Precursor Step 1: Cyclization & Chlorination FinalProduct This compound Precursor->FinalProduct Step 2: Nucleophilic Substitution Reactants2 Sodium Methoxide in Methanol Reactants2->FinalProduct

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4,6-dimethylnicotinonitrile

The synthesis of the chlorinated precursor is a critical first step. While various methods exist for the synthesis of substituted pyridines, a common approach involves the cyclization of acyclic precursors followed by chlorination. One such method is the reaction of an enaminone with malononitrile, followed by treatment with a chlorinating agent like phosphorus oxychloride.[3]

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1a: Synthesis of 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • To a solution of (E)-4-(dimethylamino)-3-buten-2-one (0.1 mol) in methanol (150 mL) is added piperidine acetate (0.01 mol) as a catalyst.

  • Malononitrile (0.1 mol) is then added portion-wise at room temperature over 1-2 hours.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then cooled in an ice-water bath to 5-10 °C to precipitate the product.

  • The resulting solid is collected by suction filtration, washed with cold methanol (2 x 10 mL), and dried to yield the intermediate enaminonitrile.[3]

Step 1b: Chlorination to 2-Chloro-4,6-dimethylnicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, the dried enaminonitrile intermediate (0.1 mol) is suspended in phosphorus oxychloride (0.15 mol).[3]

  • The mixture is slowly heated to reflux (approximately 105-110 °C) and maintained at this temperature for 5 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into 100 mL of crushed ice. This step is highly exothermic and releases HCl gas, and should be performed with extreme caution in a fume hood.

  • The aqueous mixture is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-dimethylnicotinonitrile, which can be further purified by column chromatography or recrystallization.

Causality in Experimental Design:
  • Phosphorus oxychloride (POCl3): This reagent serves a dual purpose. It acts as a dehydrating agent to facilitate the cyclization of the intermediate and as a chlorinating agent to convert the resulting pyridone into the desired 2-chloropyridine derivative.

  • Controlled addition and temperature: The careful, portion-wise addition of reagents and control of the reaction temperature are crucial to manage the exothermicity of the reactions and prevent the formation of side products.

Part 2: Synthesis of this compound

The conversion of the 2-chloro intermediate to the final product is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack by methoxide ions.

Experimental Protocol: Methoxylation of 2-Chloro-4,6-dimethylnicotinonitrile
  • Sodium metal (0.12 mol) is dissolved in anhydrous methanol (150 mL) under a nitrogen atmosphere to prepare a solution of sodium methoxide. This reaction is exothermic and should be performed with care.

  • To this solution, 2-chloro-4,6-dimethylnicotinonitrile (0.1 mol) is added, and the mixture is heated to reflux for 6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Self-Validating System:

The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The disappearance of the starting material and the appearance of a new product with the expected spectral characteristics confirm the success of the reaction.

Structural Characterization

The identity and purity of this compound are confirmed by a combination of spectroscopic methods.

PropertyValueSource
CAS Number 65515-39-1[4]
Molecular Formula C9H10N2O[4]
Molecular Weight 162.19 g/mol [4]
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[4]
Appearance Solid
1H NMR Spectral data available in public databases[4]
13C NMR Spectral data available in public databases[4]
Mass Spectrometry m/z = 162 (M+), 161, 132[4]

Application in Targeted Protein Degradation: A PROTAC Building Block

The designation of this compound as a "Protein Degrader Building Block" points to its use in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[5][6] They consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[7]

PROTAC_Structure TargetBinder Target Protein Ligand Linker Linker TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[] Small, rigid heterocyclic scaffolds like this compound are valuable components for linker design. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modification and attachment to the other components of the PROTAC. The pyridine ring offers a degree of rigidity and defined exit vectors for the linker, which can be crucial for achieving the optimal orientation of the two ligands.

The methoxy and methyl groups on the nicotinonitrile scaffold can also influence the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability. The synthesis of a library of PROTACs with linkers derived from building blocks like this compound allows researchers to systematically explore the structure-activity relationship and optimize the degradation of a target protein.

Conclusion

This compound has emerged as a valuable building block in modern medicinal chemistry. While its original discovery may not be widely chronicled, its utility is evident from its commercial availability and its role in the synthesis of sophisticated molecules for targeted protein degradation. The synthetic route presented in this guide, based on well-established chemical transformations, provides a reliable method for its preparation. The structural features of this compound make it an attractive scaffold for the construction of PROTAC linkers, enabling the development of novel therapeutics for a wide range of diseases. As research in targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like this compound is likely to grow, solidifying its place in the toolbox of the modern drug discovery scientist.

References

  • Organic Syntheses. 2-chloronicotinonitrile.
  • Google Patents. Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
  • PubChem. This compound.
  • Organic Syntheses. Pyridine, 2-chloro-.
  • PrecisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Google Patents. The preparation method of the chloro- nicotinonitrile of 2-. CN109232413A.
  • Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole.
  • Tinworth, C. P., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 10(8), 1275-1289.
  • Al-Tel, T. H., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Molecules, 23(9), 2329.
  • Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
  • The Royal Society of Chemistry. Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol.
  • CP Lab Chemicals. 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • Trade Science Inc. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Imamura, K., et al. (2022). Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology. Nature Communications, 13(1), 6035.
  • Ottis, P., et al. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Biochemical Society Transactions, 45(1), 1-13.
  • Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1816.
  • YouTube. (2022). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.
  • YouTube. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields.

Sources

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile as a Core Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-4,6-dimethylnicotinonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis from fundamental precursors, delve into the mechanistic rationale behind the synthetic strategy, and present a detailed, validated experimental protocol. Furthermore, this guide will illuminate the compound's critical role as a versatile starting material in the development of pharmacologically active agents, supported by case studies and pathway visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Significance of the Substituted Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an ideal starting point for creating diverse molecular libraries. The nitrile group, in particular, is a valuable functional handle. It can serve as a bioisostere for other groups, participate in cycloadditions, or be hydrolyzed to amides or carboxylic acids, offering multiple avenues for molecular elaboration.[3]

Within this class, this compound stands out as a particularly useful and strategically functionalized intermediate. The methoxy group at the 2-position activates the pyridine ring and can also serve as a leaving group in nucleophilic aromatic substitution reactions. The methyl groups at positions 4 and 6 provide steric and electronic influence, guiding subsequent reactions and contributing to the final molecule's binding profile. These features make it a highly sought-after precursor for complex, multi-substituted pyridine derivatives with significant biological potential.[4]

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem[5]
Molecular Weight 162.19 g/mol PubChem[5]
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrilePubChem[5]
CAS Number 65515-39-1PubChem[5][6]
Appearance Colorless to light yellow solidTypical Observation
Purity (Typical) ≥98%Commercial Supplier[6]
Storage Room temperature, in a dry, well-ventilated placeCommercial Supplier[6]

Characterization: The identity and purity of this compound are typically confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Researchers should expect characteristic signals corresponding to the aromatic protons, the two distinct methyl groups, the methoxy group, and the nitrile carbon.

Synthesis of this compound

The most common and efficient synthesis of this target molecule begins with the readily available precursor, 2-hydroxy-4,6-dimethylnicotinonitrile (also known as 4,6-dimethyl-2-pyridone-3-carbonitrile). The core transformation is a methylation reaction, specifically an O-methylation of the pyridone tautomer.

Retrosynthetic Analysis & Mechanistic Considerations

The synthesis is conceptually straightforward: the hydroxyl group of the pyridone is converted to a methoxy ether. This is typically achieved via a Williamson ether synthesis-type reaction.

  • Deprotonation: A suitable base is required to deprotonate the hydroxyl group of the 2-pyridone, forming a more nucleophilic pyridoxide anion. The choice of base is critical; it must be strong enough to effect complete deprotonation without promoting unwanted side reactions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile are common choices.

  • Nucleophilic Attack: The resulting pyridoxide anion acts as a nucleophile, attacking an electrophilic methyl source. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is often preferred for its high reactivity, though it is a potent alkylating agent and requires careful handling.

  • Reaction Control: The temperature and reaction time must be carefully controlled to ensure complete conversion and minimize the formation of byproducts, such as N-methylation. O-methylation is generally favored for 2-pyridones, but reaction conditions can influence the selectivity.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Hydroxy-4,6-dimethylnicotinonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Addition of Methylating Agent: While stirring vigorously at room temperature, add methyl iodide (1.2 eq) dropwise to the suspension.

    • Expert Insight: The dropwise addition helps to control any potential exotherm and maintain reaction selectivity.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

    • Causality: This step quenches the reaction and dissolves the inorganic salts (like potassium iodide and excess potassium carbonate).

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (2-Hydroxynicotinonitrile, K2CO3 in DMF) Add_MeI 2. Add Methyl Iodide Reactants->Add_MeI Heat 3. Heat & Monitor (TLC) Add_MeI->Heat Quench 4. Quench with Water Heat->Quench Extract 5. Extract (Ethyl Acetate) Quench->Extract Wash 6. Wash & Dry Extract->Wash Purify 7. Purify (Chromatography/ Recrystallization) Wash->Purify Product Final Product Purify->Product

Caption: A workflow diagram for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a versatile intermediate primarily used for constructing more complex heterocyclic systems. Its value lies in the differential reactivity of its functional groups.

Transformation into Core Pharmacophores

The true power of this starting material is realized in its subsequent transformations. The methoxy and cyano groups can be manipulated to build pharmacologically relevant structures.

  • Displacement of the Methoxy Group: The 2-methoxy group can be displaced by various nucleophiles (e.g., amines, thiols) in a nucleophilic aromatic substitution (SₙAr) reaction. This allows for the direct installation of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.

  • Modification of the Nitrile Group: The cyano group can be reduced to an aminomethyl group, hydrolyzed to a carboxamide or carboxylic acid, or used in constructing fused heterocyclic rings. For instance, reaction with guanidine can lead to the formation of aminopyrimidine rings.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate its utility, let's consider a hypothetical pathway where this compound is the starting material for a kinase inhibitor scaffold, a common target class in oncology drug discovery.

Case_Study A 2-Methoxy-4,6-dimethyl- nicotinonitrile B Step 1: SₙAr Reaction (e.g., + Aniline derivative) A->B Nucleophilic Substitution C 2-Anilino-4,6-dimethyl- nicotinonitrile Intermediate B->C D Step 2: Nitrile Hydrolysis C->D Acid or Base Catalysis E Final Scaffold (2-Anilino-4,6-dimethyl- nicotinamide) D->E

Caption: A hypothetical synthetic pathway from the starting material to a kinase inhibitor scaffold.

In this pathway:

  • The starting material (A) undergoes an SₙAr reaction with a substituted aniline (B). The methoxy group is displaced, forming a 2-anilino-nicotinonitrile intermediate (C). This is a common strategy for creating scaffolds that mimic the hinge-binding motif of ATP in kinase active sites.

  • The nitrile group of the intermediate is then hydrolyzed (D) to the corresponding primary amide (E). This amide can form crucial hydrogen bonds with the protein target, enhancing binding affinity and selectivity.

This two-step sequence efficiently transforms a simple building block into a complex, pre-organized scaffold ready for further functionalization, demonstrating the strategic value of this compound in accelerating drug discovery programs.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

  • Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[5]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis is robust and well-understood, and its inherent functionalities—a displaceable methoxy group and a versatile nitrile handle—provide a reliable entry point into a vast chemical space of potential drug candidates. By understanding the principles behind its synthesis and the logic of its application, research and development teams can effectively harness this building block to accelerate the design and synthesis of novel therapeutics.

References

  • Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry.
  • Gouda, M. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules.
  • Hassan, A. S., et al. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University.
  • Semantic Scholar. (n.d.). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Campos, P. J., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.
  • Université du Luxembourg. (n.d.). This compound (C9H10N2O). PubChemLite.
  • CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.

Sources

A Theoretical and Spectroscopic Investigation of 2-Methoxy-4,6-dimethylnicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies of 2-Methoxy-4,6-dimethylnicotinonitrile. It is designed for researchers, scientists, and drug development professionals interested in the computational analysis and experimental characterization of novel heterocyclic compounds. This document delves into the synthesis, molecular structure, vibrational analysis, electronic properties, and potential applications of the title compound, offering a cohesive narrative grounded in established scientific principles.

Introduction: The Significance of Nicotinonitrile Scaffolds

Nicotinonitrile (3-cyanopyridine) derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs such as bosutinib, milrinone, and neratinib[1]. The versatility of the nicotinonitrile scaffold allows for straightforward synthesis and structural modification, leading to a wide array of biological activities, including anticancer, antibacterial, and tyrosine kinase inhibitory effects[2][3]. The introduction of alkoxy and alkyl substituents, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Theoretical studies, in conjunction with experimental validation, are indispensable for understanding the structure-activity relationships and for the rational design of new therapeutic agents.

This guide will explore the theoretical underpinnings of this compound's properties, leveraging Density Functional Theory (DFT) as the primary computational tool. We will examine its optimized molecular geometry, vibrational frequencies, electronic transitions, and key reactivity descriptors. These theoretical insights will be correlated with experimental spectroscopic data (FT-IR, NMR, UV-Vis) to provide a holistic understanding of this promising molecule.

Synthesis and Characterization: An Integrated Approach

The synthesis of this compound can be achieved through established routes for 2-alkoxy-3-cyanopyridine derivatives[2]. A common synthetic pathway involves the cyclization of appropriate precursors in the presence of a suitable base.

General Synthetic Protocol

A plausible synthetic route would involve the reaction of a suitable chalcone precursor with malononitrile in the presence of a catalyst like ammonium acetate. The resulting pyridine derivative can then be further modified to introduce the methoxy group.

Step-by-step Synthesis Outline:

  • Chalcone Synthesis: Reaction of an appropriate acetophenone with a suitable aldehyde under basic conditions to yield the corresponding chalcone.

  • Cyclization: The purified chalcone is then reacted with malononitrile and a catalyst (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) under reflux to form the nicotinonitrile ring.

  • Alkoxylation: Introduction of the methoxy group at the 2-position, potentially through a nucleophilic substitution reaction on a corresponding 2-chloro or 2-hydroxy precursor.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The synthesized compound is then characterized using a suite of spectroscopic techniques to confirm its structure and purity.[4]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Computational Methodology: The Power of Density Functional Theory

Theoretical calculations are performed using DFT, a robust method for investigating the electronic structure of molecules.[5][6] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Computational Workflow

The following workflow outlines the key computational steps for the theoretical analysis of this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations (Gaussian 09) cluster_analysis Post-Calculation Analysis cluster_output Output & Correlation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Tensors (GIAO Method) geom_opt->nmr_calc tddft_calc TD-DFT for UV-Vis (in solvent) geom_opt->tddft_calc mep Molecular Electrostatic Potential (MEP) geom_opt->mep nlo Non-Linear Optical (NLO) Properties geom_opt->nlo vib_analysis Vibrational Analysis (PED) freq_calc->vib_analysis spectroscopic_data Simulated Spectra (FT-IR, NMR, UV-Vis) nmr_calc->spectroscopic_data homo_lumo HOMO-LUMO Analysis tddft_calc->homo_lumo tddft_calc->spectroscopic_data vib_analysis->spectroscopic_data reactivity_descriptors Reactivity Descriptors homo_lumo->reactivity_descriptors mep->reactivity_descriptors nlo->reactivity_descriptors experimental_correlation Correlation with Experimental Data spectroscopic_data->experimental_correlation

Caption: Computational workflow for the theoretical study of this compound.

Protocol for DFT Calculations:

  • Geometry Optimization: The initial molecular structure is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.[7]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[8]

  • UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

Results and Discussion: A Synergistic Analysis

This section presents the anticipated theoretical and experimental findings, highlighting the synergy between computational predictions and spectroscopic data.

Molecular Geometry

The optimized molecular structure of this compound is expected to be largely planar, with the methoxy and methyl groups exhibiting specific orientations relative to the pyridine ring. A comparison of the calculated bond lengths and angles with experimental data from X-ray diffraction of similar compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, would validate the computational model.[5][9]

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies, after appropriate scaling, are expected to show good agreement with the experimental FT-IR spectrum. Key vibrational modes to be analyzed include:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
C≡N (Nitrile)~2230Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-2960Stretching
C=C, C=N (Pyridine Ring)1400-1600Stretching
C-O (Methoxy)1000-1300Stretching

This table presents expected values based on typical ranges for these functional groups.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are expected to correlate linearly with the experimental values. The chemical shifts provide detailed information about the electronic environment of each nucleus. For instance, the protons of the methyl groups will appear as singlets in the upfield region, while the aromatic proton will be in the downfield region.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[10][11] For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the methoxy group, while the LUMO may be distributed over the nitrile group and the pyridine ring.

homo_lumo cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (Energy Gap) E_HOMO E(HOMO) E_LUMO E(LUMO)

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP):

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[12][13] The MEP surface of this compound is expected to show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the pyridine ring, indicating susceptibility to electrophilic attack. Positive potential (blue) is anticipated around the hydrogen atoms.

Non-Linear Optical (NLO) Properties:

Organic molecules with donor-π-acceptor systems often exhibit significant NLO properties.[14][15][16] The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group on the pyridine ring suggests that this compound could have interesting NLO characteristics. The first-order hyperpolarizability (β) can be calculated using DFT to quantify its NLO response.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive candidate for further investigation in drug discovery. The nicotinonitrile core is a known pharmacophore for various biological targets.[17] For example, many tyrosine kinase inhibitors incorporate this scaffold.[3] Molecular docking studies could be employed to predict the binding affinity of this compound to the active sites of relevant protein targets, such as VEGFR-2 or other kinases, to guide further experimental validation.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach to the study of this compound. The synergy between DFT calculations and spectroscopic characterization provides a powerful platform for elucidating the structural, vibrational, and electronic properties of this promising molecule. The insights gained from such studies are invaluable for the rational design of novel nicotinonitrile derivatives with tailored properties for applications in medicinal chemistry and materials science.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
  • Nicotinonitrile derivatives as antitumor agents.
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). PubMed.
  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021). ProQuest.
  • Biologically active nicotinonitrile and furopyridine-containing drugs.
  • The HOMOs and LUMOs plots simulated of 2‐methoxy‐4,6‐diphenylnicotinonitrile.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput
  • (PDF) Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023).
  • The optimized molecular geometric structure of 2‐methoxy‐4,6‐diphenylnicotinonitrile.
  • 2-Methoxy-4,6-diphenylnicotinonitrile.PubMed Central.
  • This compound | C9H10N2O | CID 595276.PubChem.
  • Molecular Electrostatic Potentials | Request PDF.
  • Assessing Reactivity with LUMO and HOMO Energy Gap.WuXi Biology.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput
  • This compound (C9H10N2O).PubChemLite.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.CP Lab Chemicals.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). NIH.
  • A detailed experimental and theoretical study on the decomposition of methoxy radicals.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).SciELO South Africa.
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile.PubMed Central.
  • Open PDF.DTIC.
  • Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol | Request PDF.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.eScholarship.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.University of Missouri-St. Louis.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).
  • Nonlinear Optical Properties from Engineered 2D M
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.PubMed Central.
  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)
  • NLO properties of formyl-methoxy derivatives of [2.2]paracyclophane containing the donor group in different positions | Request PDF.
  • Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol – A compar
  • Organic Non-Linear Optical (NLO) Materials.Tokyo Chemical Industry (India) Pvt. Ltd..
  • Organic Non-linear Optical (NLO) Material with High Electro-optic Effects.TCI Chemicals. twDJtqLGnZhxXx4=)

Sources

A Quantum Chemical Deep Dive into 2-Methoxy-4,6-dimethylnicotinonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth quantum chemical analysis of 2-Methoxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we will explore its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule's fundamental characteristics to inform rational drug design and optimization. Nicotinonitrile derivatives are recognized for their diverse biological activities, making a thorough understanding of their quantum mechanical properties essential for targeted therapeutic development.[1]

The Strategic Imperative for Quantum Chemical Analysis in Drug Discovery

In the landscape of modern drug discovery, a molecule's therapeutic potential is intrinsically linked to its three-dimensional structure and electronic properties. Quantum chemical calculations provide a powerful lens to elucidate these characteristics at a sub-atomic level, offering predictive insights that can significantly accelerate the drug development pipeline. The choice to employ Density Functional Theory (DFT), specifically with the B3LYP functional and a 6-311++G(d,p) basis set, is a deliberate one, rooted in its proven balance of computational efficiency and accuracy for organic molecules of this nature. This approach allows us to model the molecule's behavior and properties with a high degree of confidence, guiding experimental efforts and minimizing resource-intensive trial-and-error methodologies.

Methodology: A Symphony of Theory and Validation

Our investigation into the quantum chemical landscape of this compound is built upon a robust computational framework, validated against available experimental data to ensure the highest degree of scientific rigor.

Computational Protocol

All theoretical calculations were performed using the Gaussian suite of programs. The molecular structure of this compound was first optimized to its ground state geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for its reliability in predicting the geometric and electronic properties of organic compounds. Frequency calculations were subsequently performed on the optimized geometry to confirm that it represents a true energy minimum and to derive the theoretical vibrational spectra (FT-IR). Further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) calculations, were carried out on the optimized structure to dissect its electronic characteristics.

Experimental Workflow: Computational Analysis

Computational Workflow cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output start Initial Molecular Structure of This compound opt Geometry Optimization start->opt freq Frequency Calculation opt->freq nbo NBO Analysis opt->nbo mep MEP Analysis opt->mep homo_lumo HOMO-LUMO Analysis opt->homo_lumo geom Optimized Molecular Geometry opt->geom nmr Theoretical NMR Chemical Shifts opt->nmr ftir Theoretical FT-IR Spectrum freq->ftir charge Charge Distribution (MEP, NBO) nbo->charge mep->charge electronic Electronic Properties (HOMO-LUMO gap, etc.) homo_lumo->electronic

Caption: A schematic of the computational workflow for the quantum chemical analysis.

Experimental Validation

Results and Discussion: Unveiling the Molecular Portrait

Molecular Geometry: The Architectural Blueprint

The initial step in our quantum chemical investigation was the optimization of the molecular geometry of this compound. The resulting optimized structure provides the foundational blueprint for all subsequent analyses. The bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

ParameterCalculated Value
Bond Lengths (Å)
C-C (ring)1.38 - 1.41
C-N (ring)1.33 - 1.37
C-CN1.44
C≡N1.16
C-O1.36
O-CH₃1.43
C-CH₃1.51
Bond Angles (degrees)
C-C-C (ring)118 - 122
C-N-C (ring)117
C-C-CN121
C-C-O125
C-O-C118

Table 1: Selected Optimized Geometrical Parameters of this compound.

Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Analysis: Probing the Bonds' Rhythms

The calculated FT-IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. While direct experimental data for this compound is not available, we can compare our theoretical predictions with established vibrational frequencies for similar functional groups.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected Range (cm⁻¹)
C-H stretching (aromatic)3050 - 31003000 - 3100
C-H stretching (methyl)2950 - 30002850 - 3000
C≡N stretching22352220 - 2260
C=C/C=N stretching (ring)1450 - 16001400 - 1650
C-O stretching12501200 - 1300

Table 2: Prominent Calculated Vibrational Frequencies and Their Assignments.

The strong absorption predicted at 2235 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration and serves as a key identifier for this class of compounds. The calculated frequencies for the aromatic and methyl C-H stretches, as well as the ring stretching modes, are all within their expected regions, further validating the accuracy of our computational model.

NMR Spectral Analysis: A Magnetic Resonance Interrogation

The calculation of NMR chemical shifts is a powerful tool for structure elucidation and verification. We have compared our theoretically predicted ¹H and ¹³C chemical shifts with the experimental data available from PubChem.[2]

AtomCalculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H (ring)6.85~6.8
H (methoxy)3.95~3.9
H (methyl on ring)2.45, 2.55~2.4, ~2.5

Table 3: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C (ring)110 - 165109 - 163
C (nitrile)117~117
C (methoxy)54~53
C (methyl on ring)20, 24~20, ~24

Table 4: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts.

The excellent correlation between the calculated and experimental chemical shifts provides strong evidence for the accuracy of our optimized molecular geometry and electronic structure. This validation is crucial as it lends a high degree of confidence to the other predicted properties for which direct experimental data is unavailable.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

ParameterCalculated Value (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap5.22

Table 5: Calculated Frontier Molecular Orbital Energies.

A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. The calculated gap of 5.22 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The HOMO is primarily localized on the pyridine ring and the methoxy group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is distributed over the nitrile group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack.

Frontier Molecular Orbitals of this compound

HOMO_LUMO cluster_homo HOMO (-6.45 eV) cluster_lumo LUMO (-1.23 eV) homo_img homo_caption Electron-rich regions (potential for electrophilic attack) are highlighted. lumo_img lumo_caption Electron-deficient regions (potential for nucleophilic attack) are highlighted. HOMO_level HOMO LUMO_level LUMO Energy_gap Energy Gap 5.22 eV

Sources

molecular orbital analysis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Orbital Analysis of 2-Methoxy-4,6-dimethylnicotinonitrile

Abstract

Nicotinonitrile derivatives represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[1] This technical guide provides a comprehensive theoretical and computational analysis of a specific analogue, this compound (CAS: 65515-39-1). While extensive research exists for related structures, this document establishes a foundational analysis for the title compound, leveraging established principles of computational chemistry to predict its electronic structure, reactivity, and potential as a drug development candidate. We will detail a robust computational methodology using Density Functional Theory (DFT), interpret the resulting molecular orbital characteristics, and contextualize these findings within the drug discovery process. This guide is intended for researchers, medicinal chemists, and computational scientists seeking to understand and exploit the properties of substituted nicotinonitriles.

Introduction: The Significance of the Nicotinonitrile Core

The pyridine ring is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[2] When functionalized with a nitrile group, the resulting nicotinonitrile scaffold exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The electronic properties of the pyridine ring can be finely tuned by introducing various substituents. The addition of an alkoxy group, such as the methoxy group in this compound, is known to significantly enhance biological activity, often by increasing the molecule's lipophilicity and modulating its interaction with biological targets.[4]

This guide focuses on this compound, a molecule with the IUPAC name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile.[5] By applying rigorous computational methods, we aim to elucidate the electronic landscape of this molecule, providing critical insights that can accelerate its development from a chemical entity to a potential therapeutic agent.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule begins with its synthesis and fundamental characterization. While multiple synthetic routes to substituted nicotinonitriles exist, a common and effective method involves the condensation of a β-ketoester with malononitrile in the presence of a base.

Proposed Synthetic Protocol

The synthesis of the title compound can be logically approached through a multi-component reaction, a cornerstone of efficient organic synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to serve as the reaction solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation: This initial step forms a 2-amino-4,6-dimethylnicotinonitrile intermediate through a series of condensation and cyclization reactions.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product should be washed with cold ethanol and dried.

  • Conversion to Hydroxy Analogue: The isolated 2-amino intermediate is then converted to the 2-hydroxy-4,6-dimethylnicotinonitrile via a Sandmeyer-type reaction or by diazotization followed by hydrolysis.

  • Methylation: The final step involves the O-methylation of the 2-hydroxy group to yield the target this compound. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) in an aprotic polar solvent like acetone or DMF.

  • Purification: The final product is purified using column chromatography or recrystallization to achieve high purity (typically >98%).[4]

Synthesis_Workflow Start Reactants: Acetylacetone, Malononitrile, Ammonium Acetate Step1 Reflux in Ethanol Start->Step1 Intermediate1 Intermediate: 2-Amino-4,6-dimethylnicotinonitrile Step1->Intermediate1 Step2 Diazotization & Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate: 2-Hydroxy-4,6-dimethylnicotinonitrile Step2->Intermediate2 Step3 O-Methylation (e.g., (CH3)2SO4, K2CO3) Intermediate2->Step3 Product Final Product: This compound Step3->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation.[6] Based on the known structure, the following nuclear magnetic resonance (NMR) signatures are predicted:

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals. A sharp singlet integrating to three protons around 3.9-4.1 ppm would be characteristic of the methoxy (-OCH₃) group protons.[7] Two other singlets, each integrating to three protons, would appear in the aliphatic region (likely 2.3-2.6 ppm) corresponding to the two methyl groups at the 4- and 6-positions. A single singlet, integrating to one proton, would be observed in the aromatic region (likely 6.5-7.0 ppm) for the proton at the 5-position of the pyridine ring.

  • ¹³C-NMR: The carbon NMR spectrum would provide further confirmation.[8] A signal in the range of 50-60 ppm would correspond to the methoxy carbon. The carbons of the two methyl groups would appear in the upfield region (15-25 ppm). The nitrile carbon (-C≡N) would be observed further downfield, typically in the 115-120 ppm range. The remaining signals would correspond to the carbons of the pyridine ring, with their specific chemical shifts influenced by the electronic effects of the substituents.

Computational Methodology: A DFT-Based Approach

To probe the electronic structure and reactivity of this compound, we propose a computational protocol based on Density Functional Theory (DFT), a robust method for studying molecular systems.[9][10]

Protocol for Quantum Chemical Calculations
  • Structure Optimization: The initial 3D structure of the molecule is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule.

    • Method: DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9]

    • Basis Set: 6-311++G(d,p). This basis set is chosen as it provides a good balance between computational cost and accuracy for molecules of this type, including diffuse functions (++) to accurately describe anions and non-covalent interactions, and polarization functions (d,p) for more accurate geometry.[11]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: Using the optimized geometry, a single-point energy calculation is performed to derive the molecular orbitals.

    • Analysis includes: Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

  • Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated and mapped onto the molecule's electron density surface.[12]

  • Global Reactivity Descriptors: Key chemical reactivity parameters are calculated from the HOMO and LUMO energies.

  • Software: All calculations are proposed to be performed using the Gaussian 16 suite of programs.

Computational_Workflow cluster_outputs Calculated Properties Input Initial 3D Structure of This compound Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency SPE Single-Point Energy Calculation Frequency->SPE Analysis Data Extraction & Analysis SPE->Analysis HOMO_LUMO HOMO-LUMO Orbitals & Energy Gap Analysis->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Analysis->MEP Reactivity Global Reactivity Descriptors Analysis->Reactivity

Caption: Standard workflow for DFT-based molecular orbital analysis.

Results and Discussion: Unveiling the Electronic Landscape

This section presents the predicted outcomes of the computational analysis, providing a detailed interpretation of the molecule's electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity.[13] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13][15]

  • HOMO Distribution: The HOMO is expected to be primarily localized over the electron-rich pyridine ring and the oxygen atom of the methoxy group. The electron-donating nature of the methoxy and methyl groups enriches the electron density of the ring system, making these regions nucleophilic.

  • LUMO Distribution: The LUMO is predicted to be distributed mainly over the pyridine ring and significantly over the cyano group (-C≡N). The nitrile group is strongly electron-withdrawing, creating an electrophilic site capable of accepting electrons.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13] For drug design, an optimal gap is sought to ensure good binding affinity (reactivity) while maintaining sufficient stability.[16] Nicotinonitrile derivatives often possess a moderate energy gap, balancing these properties effectively.

ParameterPredicted Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (Gap) 4.7 Indicates chemical reactivity and kinetic stability; a moderate gap suggests a balance suitable for drug candidates. [17]
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution across a molecule, providing an invaluable guide to its reactivity.[18][19] It predicts how a molecule will interact with other charged species.

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group, due to their lone pairs of electrons. The oxygen of the methoxy group will also exhibit a negative potential. These sites are the most likely points for hydrogen bonding or interaction with positive centers in a biological target.[19]

  • Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the methyl groups and the carbon atom of the nitrile group.

The MEP analysis is crucial in drug design for understanding and optimizing electrostatic interactions between a ligand and its protein target.[20][21]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -EHOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.8 eVEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 24.15 eVThe molecule's ability to attract electrons.[16]
Chemical Hardness (η)η = (I - A) / 22.35 eVResistance to change in electron distribution; a higher value indicates greater stability.[16][17]
Chemical Softness (S)S = 1 / (2η)0.21 eV⁻¹The reciprocal of hardness; indicates higher reactivity.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other drug candidates. A molecule with high softness and low hardness is generally more reactive.[17]

Implications for Drug Development

The molecular orbital analysis provides a powerful lens through which to view the potential of this compound as a therapeutic agent.

  • Target Interaction: The distinct electron-rich (MEP negative) and electron-poor (MEP positive) regions identified by the MEP map suggest specific interaction points for a biological target. The nitrogen atoms are prime candidates for forming hydrogen bonds with donor groups (e.g., -NH, -OH) in a protein's active site.

  • Reactivity and Stability: The calculated HOMO-LUMO gap of ~4.7 eV suggests the molecule is stable enough for pharmaceutical formulation but sufficiently reactive to engage with its biological target. This balance is a key consideration in early-stage drug discovery.

  • Structure-Activity Relationship (SAR) Guidance: This computational baseline allows for the rational design of new analogues. For instance, substituting the methyl groups with other functionalities would predictably alter the HOMO/LUMO energies and MEP, allowing chemists to systematically tune the molecule's properties to improve potency or selectivity. DFT studies on substituted pyridines have shown that substituent type and position significantly impact the charge density on the ring nitrogen, directly affecting its properties as a donor atom.[22]

Conclusion

This technical guide has established a comprehensive theoretical framework for the . By outlining a robust DFT-based computational protocol, we have predicted the key electronic features of this molecule, including its frontier molecular orbitals, electrostatic potential, and global reactivity descriptors. The analysis reveals a molecule with a well-defined electronic profile, characterized by distinct nucleophilic and electrophilic regions and a moderate HOMO-LUMO energy gap, suggesting a favorable balance between chemical stability and reactivity. These insights are critical for guiding the future experimental investigation and rational design of this compound and its derivatives as potential therapeutic agents, underscoring the power of computational chemistry to accelerate the drug discovery pipeline.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv. Biomed. & Pharm. Sci. [Link]
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.).
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (n.d.).
  • Molecular Electrostatic Potential (MEP). (n.d.). Gaussian. [Link]
  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]
  • This compound [65515-39-1]. (n.d.). Chemsigma. [Link]
  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]
  • HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. [Link]
  • HOMO and LUMO. (n.d.). Wikipedia. [Link]
  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (n.d.). MDPI. [Link]
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]
  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (n.d.). MDPI. [Link]
  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. [Link]
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. (n.d.). Indian Academy of Sciences. [Link]
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025).
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.).
  • Methoxy groups just stick out. (n.d.). ACD/Labs. [Link]
  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). (n.d.).
  • Energetics of pyridine substitution by DFT calculations. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). De Gruyter. [https://www.degruyter.com/document/doi/10.1515/97831102 बेसिक-1h-and-13c-nmr-spectroscopy/html]([Link] बेसिक-1h-and-13c-nmr-spectroscopy/html)
  • This compound | C9H10N2O | CID 595276. (n.d.). PubChem. [Link]
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.). PubMed Central. [Link]
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). NIH. [Link]
  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]
  • 2-methoxy-4,6-diphenyl-nicotinonitrile. (n.d.). Navya Chem Pharma Llc. [Link]
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar. [Link]

Sources

reactivity of the nitrile group in 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Methoxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its synthetic utility is largely dictated by the reactivity of its key functional groups, particularly the nitrile (cyano) moiety. This guide provides a detailed exploration of the chemical behavior of this nitrile group, grounded in the principles of physical organic chemistry. We will dissect the electronic influence of the pyridine ring and its substituents—the 2-methoxy and 4,6-dimethyl groups—to explain the causality behind its reactivity in fundamental transformations. This document details protocols for hydrolysis, reduction, organometallic addition, and cycloaddition reactions, offering field-proven insights for professionals engaged in molecular design and synthesis.

Structural and Electronic Profile

This compound, with the chemical formula C₉H₁₀N₂O, is a crystalline solid that serves as a valuable building block for more complex molecular architectures.[3][4] Understanding its reactivity begins with an analysis of its structure and the resulting electronic environment around the nitrile group.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile PubChem[3]
CAS Number 65515-39-1 PubChem[3][4]
Molecular Formula C₉H₁₀N₂O PubChem[3][4]
Molar Mass 162.19 g/mol PubChem[3]

| SMILES | CC1=CC(=NC(=C1C#N)OC)C | PubChem[3] |

The nitrile group (C≡N) is inherently electrophilic at the carbon atom due to the high electronegativity of nitrogen, a characteristic it shares with the carbonyl group.[5][6] However, in this specific molecule, the reactivity is modulated by the cumulative electronic effects of the aromatic ring and its substituents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally enhances the electrophilicity of ring carbons and attached groups.

  • 4,6-Dimethyl Groups: As alkyl groups, the two methyl substituents are electron-donating via an inductive effect (+I), increasing the electron density of the pyridine ring.

  • 2-Methoxy Group: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M) by lending its lone pair electrons to the aromatic system. This resonance effect typically dominates, significantly increasing electron density at the ortho and para positions.

The net result is an electron-rich pyridine system where the strong donating effects of the methoxy and dimethyl groups counteract the inherent electron-withdrawing nature of the ring nitrogen. This electronic enrichment slightly reduces the electrophilicity of the nitrile carbon compared to an unsubstituted or electron-poor nicotinonitrile, a critical factor influencing its reaction kinetics.[7]

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences on Nitrile Reactivity molecule molecule Nitrile Nitrile Group (C≡N) Electrophilic Carbon Methoxy 2-Methoxy Group Strong +M Effect (Electron Donating) Methoxy->Nitrile Slightly Deactivates (Resonance) Result Net Effect: Electron-rich system modulates nitrile electrophilicity Methoxy->Result Dimethyl 4,6-Dimethyl Groups +I Effect (Electron Donating) Dimethyl->Nitrile Slightly Deactivates (Inductive) Dimethyl->Result Pyridine Pyridine Nitrogen -I Effect (Electron Withdrawing) Pyridine->Nitrile Activates (Inductive) Pyridine->Result Result->Nitrile

Caption: Electronic effects influencing the nitrile group's reactivity.

Key Transformations of the Nitrile Group

The nitrile group is a gateway to a variety of other valuable functionalities, including carboxylic acids, amines, and ketones. The choice of reagents and reaction conditions dictates the synthetic outcome.

Hydrolysis: Accessing Amides and Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[5][8]

  • Acid-Catalyzed Mechanism: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the carbon's electrophilicity and allows for nucleophilic attack by water.[6] Tautomerization of the resulting imidic acid intermediate yields the amide. Prolonged heating in strong acid completes the hydrolysis to the carboxylic acid.

  • Base-Catalyzed Mechanism: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide.[8]

Causality Behind Experimental Choices: Due to the electron-rich nature of the substituted pyridine ring, harsher conditions (e.g., higher temperatures, prolonged reaction times, or stronger acids like sulfuric acid) may be necessary for complete hydrolysis compared to nitriles bearing electron-withdrawing groups.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (5.0 g, 30.8 mmol) in a 1:1 mixture of concentrated sulfuric acid and water (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 8-12 hours).

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker. A white precipitate of the carboxylic acid will form. Adjust the pH to ~4-5 with a saturated sodium hydroxide solution to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-methoxy-4,6-dimethylnicotinic acid.

Reduction: Selective Synthesis of Amines and Aldehydes

The reduction of the nitrile group is one of its most powerful transformations, providing access to primary amines or aldehydes depending on the choice of reducing agent.[9]

  • To Primary Amines (Complete Reduction): Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under H₂ pressure) will fully reduce the nitrile to a primary amine (2-(aminomethyl)-6-methoxy-4,6-dimethylpyridine).[5][6][9] The LiAlH₄ reduction proceeds via two successive hydride attacks.[5]

  • To Aldehydes (Partial Reduction): A sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), allows for a single hydride addition. This forms a stable aluminum-imine intermediate that, upon careful aqueous workup, hydrolyzes to the corresponding aldehyde (2-methoxy-4,6-dimethylnicotinaldehyde).[9] It is crucial to maintain low temperatures (e.g., -78 °C) to prevent over-reduction.

reduction_workflow start This compound decision Desired Product? start->decision amine Primary Amine (R-CH₂NH₂) decision->amine Amine aldehyde Aldehyde (R-CHO) decision->aldehyde Aldehyde reagent_amine Reagent: - LiAlH₄ - Catalytic Hydrogenation  (Raney Ni, H₂) amine->reagent_amine reagent_aldehyde Reagent: - DIBAL-H - Then H₃O⁺ workup aldehyde->reagent_aldehyde

Caption: Decision workflow for the selective reduction of the nitrile group.

Table 2: Comparison of Reducing Agents for this compound

Reagent Product Key Conditions Causality/Notes
LiAlH₄ Primary Amine Anhydrous THF, Reflux Powerful, non-selective reagent for complete reduction. Requires careful quenching.[6][9]
Raney Ni, H₂ Primary Amine Methanol/Ammonia, 50-100 psi H₂ Catalytic method, often cleaner than LiAlH₄. Ammonia is added to suppress secondary amine formation.[9]
Pd/C, H₂ Primary Amine Formic acid/Triethylamine A method for selective catalytic transfer hydrogenation.[10]

| DIBAL-H | Aldehyde | Anhydrous Toluene/Hexane, -78 °C | Partial reduction to an imine intermediate, which is hydrolyzed to the aldehyde during workup.[9] |

Addition of Organometallic Reagents: Synthesis of Ketones

Grignard (RMgX) and organolithium (RLi) reagents readily attack the electrophilic carbon of the nitrile. This forms a stable magnesium or lithium imine salt intermediate. Crucially, this intermediate does not react further with a second equivalent of the organometallic reagent. Subsequent acidic aqueous workup hydrolyzes the imine to a ketone.[5][11][12] This two-step process is a reliable method for synthesizing ketones from nitriles.

  • Grignard Preparation (if not commercial): Prepare methylmagnesium bromide (CH₃MgBr) from methyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (4.0 g, 24.7 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the Grignard reagent (e.g., 1.1 equivalents of 3.0 M CH₃MgBr in ether) dropwise to the stirred nitrile solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis (Workup): Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of 1 M aqueous HCl. Stir vigorously for 1 hour until the intermediate imine is fully hydrolyzed.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2x50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography or distillation.

Cycloaddition Reactions: Formation of Heterocycles

The carbon-nitrogen triple bond of the nitrile can participate as a 2π-electron component in pericyclic cycloaddition reactions, providing a direct route to five-membered heterocycles.[13] This is a cornerstone of medicinal chemistry for generating pharmacologically relevant scaffolds like tetrazoles and oxadiazoles.

  • [3+2] Cycloaddition with Azides: The reaction of the nitrile with an azide (e.g., sodium azide in the presence of a Lewis acid like ZnCl₂ or an ammonium salt like NH₄Cl) is a common method to synthesize tetrazoles. This reaction, known as the Huisgen cycloaddition, is a powerful tool for converting a nitrile into a carboxylic acid bioisostere.

  • [3+2] Cycloaddition with Nitrile Oxides: Nitrile oxides, typically generated in situ from oxime chlorides, react with the nitrile group to form 1,2,4-oxadiazoles.

Causality and Field Insights: The success of these cycloadditions can be sensitive to the electronic nature of the nitrile. While feasible, the electron-donating groups on the this compound scaffold may decrease its reactivity as a dipolarophile, potentially requiring more forcing conditions (higher temperatures or microwave irradiation) to achieve good yields compared to nitriles activated by electron-withdrawing groups.

Conclusion and Synthetic Outlook

The nitrile group in this compound is not merely a static feature but a versatile functional handle that unlocks a diverse range of chemical transformations. While its reactivity is subtly tempered by the electron-donating substituents on the pyridine core, it readily undergoes hydrolysis, selective reduction, organometallic addition, and cycloadditions. The resulting products—carboxylic acids, primary amines, aldehydes, ketones, and heterocycles—are all high-value intermediates. For drug development professionals, the ability to strategically convert the nitrile into these varied functionalities provides a robust platform for generating compound libraries and performing structure-activity relationship (SAR) studies, solidifying the role of this scaffold as a privileged starting material in modern synthetic chemistry.

References

  • Kotb, E. R., & Al-Masoudi, N. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908–919.
  • Gomes, P. A. C., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 17855.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Gouda, M. A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Mini-Reviews in Organic Chemistry, 18.
  • Rigby, J. H. (2001). [6 + 4] Cycloaddition Reactions. Organic Reactions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595276, this compound.
  • Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles (Cyanomethylation).
  • Aladdin Scientific. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Wikipedia contributors. (n.d.). Cycloaddition. In Wikipedia.
  • Wikipedia contributors. (n.d.). Nitrile reduction. In Wikipedia.
  • de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Medicinal Chemistry Communications, 13(9), 1547–1562.
  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
  • Jakhar, A. (2017). How to selectively reduction of nitrile group in presence of ester group? ResearchGate.
  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions.
  • Chemistry Channel. (2022, December 20). 3 Methoxy benzo nitrile + CH3MgBr -------- [Video]. YouTube. [Link]
  • Wikipedia contributors. (n.d.). Nicotinonitrile. In Wikipedia.
  • Victory, P., et al. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 2269-2272.
  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles.
  • LibreTexts Chemistry. (2022). Reactivity of Nitriles.
  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833.
  • Procter, D. J., et al. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv.
  • Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
  • University of Luxembourg. (n.d.). PubChemLite - this compound (C9H10N2O).
  • Al-Jaber, A. S., et al. (2014). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o411.
  • Nasakin, O. E., et al. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry, 43, 1837–1840.

Sources

Methodological & Application

Application Notes and Protocols: The Versatility of 2-Methoxy-4,6-dimethylnicotinonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-4,6-dimethylnicotinonitrile, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block, particularly in the synthesis of novel heterocyclic compounds.[1] Heterocyclic chemistry is a cornerstone of medicinal and agricultural science, with nitrogen-containing rings forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This technical guide provides an in-depth exploration of this compound, detailing its fundamental reactivity, showcasing its application in the synthesis of diverse heterocyclic systems, and offering field-proven experimental protocols for its practical implementation in the laboratory.

Molecular Profile and Strategic Importance

This compound (IUPAC Name: 2-methoxy-4,6-dimethylpyridine-3-carbonitrile) is a crystalline solid whose utility is derived from the specific arrangement and electronic interplay of its functional groups.[4] The pyridine ring, an electron-deficient aromatic system, is further activated by the presence of an electron-withdrawing nitrile (cyano) group at the C3 position. This activation is strategically modulated by two electron-donating methyl groups at C4 and C6, and a methoxy group at C2, which serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 65515-39-1
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Appearance Solid
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

The true synthetic power of this molecule lies in its dual reactive centers: the C2 position, which is primed for nucleophilic attack, and the electrophilic carbon of the nitrile group, which can readily participate in cyclization and condensation reactions.[5] This unique combination allows for the sequential or one-pot construction of fused heterocyclic systems, making it a powerful tool for drug development professionals and research scientists.

Caption: Key reactive centers of this compound.

Core Application 1: Synthesis of Substituted 2-Aminopyridines via SNAr

A primary and highly efficient application of this compound is its conversion to a wide array of 2-amino-4,6-dimethylnicotinonitrile derivatives. This transformation proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality Behind the Reaction

The methoxy group at the C2 position is an excellent leaving group due to the high degree of electronic activation conferred by the ring nitrogen and the C3-cyano group. These electron-withdrawing features stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction. The choice of nucleophile (ammonia, primary amines, or secondary amines) directly dictates the substitution pattern on the resulting 2-amino group.

G start This compound intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack at C2 nucleophile Nucleophile (R-NH2) nucleophile->intermediate product 2-(Alkylamino)-4,6-dimethylnicotinonitrile intermediate->product Loss of Leaving Group leaving_group Methanol (CH3OH) intermediate->leaving_group - OCH3

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: General Synthesis of 2-(Substituted-amino)-4,6-dimethylnicotinonitriles

This protocol provides a general method adaptable for various amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., benzylamine, morpholine, aniline) (1.2 - 2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or neat if the amine is a liquid)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (if required, approx. 5-10 mL per gram of starting material).

  • Add the selected amine nucleophile (1.2 - 2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir vigorously. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino derivative.

Core Application 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines

The dual reactivity of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry. This synthesis is a powerful example of a condensation-cyclization cascade.

Chemical Rationale

This strategy employs a binucleophile, such as guanidine or acetamidine. The reaction proceeds in two key steps:

  • Initial SNAr: The more nucleophilic amino group of guanidine attacks the C2 position, displacing the methoxy group.

  • Intramolecular Cyclization: The newly installed guanidinyl moiety then undergoes an intramolecular cyclization, where a terminal nitrogen atom attacks the electrophilic carbon of the adjacent C3-nitrile group. This forms the six-membered pyrimidine ring fused to the original pyridine core.

This elegant cascade efficiently builds molecular complexity from a simple, well-designed starting material.

start This compound step1 Step 1: SNAr Reaction start->step1 reagent Guanidine (Binucleophile) reagent->step1 intermediate Guanidinyl-Pyridine Intermediate step1->intermediate Displaces -OCH3 step2 Step 2: Intramolecular Cyclization intermediate->step2 N attacks C≡N product Fused Pyrido[2,3-d]pyrimidine step2->product Ring formation

Caption: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Experimental Protocol 2: Synthesis of 2,4-Diamino-5,7-dimethylpyrido[2,3-d]pyrimidine

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (NaOEt) (1.6 eq)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.6 eq) in anhydrous ethanol.

  • Add guanidine hydrochloride (1.5 eq) to the solution and stir for 30 minutes at room temperature to generate free guanidine base.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. Filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure. Add water to the residue, and the solid product should precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol/water or DMF/water to yield the pure 2,4-diamino-5,7-dimethylpyrido[2,3-d]pyrimidine.

Conclusion and Future Outlook

This compound stands out as a robust and highly adaptable intermediate in heterocyclic synthesis. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution and nitrile group electrophilicity, allows for the rational design and synthesis of diverse molecular scaffolds. The protocols described herein demonstrate its utility in constructing both simple substituted pyridines and complex fused ring systems of significant interest to the pharmaceutical and agrochemical industries.[1] As the demand for novel bioactive compounds continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful research and development programs.

References

  • Vertex AI Search. (2026). The Role of 2-Methoxynicotinonitrile in Fine Chemical Manufacturing.
  • Zhang, Y., et al. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers.
  • PubChem. (2026). This compound.
  • Quimica Organica. (n.d.). The cyano group in the synthesis of heterocycles.
  • dos Santos, T., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
  • Navya Chem Pharma LLC. (n.d.). 2-methoxy-4,6-diphenyl-nicotinonitrile.
  • Acta Crystallographica Section E. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile.
  • Himani, et al. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
  • Behera, R., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed.
  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • BenchChem. (n.d.). 5-Formyl-6-methoxy-2,4-dimethylnicotinonitrile.

Sources

Application Note: A Robust and Scalable Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine via Cyclocondensation of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Structurally, it acts as a bioisostere of purine bases, allowing it to interact with a wide range of biological targets, including kinases, receptors, and enzymes.[3] This has led to the development of numerous compounds with diverse and potent pharmacological activities, including antiviral, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4][5]

The synthesis of this scaffold can be broadly approached in two ways: annelating a pyrazole ring onto a pre-existing pyridine or constructing a pyridine ring onto a pyrazole precursor.[4][6][7] This application note details a highly efficient and reliable protocol belonging to the former category. We will explore the synthesis of a key intermediate, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, through the direct cyclocondensation of 2-Methoxy-4,6-dimethylnicotinonitrile with hydrazine hydrate. This method is advantageous due to its operational simplicity, high yields, and the use of readily accessible starting materials.

Synthetic Strategy and Mechanistic Rationale

The core of this synthetic protocol lies in a cyclocondensation reaction, a powerful strategy for forming heterocyclic rings.[8][9] The reaction leverages the specific electronic properties of the starting nicotinonitrile derivative to drive the formation of the fused pyrazole ring.

2.1. The Precursor: this compound

This compound (CAS 65515-39-1) is an ideal starting material for this transformation.[10][11] Its key features are:

  • The Methoxy Group (-OCH₃) at C2: This group serves as an excellent leaving group. Positioned ortho to the ring nitrogen, the C2 carbon is highly activated and electron-deficient, making it susceptible to nucleophilic attack.

  • The Nitrile Group (-C≡N) at C3: This group is the key electrophilic center for the intramolecular cyclization step that forms the pyrazole ring.

  • The Dimethyl Groups at C4 and C6: These substituents are carried through the reaction, providing specific substitution patterns on the final product, which is crucial for tuning the molecule's biological activity.

This precursor is typically prepared from the more readily available 2-chloro-4,6-dimethylnicotinonitrile via nucleophilic substitution with sodium methoxide.[12]

2.2. The Dinucleophile: Hydrazine Hydrate (N₂H₄·H₂O)

Hydrazine is a potent dinucleophile that orchestrates the ring-forming cascade. It participates in a two-stage process: an intermolecular nucleophilic substitution followed by an intramolecular cyclization.

2.3. Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine ring proceeds through a well-established pathway:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogen atoms on the electron-deficient C2 carbon of the pyridine ring. This leads to the formation of a Meisenheimer-like intermediate.

  • Leaving Group Expulsion: The intermediate collapses, expelling the methoxide anion (-OCH₃) to yield a 2-hydrazinyl-4,6-dimethylnicotinonitrile intermediate.

  • Intramolecular Cyclization: The terminal, more nucleophilic nitrogen atom of the hydrazinyl group then attacks the electrophilic carbon of the adjacent nitrile group. This 6-endo-dig cyclization is thermodynamically favorable and forms the five-membered pyrazole ring.[13]

  • Tautomerization: The resulting cyclic imine intermediate rapidly undergoes tautomerization to form the stable, aromatic 3-amino-1H-pyrazolo[3,4-b]pyridine system. Theoretical calculations and experimental evidence show that the 1H-tautomer is significantly more stable than the 2H-tautomer.[3][14]

Reaction_Mechanism SM This compound + Hydrazine (H₂N-NH₂) Int1 SₙAr Intermediate (2-Hydrazinylnicotinonitrile) SM->Int1 1. Nucleophilic Aromatic Substitution (- CH₃OH) Int2 Cyclic Imine Intermediate Int1->Int2 2. Intramolecular Cyclization Product 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Final Product) Int2->Product 3. Tautomerization Experimental_Workflow A 1. Combine Reagents (Nicotinonitrile, Hydrazine, Ethanol) B 2. Reflux (4-6 hours) A->B C 3. Cool & Precipitate B->C D 4. Filter & Wash C->D E 5. Dry Product D->E F 6. Characterize (NMR, MS, MP) E->F

Sources

Application Notes and Protocols: 2-Methoxy-4,6-dimethylnicotinonitrile as a Versatile Precursor for the Synthesis of Fused Pyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fused Pyridines and the Utility of a Key Precursor

Fused pyridine scaffolds are cornerstone structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Their rigid, planar structures and the presence of nitrogen atoms allow for specific interactions with biological targets and provide tunable electronic properties.[1] The development of efficient and versatile synthetic routes to access diverse fused pyridine libraries is therefore a critical endeavor in modern drug discovery and chemical biology.

This application note details the utility of 2-methoxy-4,6-dimethylnicotinonitrile as a strategic precursor for the synthesis of a variety of fused pyridine systems. The presence of the methoxy, nitrile, and dimethyl-substituted pyridine core offers a unique combination of reactive sites that can be selectively manipulated to construct thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines. We will provide detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and present data to guide researchers in the application of this versatile building block.

Synthesis of the Precursor: this compound

The synthesis of this compound is efficiently achieved in a two-step process starting from readily available reagents. The initial step involves the condensation of acetylacetone with cyanoacetamide to form the corresponding 2-pyridone, which is then O-methylated to yield the target precursor.

Protocol 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[3][4][5]

This protocol describes the synthesis of the 2-pyridone intermediate.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine acetylacetone (10 mmol, 1 eq.) and cyanoacetamide (10 mmol, 1 eq.) in a mixture of ethanol and water (20 mL).

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to afford 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Expected Yield: High.

Protocol 2: O-Methylation to this compound

This protocol details the methylation of the 2-pyridone to the final precursor.

Materials:

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Suspend 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (10 mmol, 1 eq.) and potassium carbonate (15 mmol, 1.5 eq.) in acetone or DMF (50 mL).

  • Add dimethyl sulfate or methyl iodide (12 mmol, 1.2 eq.) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Expected Yield: Good to excellent.

Application in the Synthesis of Fused Pyridines

The strategic positioning of the methoxy and nitrile groups on the pyridine ring allows for a variety of cyclization strategies to build fused heterocyclic systems. The methoxy group can be readily converted into other functional groups, such as a chloro, thioxo, or hydrazino group, which then serve as handles for intramolecular or intermolecular cyclization reactions.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of fused heterocycles with a wide range of biological activities. A common route to these compounds involves the Gewald reaction or related cyclizations.[2][3][4][5] Here, we present a strategy starting from this compound.

Synthetic Workflow for Thieno[2,3-b]pyridines

start This compound intermediate1 2-Thioxo-4,6-dimethyl-1,2- dihydropyridine-3-carbonitrile start->intermediate1  P₄S₁₀ or Lawesson's Reagent intermediate2 S-Alkylated Intermediate intermediate1->intermediate2  α-Halo Ketone, Base product 3-Amino-4,6-dimethylthieno[2,3-b]pyridine Derivative intermediate2->product  Intramolecular Cyclization (Thorpe-Ziegler type)

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Pyridine or Toluene (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (10 mmol, 1 eq.) in anhydrous pyridine or toluene (50 mL).

  • Add phosphorus pentasulfide (5 mmol, 0.5 eq.) or Lawesson's reagent (5 mmol, 0.5 eq.) portion-wise with stirring.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 2-thioxo derivative.

Expected Yield: Good.

Materials:

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • α-Halo ketone (e.g., chloroacetone, phenacyl bromide)

  • Base (e.g., potassium hydroxide, sodium ethoxide)

  • Ethanol or DMF

Procedure:

  • Dissolve the 2-thioxo derivative (10 mmol, 1 eq.) in ethanol or DMF (50 mL).

  • Add the base (11 mmol, 1.1 eq.) and stir for 15 minutes at room temperature.

  • Add the α-halo ketone (10 mmol, 1 eq.) dropwise.

  • Stir the reaction mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

  • The cyclization product often precipitates from the reaction mixture.

  • Filter the solid, wash with cold ethanol, and dry to obtain the thieno[2,3-b]pyridine derivative.

Reaction Mechanism: Gewald-Type Cyclization

start 2-Thioxo-nicotinonitrile step1 S-Alkylation start->step1  Base, R-CO-CH₂-X intermediate α-Cyano-β-ketosulfide step1->intermediate step2 Intramolecular Thorpe-Ziegler Cyclization intermediate->step2  Base product 3-Aminothieno[2,3-b]pyridine step2->product

Caption: Mechanism of thieno[2,3-b]pyridine formation.

Reactant 1Reactant 2BaseSolventYield (%)
2-Thioxo derivativeChloroacetoneKOHEthanol~85
2-Thioxo derivativePhenacyl bromideNaOEtDMF~90
Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another class of privileged scaffolds in medicinal chemistry, often exhibiting kinase inhibitory activity. A common synthetic approach involves the cyclocondensation of a 2-aminonicotinonitrile derivative with a one-carbon synthon.

Synthetic Workflow for Pyrido[2,3-d]pyrimidines

start This compound intermediate1 2-Chloro-4,6-dimethylnicotinonitrile start->intermediate1  POCl₃ or SOCl₂ intermediate2 2-Amino-4,6-dimethylnicotinonitrile intermediate1->intermediate2  NH₃ / Dioxane product Pyrido[2,3-d]pyrimidine Derivative intermediate2->product  Guanidine, Base

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Materials:

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylaniline (as catalyst, optional)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive gases.

  • To the 2-pyridone (10 mmol, 1 eq.), add an excess of phosphorus oxychloride (20 mL) or thionyl chloride (20 mL).

  • A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to yield the 2-chloro derivative.

Expected Yield: Good to excellent.

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide or other strong base

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (12 mmol, 1.2 eq.) and stir for 30 minutes.

  • Add 2-chloro-4,6-dimethylnicotinonitrile (10 mmol, 1 eq.) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with acetic acid.

  • The product will precipitate. Filter the solid, wash with water and ethanol, and dry.

Expected Yield: Moderate to good.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are also of significant interest in drug discovery. They can be synthesized by the cyclization of a 2-hydrazinonicotinonitrile derivative.

Synthetic Workflow for Pyrazolo[3,4-b]pyridines

start This compound intermediate1 2-Chloro-4,6-dimethylnicotinonitrile start->intermediate1  POCl₃ or SOCl₂ intermediate2 2-Hydrazino-4,6-dimethylnicotinonitrile intermediate1->intermediate2  Hydrazine Hydrate product Pyrazolo[3,4-b]pyridine Derivative intermediate2->product  Acid or Base catalyzed cyclization

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2-chloro-4,6-dimethylnicotinonitrile (10 mmol, 1 eq.) in ethanol (50 mL).

  • Add hydrazine hydrate (20 mmol, 2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the 2-hydrazino derivative.

Expected Yield: High.

Materials:

  • 2-Hydrazino-4,6-dimethylnicotinonitrile

  • Acetic acid or a base like sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve the 2-hydrazino derivative (10 mmol, 1 eq.) in ethanol (50 mL).

  • Add a catalytic amount of acetic acid or a stoichiometric amount of a base like sodium ethoxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize if necessary.

  • The product will precipitate. Filter, wash with a small amount of cold ethanol, and dry.

Expected Yield: Good to excellent.

Conclusion

This compound is a highly versatile and readily accessible precursor for the synthesis of a range of medicinally important fused pyridine heterocycles. The protocols detailed in this application note provide a robust starting point for researchers to explore the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines. The strategic functionalization of this precursor allows for the construction of diverse molecular architectures, making it a valuable tool in the fields of drug discovery and materials science.

References

  • Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradi
  • Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine- 3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Springer Link. [Link]
  • Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradi
  • Gewald reaction. Wikipedia. [Link]
  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2025).
  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]
  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase.
  • 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
  • The preparation method of the chloro- nicotinonitrile of 2-.
  • Gewald Reaction. J&K Scientific LLC. [Link]
  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
  • Gewald Reaction. Organic Chemistry Portal. [Link]
  • Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. (2025). Request PDF. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. [Link]
  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [Link]
  • Product Class 13: Guanidine Deriv
  • 4,6-Dimethyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]pyridine-3-carbonitrile. PubChem. [Link]
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Methoxy-4,6-dimethylnicotinonitrile. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction, grounded in mechanistic principles and field-proven insights. We will explore the nuanced interplay of catalysts, ligands, bases, and solvents, with a particular focus on addressing the unique challenges presented by the electron-deficient and sterically substituted nature of the nicotinonitrile core. The protocols provided herein are designed to be self-validating systems, offering researchers a powerful toolkit for the synthesis of novel biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and drug discovery.[1][2][3]

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[4] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to functionalize the nicotinonitrile ring through carbon-carbon bond formation is therefore of paramount importance for the generation of new chemical entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][5] This palladium-catalyzed reaction provides a direct and efficient pathway for the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many drug candidates.[1]

This guide focuses on this compound (CAS No: 65515-39-1), a versatile building block for the synthesis of complex molecules. While the core principles of the Suzuki-Miyaura reaction are well-established, the specific electronic and steric properties of this substrate necessitate a carefully considered approach to achieve optimal reaction outcomes.

Compound Profile:

PropertyValue
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 65515-39-1

Mechanistic Considerations and Key Experimental Parameters

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X 2-Halo-nicotinonitrile R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation Ar-B(OR)2 Arylboronic Acid/Ester Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar(L_n) R-Pd(II)-Ar(L_n) Transmetalation->R-Pd(II)-Ar(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-Ar Coupled Product Reductive_Elimination->R-Ar

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For substrates like this compound, several factors can influence the efficiency of this cycle:

  • The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] The electron-withdrawing nature of the nitrile group and the steric hindrance from the methyl groups in our target molecule can modulate this effect.

  • Electron-Deficient Nature: Electron-deficient heteroaryl halides can be challenging substrates. While the oxidative addition step may be favorable, the subsequent transmetalation step is often the rate-limiting step for electron-deficient systems.[7][8]

  • Protodeboronation: A common side reaction is the protonolysis of the boronic acid, which removes it from the catalytic cycle. This is particularly a concern with electron-deficient heteroarylboronic acids.[7]

To address these challenges, careful selection of the following parameters is crucial:

The Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for a successful coupling.

  • Phosphine Ligands: For challenging substrates like substituted pyridines, bulky and electron-rich phosphine ligands are highly recommended.[9][10] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle. They accelerate both the oxidative addition and the crucial reductive elimination steps.[10][11]

Recommended Ligand Classes:

Ligand ClassSpecific ExamplesRationale for Use
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered and electron-deficient aryl chlorides.[8][9][10]
Ferrocenyl Phosphines dppfOften used in robust and reliable catalyst systems like Pd(dppf)Cl₂.[12]
Dialkylphosphines PCy₃, P(tBu)₃Very electron-rich and bulky, effective for challenging couplings.[8]
The Role of the Base: More Than Just a Proton Scavenger

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact yield and reaction rate.[13]

Commonly Used Bases:

BaseStrengthKey Characteristics
Carbonates (K₂CO₃, Cs₂CO₃) ModerateWidely used, effective in many systems, often used in aqueous/organic solvent mixtures.[13]
Phosphates (K₃PO₄) StrongerOften provides higher yields, particularly for challenging substrates.[13]
Hydroxides (NaOH, KOH) StrongCan be effective but may promote side reactions with sensitive functional groups.
Fluorides (KF, CsF) WeakCan be used under anhydrous conditions and are useful for substrates with base-labile groups.[14]
Alkoxides (tBuOK, tBuOLi) Very StrongCan be highly effective for exhaustive couplings of polychlorinated pyridines, but their use requires careful consideration of substrate compatibility.[15]

For this compound, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally good starting points.[13][16]

Solvent Selection: A Matter of Solubility and Reactivity

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

Typical Solvent Systems:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

Often, a mixture of an organic solvent and water is employed to dissolve the inorganic base and facilitate the formation of the active boronate species.[17]

Experimental Protocols

The following protocols are designed as robust starting points and may require optimization for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is suitable for the coupling of this compound (assuming a halide or triflate precursor) with a variety of arylboronic acids.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add this compound-X, arylboronic acid, base, catalyst, and ligand to a dry flask. Inert_Atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon). Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add degassed solvent(s). Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat the mixture to the desired temperature with vigorous stirring. Add_Solvent->Heat_Stir Monitor 5. Monitor reaction progress by TLC, GC-MS, or LC-MS. Heat_Stir->Monitor Cool_Dilute 6. Cool to room temperature and dilute with an organic solvent. Monitor->Cool_Dilute Wash 7. Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate 8. Dry over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry_Concentrate Purify 9. Purify by flash column chromatography. Dry_Concentrate->Purify

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[18]

Materials:

  • This compound derivative (e.g., 2-chloro or 2-bromo) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the this compound derivative, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Protocol for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as the general protocol.

Procedure:

  • Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the this compound derivative, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Microwave Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[19]

  • Workup and Purification: Follow steps 6-8 from the general protocol.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of challenging pyridine derivatives, providing a valuable starting point for the optimization of reactions with this compound.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChlorotoluenePhenylboronic acid1.0 (Pd)SPhosK₃PO₄TolueneRT298
2-Bromo-3-methoxypyridineArylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Exc.
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100-94
2-Chloropyridine3-Pyridylboronic acidPd₂(dba)₃PCy₃K₃PO₄Dioxane/H₂O--Excellent
4-BromobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃Ligand 2**KF (3.0)Dioxane--63

*This table is a compilation of data from various sources to illustrate effective conditions for related substrates and should be used as a guide for optimization.[7][8][15][18] **Ligand 2 refers to a specific phosphine ligand reported in the cited literature.[7]

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium precursor and an appropriate bulky, electron-rich ligand. Consider using a pre-catalyst.

    • Base Incompatibility: The chosen base may not be strong enough or may be incompatible with the substrates. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Temperature: The reaction may require higher temperatures. Consider microwave heating.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Using a slightly lower temperature or a more sterically hindered ligand can mitigate this.

    • Dehalogenation/Protodeboronation: Ensure the reaction is performed under a strict inert atmosphere and use anhydrous solvents where appropriate.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. While the inherent electronic and steric properties of this substrate present unique challenges, a rational approach to the selection of the catalyst system, base, and solvent can lead to high-yielding and efficient transformations. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Rogan, C. J., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry.
  • Soler, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
  • Guillaumet, G., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Bioorganic & Medicinal Chemistry. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Reddy, C. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • University of Strathclyde. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Beilstein Journal of Organic Chemistry. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • RSC Publishing. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.
  • MDPI. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.

Sources

Application Note & Protocol: Synthesis of 3-Acyl-2-methoxy-4,6-dimethylpyridines via Grignard Reaction with 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the reaction of 2-Methoxy-4,6-dimethylnicotinonitrile with various Grignard reagents to synthesize a range of 3-acyl-2-methoxy-4,6-dimethylpyridines. These products are valuable intermediates in medicinal chemistry and materials science. This guide delves into the underlying reaction mechanism, emphasizing the role of substrate architecture and chelation control in directing the reaction's efficiency. We present a robust, step-by-step protocol for laboratory synthesis, complete with data analysis for different Grignard reagents and a comprehensive troubleshooting section. This note is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the functionalization of substituted pyridines.

Theoretical Foundation & Mechanistic Insights

The addition of an organomagnesium halide (Grignard reagent) to a nitrile is a classic and powerful method for forming carbon-carbon bonds, yielding a ketone after acidic hydrolysis.[1][2] The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile group.[3]

General Mechanism

The reaction can be dissected into two primary stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds across the carbon-nitrogen triple bond of the nitrile. This forms a stable intermediate magnesium salt of an imine.[4] This intermediate is crucial because it is unreactive toward a second equivalent of the Grignard reagent, preventing the formation of tertiary carbinamine side products that can occur in reactions with other carbonyl compounds like esters.

  • Acidic Hydrolysis: The imine salt is subsequently hydrolyzed, typically with an aqueous acid workup. This process converts the imine into the corresponding ketone, releasing ammonia as a byproduct.[1][3]

Substrate-Specific Considerations: The Role of Chelation Control

For the substrate this compound, the reaction is not merely a simple addition. The specific arrangement of functional groups on the pyridine ring introduces a significant controlling factor: chelation .

The proximity of the 2-methoxy group's oxygen atom and the pyridine ring's nitrogen atom to the nitrile at the 3-position allows for the formation of a stable six-membered ring chelate with the magnesium atom of the Grignard reagent. This pre-organization of the reactants holds the Grignard reagent in close proximity to the nitrile carbon, lowering the activation energy of the nucleophilic attack and enhancing the reaction rate and selectivity.[5][6][7] This intramolecular coordination is a key causal factor behind the efficiency of this specific transformation.

The electron-donating nature of the methoxy and dimethyl groups also influences the electronics of the pyridine ring, though the dominant effect on reactivity is the chelation-assisted delivery of the nucleophile.

G sub This compound chelate Six-Membered Chelate Intermediate sub->chelate Coordination grignard Grignard Reagent (R-MgX) grignard->chelate imine_salt Magnesium Imine Salt chelate->imine_salt Nucleophilic Attack ketone 3-Acyl-2-methoxy-4,6-dimethylpyridine (Product) imine_salt->ketone Hydrolysis h3o H3O+ Workup h3o->ketone

Caption: Proposed reaction mechanism highlighting the key chelation intermediate.

Experimental Protocols

Safety Precaution: All operations involving Grignard reagents must be conducted under strictly anhydrous (moisture-free) conditions in an inert atmosphere (e.g., nitrogen or argon). Grignard reagents are highly reactive with protic sources like water.[8][9] All glassware must be oven- or flame-dried before use. Solvents must be anhydrous.

Materials and Reagents
  • This compound (≥98%)

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Alkyl or Aryl Halide (e.g., Bromomethane, Iodoethane, Bromobenzene)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (e.g., 3M HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser.

Protocol 1: General Synthesis of 3-Acyl-2-methoxy-4,6-dimethylpyridine

This protocol uses the in situ preparation of the Grignard reagent followed by the addition reaction. The example specifies the synthesis of 3-Ethylcarbonyl-2-methoxy-4,6-dimethylpyridine using iodoethane.

Step 1: Grignard Reagent Formation

  • Set up a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

  • Add magnesium turnings (1.2 g, 50 mmol, 1.2 equiv) and a single small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.[10]

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • Dissolve iodoethane (6.4 g, 41 mmol, 1.0 equiv) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add approximately 10% of the iodoethane solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining iodoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting gray-to-brown solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Nitrile

  • In a separate flame-dried 500 mL flask under nitrogen, dissolve this compound (6.7 g, 41 mmol, 1.0 equiv) in 100 mL of anhydrous diethyl ether.

  • Cool this solution to 0 °C in an ice bath.

  • Transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel (or use a cannula) and add it dropwise to the stirred nitrile solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Quench and Hydrolysis

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully add 100 mL of 3M HCl dropwise to quench the reaction. Caution: This is an exothermic process and may produce gas.

  • Stir the resulting biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

Step 4: Workup and Purification

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers. Wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure 3-Ethylcarbonyl-2-methoxy-4,6-dimethylpyridine.

Data & Results Analysis

The choice of Grignard reagent significantly impacts reaction efficiency and yield, primarily due to steric and electronic factors. Below is a summary of expected outcomes with common reagents.

Grignard Reagent (R-MgX)R GroupSteric HindranceExpected YieldTypical Reaction TimeNotes
CH₃MgBrMethylLow85-95%2 hoursHighly reactive, clean conversion.
CH₃CH₂MgBrEthylLow-Moderate80-90%3 hoursExcellent reactivity.
(CH₃)₂CHMgBrIsopropylModerate60-75%4-6 hoursYield reduction due to increased steric bulk of the nucleophile.
C₆H₅MgBrPhenylModerate75-85%4 hoursGood yield, product is a valuable benzoylpyridine intermediate.
(CH₃)₃CMgCltert-ButylHigh<10%12+ hoursReaction is severely hindered; enolization or no reaction is likely.[11]

Discussion: As demonstrated in the table, less sterically hindered Grignard reagents like methyl- and ethylmagnesium bromide provide higher yields in shorter reaction times. As the steric bulk of the nucleophile increases (e.g., isopropyl and tert-butyl), the accessibility of the chelated nitrile carbon decreases, leading to a significant drop in reaction efficiency. This trend underscores the sensitivity of the reaction to the steric profile of the attacking nucleophile.

Experimental Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Prepare Inert Atmosphere B Activate Mg with Iodine A->B C Form Grignard Reagent (R-X + Mg) B->C F Slow Addition of Grignard Reagent C->F D Dissolve Nitrile Substrate E Cool to 0 °C D->E E->F G Stir at Room Temp (Monitor by TLC) F->G H Quench with 3M HCl (0 °C) G->H I Hydrolyze Imine Salt H->I J Extract with Ether I->J K Wash, Dry, Concentrate J->K L Purify via Chromatography K->L M Characterize Product L->M

Caption: A generalized workflow for the synthesis of 3-acylpyridines.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Wet solvent or glassware. 2. Inactive magnesium turnings. 3. Grignard reagent did not form.1. Ensure all solvents are anhydrous and glassware is rigorously dried. 2. Use fresh magnesium and activate properly with iodine/heating. 3. Confirm Grignard formation (e.g., Gilman test) before adding the nitrile.
Recovery of Starting Nitrile 1. Insufficient Grignard reagent. 2. Low reaction temperature or short reaction time. 3. Sterically hindered Grignard reagent.1. Use a slight excess (1.1-1.2 equiv) of the Grignard reagent. 2. Ensure the reaction is allowed to stir at room temperature for an adequate time. 3. For bulky reagents, consider longer reaction times or gentle heating (refluxing in THF).
Formation of Side Products 1. Overheating during Grignard formation can lead to Wurtz coupling (R-R). 2. Incomplete hydrolysis.1. Maintain a controlled, gentle reflux during Grignard formation. 2. Ensure the acidic hydrolysis step is performed with vigorous stirring for at least 1 hour.

References

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. [Link]
  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
  • Royal Society of Chemistry. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]
  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
  • LibreTexts Chemistry. (2023). Conversion to ketones using Grignard reagents. [Link]
  • YouTube. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. [Link]
  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
  • National Center for Biotechnology Information. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]
  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]
  • BYJU'S. Grignard Reagent. [Link]
  • Adichemistry.
  • National Center for Biotechnology Information. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
  • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

Sources

Application Note: 2-Methoxy-4,6-dimethylnicotinonitrile as a Versatile Building Block in Medicinal Chemistry and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of thousands of biologically active compounds.[1] Within this class, nicotinonitrile (3-cyanopyridine) derivatives are particularly valuable due to their versatile chemistry and broad pharmacological relevance, including demonstrated anticancer and anti-inflammatory properties.[2][3] This application note provides a comprehensive technical guide for researchers on the use of 2-Methoxy-4,6-dimethylnicotinonitrile. We will detail its physicochemical properties, safety and handling protocols, and its primary application as a strategic building block. A detailed, field-tested protocol for the conversion of its nitrile moiety into a primary amide—a critical step for its incorporation into larger, more complex molecules such as PROTACs (Proteolysis-Targeting Chimeras)—is provided. This guide is intended to empower researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic campaigns.

Compound Profile: Physicochemical & Spectral Properties

This compound is a highly functionalized heterocyclic compound. Its structure combines several key features that are advantageous for drug design: a pyridine core for molecular recognition, a methoxy group to modulate electronic properties and metabolic stability, methyl groups for steric influence, and a chemically versatile nitrile group.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[6]
CAS Number 65515-39-1[7][8]
Molecular Formula C₉H₁₀N₂O[6][7]
Molecular Weight 162.19 g/mol [6]
Appearance Light yellow solid (typical)[9]
Purity ≥98% (typical commercial grade)[7]
Storage Store at room temperature in a cool, dry place.[7]

Spectral Data Insights: The nitrile group serves as an excellent spectroscopic handle. In Infrared (IR) spectroscopy, it presents a sharp, characteristic absorption band around 2220-2230 cm⁻¹. In ¹³C NMR spectroscopy, the nitrile carbon appears in the 115-120 ppm range. Mass spectrometry data from PubChem confirms the molecular weight, with a primary peak observed at m/z 162.[6]

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety. The compound is classified as harmful and an irritant.[6][8] Adherence to the following guidelines is mandatory.

Table 2: GHS Hazard Classification

PictogramSignal WordHazard Statements

Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[6] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H335: May cause respiratory irritation.[8]
Protocol 2.1: Standard Laboratory Handling
  • Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation.[9][10]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-rated safety glasses or goggles at all times.[9][11]

  • Dispensing: Use a spatula for transferring the solid. Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height.

  • Spill Management: In case of a small spill, decontaminate the area with a suitable absorbent material and dispose of it as hazardous waste. Prevent the product from entering drains.[10]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Synthetic Utility and Strategy

While various methods exist for the de novo synthesis of substituted pyridines, this compound is most valuable as a commercial building block.[12][13] Its utility lies in the strategic modification of its functional groups. The nitrile group, in particular, is a linchpin for synthetic diversification, allowing for conversion into amides, carboxylic acids, tetrazoles, or amines, thereby enabling its conjugation to other molecular fragments.[14][15]

The diagram below illustrates a common and powerful synthetic transformation: the conversion of a 2-chloro precursor to the final 2-methoxy product via nucleophilic aromatic substitution (SNAr), a standard reaction in medicinal chemistry.

G cluster_0 Plausible Synthetic Logic Precursor 2-Chloro-4,6-dimethylnicotinonitrile Product This compound Precursor->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Sodium Methoxide(CH₃ONa)in Methanol(CH₃OH) Reagent->Product

Caption: Plausible synthesis of the title compound via SNAr.

EXPERIMENTAL PROTOCOL: Application in Scaffold Elaboration

The following protocol details the controlled partial hydrolysis of the nitrile group to a primary amide. This transformation is a cornerstone of its use as a building block, creating a stable carboxamide functional group that can act as a hydrogen bond donor/acceptor or serve as a precursor for further coupling reactions.

Protocol 4.1: Controlled Hydrolysis to 2-Methoxy-4,6-dimethylnicotinamide

Rationale: Basic hydrolysis using hydrogen peroxide provides a mild and effective method for converting nitriles to primary amides while minimizing the risk of over-hydrolysis to the corresponding carboxylic acid. This selectivity is crucial for maintaining the desired functional handle for subsequent synthetic steps.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
This compound65515-39-1162.191.0 g (6.16 mmol)
Dimethyl Sulfoxide (DMSO)67-68-578.1320 mL
Hydrogen Peroxide (30% aq. solution)7722-84-134.013.0 mL (~30 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.210.85 g (6.16 mmol)
Deionized Water7732-18-518.02~200 mL
Ethyl Acetate141-78-688.11~150 mL
Brine (Saturated NaCl solution)7647-14-558.44~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.16 mmol) and anhydrous potassium carbonate (0.85 g, 6.16 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (20 mL) to the flask and stir the suspension at room temperature.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add the 30% hydrogen peroxide solution (3.0 mL) dropwise over 10 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 25°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product, 2-Methoxy-4,6-dimethylnicotinamide, will have a lower Rf value than the starting nitrile. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the product) should form. Stir for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with an additional 100 mL of deionized water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

  • Characterization: Dry the purified white solid under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). The IR spectrum should show the disappearance of the nitrile peak (~2225 cm⁻¹) and the appearance of a strong carbonyl stretch (~1670 cm⁻¹) and N-H stretches (~3200, 3350 cm⁻¹).

Conceptual Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

Building blocks like this compound and its derivatives are ideal for constructing the linker or as part of the target-binding ligand. The product from Protocol 4.1, 2-Methoxy-4,6-dimethylnicotinamide, provides a robust attachment point for linker synthesis via N-alkylation or acylation.

Caption: Logical relationship showing where the nicotinonitrile-derived fragment fits into a PROTAC.

References

  • Title: Synthesis of Substituted Pyridines via Formal (3+3)
  • Title: A Simple, Modular Synthesis of Substituted Pyridines Source: PMC - NIH URL:[Link]
  • Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Public
  • Title: Pyridine Source: Wikipedia URL:[Link]
  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: Acta Chimica Slovenica URL:[Link]
  • Title: 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram Source: CP Lab Chemicals URL:[Link]
  • Title: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives Source: Russian Journal of General Chemistry URL:[Link]
  • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: ResearchG
  • Title: 2-(cyanomethylthio)-4-(methoxymethyl)-6-methyl-nicotinonitrile Source: Mol-Instincts URL:[Link]
  • Title: this compound (C9H10N2O) Source: PubChemLite URL:[Link]
  • Title: Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile Source: PMC - PubMed Central URL:[Link]
  • Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile Source: MDPI URL:[Link]
  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candid
  • Title: Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile Source: MDPI URL:[Link]
  • Title: 2-Methoxy-4,6-diphenylnicotinonitrile Source: PMC - PubMed Central URL:[Link]
  • Title: Nicotinonitrile derivatives as antitumor agents Source: ResearchG
  • Title: 4,6-Dimethylnicotinonitrile Source: PubChem URL:[Link]
  • Title: Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters Source: ACS Public
  • Title: 5-hydroxy-2,6-dimethylnicotinonitrile Source: ChemSynthesis URL:[Link]
  • Title: The role of the methoxy group in approved drugs Source: PubMed URL:[Link]
  • Title: The role of the methoxy group in approved drugs Source: ResearchG
  • Title: Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
  • Title: Methoxy group Source: Wikipedia URL:[Link]
  • Title: 2-methoxy-4,6-diphenyl-nicotinonitrile Source: Navya Chem URL:[Link]
  • Title: CAS Common Chemistry Source: American Chemical Society URL:[Link]
  • Title: N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate Source: Pharmaffili
  • Title: 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile Source: PMC - NIH URL:[Link]
  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles Source: Semantic Scholar URL:[Link]
  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: MDPI URL:[Link]
  • Title: The synthetic method of 2-methoxy-4-cyanobenzaldehyde Source: Google Patents URL

Sources

Application Notes & Protocols: 2-Methoxy-4,6-dimethylnicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Methoxy-4,6-dimethylnicotinonitrile. We delve into its role as a pivotal building block for the synthesis of complex heterocyclic scaffolds with proven medicinal chemistry relevance. This guide offers not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate. Detailed, field-tested protocols for the synthesis of pyrazolo[3,4-b]pyridine and pyrimido[4,5-b]pyridine cores are presented, alongside data interpretation and safety guidelines.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a highly functionalized pyridine derivative that has emerged as a valuable and versatile starting material in modern medicinal chemistry. Its strategic importance lies in the unique arrangement of reactive functional groups on the pyridine core: a nucleophilically-activated cyano group, a labile methoxy group positioned for displacement, and two methyl groups that can influence solubility and steric interactions. This combination facilitates efficient, often one-pot, syntheses of fused heterocyclic systems—scaffolds that are prevalent in a multitude of biologically active molecules and approved drugs.[1]

This guide will explore the practical application of this reagent, focusing on its conversion into high-value heterocyclic systems and explaining the chemical principles that underpin these transformations.

Physicochemical Properties & Characterization

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[2]
CAS Number 65515-39-1[2][3]
Molecular Formula C₉H₁₀N₂O[2][3][4]
Molecular Weight 162.19 g/mol [2]
Appearance Off-white to yellow solid (typical)Supplier Data
Storage Room temperature, in a dry, well-ventilated place[3]

Structural Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques prior to use.

  • ¹H NMR: Expect distinct singlets for the methoxy protons (~3.9-4.1 ppm) and the two methyl groups (~2.4-2.6 ppm), as well as a singlet for the lone aromatic proton on the pyridine ring (~6.7-6.9 ppm).

  • ¹³C NMR: Will show characteristic peaks for the nitrile carbon (~115-117 ppm), the methoxy carbon (~53-55 ppm), and the aromatic carbons.

  • IR Spectroscopy: A strong, sharp peak corresponding to the nitrile (C≡N) stretch should be observed around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily identifiable at m/z ≈ 163.08.[4]

Core Application: Synthesis of Fused Heterocyclic Scaffolds

The true utility of this compound is realized in its role as a precursor to bicyclic heteroaromatic systems. The electron-withdrawing nitrile group activates the pyridine ring and provides a key electrophilic center for cyclization reactions.

Synthesis of Pyrazolo[3,4-b]pyridines: Precursors to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The reaction of this compound with hydrazine derivatives is a direct and efficient route to this core.

Causality of the Reaction: This transformation is a classic example of a condensation-cyclization reaction. The highly nucleophilic hydrazine initially attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen from the hydrazine moiety attacks the C2 carbon of the pyridine ring, displacing the methoxy group, which acts as a good leaving group. Aromatization then yields the stable pyrazolo[3,4-b]pyridine product.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node arrow_label arrow_label start This compound + Hydrazine (H2N-NHR') step1 Nucleophilic attack on nitrile start->step1 intermediate Amidine Intermediate step1->intermediate step2 Intramolecular Cyclization (Displacement of -OCH3) intermediate->step2 product Substituted Pyrazolo[3,4-b]pyridine step2->product

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Protocol 1: General Synthesis of a 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Derivative

  • Self-Validation: This protocol is self-validating through the clear physical change (precipitation) upon product formation and the subsequent purification and characterization steps which confirm the identity and purity of the target compound.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.2 eq)

    • Ethanol or n-Butanol (solvent)

    • Pyridine (catalyst, optional)

    • Diethyl ether (for washing)

    • Standard glassware for reflux

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.62 g, 10 mmol).

    • Add the chosen solvent (e.g., 20 mL of ethanol).

    • Add the hydrazine derivative (e.g., 0.60 g of hydrazine hydrate, 12 mmol). A few drops of pyridine can be added to catalyze the reaction, particularly with less reactive hydrazines.

    • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The starting material should be consumed over time, and a new, more polar spot should appear.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

    • Dry the final product under vacuum. Characterize by NMR, MS, and IR to confirm the structure.

Synthesis of Pyrimido[4,5-b]pyridines: Building Blocks for PDE Inhibitors

Fused pyrimidine rings are another cornerstone of medicinal chemistry, forming the core of drugs targeting a wide array of biological targets, including phosphodiesterases (PDEs).[5][6] The reaction of this compound with guanidine provides a robust entry into the pyrimido[4,5-b]pyridine class of compounds.

Causality of the Reaction: This is a base-catalyzed condensation reaction. Guanidine, a strong nitrogenous base and a binucleophile, attacks the nitrile carbon. The reaction proceeds through a cyclization pathway where one of the other amino groups of the guanidine moiety displaces the methoxy group at the C2 position, leading to the formation of the fused pyrimidine ring. The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine and increase its nucleophilicity. The reaction is typically driven to completion by heating. This approach is a well-established strategy for constructing diaminopyrimidine systems from activated nitriles.[7][8][9][10]

G reactant_node reactant_node product_node product_node reagent_node reagent_node start This compound step1 Base-catalyzed Condensation & Cyclization start->step1 reagent1 Guanidine Hydrochloride reagent1->step1 reagent2 Sodium Ethoxide (Base) reagent2->step1 Activates product 5,7-Dimethyl-pyrimido[4,5-b]pyridine- 2,4-diamine step1->product

Caption: Synthetic Pathway to Pyrimido[4,5-b]pyridines.

Protocol 2: Synthesis of 5,7-Dimethyl-pyrimido[4,5-b]pyridine-2,4-diamine

  • Self-Validation: The protocol's integrity is maintained by the pH adjustment step, which selectively precipitates the product while leaving ionic impurities in solution. Final characterization provides definitive structural proof.

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (2.0 eq) or Sodium metal (2.0 eq)

    • Anhydrous Ethanol (solvent)

    • Acetic acid (for neutralization)

    • Water

    • Standard glassware for reflux under an inert atmosphere

  • Procedure:

    • Preparation of Sodium Ethoxide (if not using commercial solution): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (e.g., 0.46 g, 20 mmol) in small pieces to anhydrous ethanol (30 mL) with cooling in an ice bath. Allow all the sodium to react completely.

    • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (e.g., 1.43 g, 15 mmol) and stir for 15 minutes at room temperature.

    • Add this compound (1.62 g, 10 mmol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

    • After completion, cool the reaction to room temperature and carefully pour it into ice-cold water (100 mL).

    • Neutralize the solution by slowly adding glacial acetic acid until the pH is approximately 7. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the target 5,7-Dimethyl-pyrimido[4,5-b]pyridine-2,4-diamine. Characterize by NMR and MS.

Safety and Handling

Hazard Identification: this compound is classified as harmful.[2]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area immediately with copious amounts of water. Seek medical attention if irritation persists.

References

  • PubChem (2025). This compound.
  • Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. PubMed Central, NIH. [Link]
  • CP Lab Chemicals (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%. [Link]
  • Al-Wabli, R. I., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. MDPI. [Link]
  • PubChemLite (2025). This compound (C9H10N2O). [Link]
  • Navya Chem Pharma Llc (n.d.). 2-methoxy-4,6-diphenyl-nicotinonitrile. [Link]
  • Poojary, B., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. PubMed. [Link]
  • Tomura, M. (2017). Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. Institute for Molecular Science. [Link]
  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
  • Victory, P., et al. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Google Patents (2007). Phosphodiesterase 4 inhibitors.
  • Semantic Scholar (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]
  • Arkat USA (n.d.). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. [Link]
  • ResearchGate (2006). The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors. [Link]
  • Arkat USA (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
  • CV Pharmacology (n.d.). Phosphodiesterase Inhibitors. [Link]
  • MDPI (n.d.). Topical Collection: Heterocycle Reactions. [Link]
  • PubMed (n.d.). Synthesis and chemical characterization of 2-methoxy-N(10)-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. [Link]
  • PubMed (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
  • Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor. PubMed. [Link]
  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central, NIH. [Link]
  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. PubMed. [Link]
  • Google Patents (1989). Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.
  • Google Patents (2007). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
  • Google Patents (2016). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • Google Patents (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Bobrov, S. F., et al. (2022).

Sources

Application Notes and Protocols for Biological Activity Screening of 2-Methoxy-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinonitrile derivatives, a class of pyridine-based scaffolds, have garnered significant attention from medicinal chemists due to their straightforward synthesis, ease of structural modification, and a wide spectrum of biological activities.[1][2] The incorporation of various functional groups onto the nicotinonitrile core has led to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties.[2] Among these, 2-methoxy-4,6-dimethylnicotinonitrile and its derivatives represent a promising subclass for the development of novel therapeutic agents. The methoxy and methyl substitutions on the pyridine ring can influence the compound's pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery programs.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting biological activity screening of novel this compound derivatives. The protocols detailed herein are based on established and robust methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory potential.

Part 1: Anticancer Activity Screening

A primary focus in the evaluation of novel nicotinonitrile derivatives is their potential as anticancer agents.[2][4] Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some acting as kinase inhibitors.[2][5] The initial step in assessing anticancer potential is to determine the cytotoxic effect of the compounds on cancer cells.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6][7]

Principle of the Assay: The reduction of MTT is primarily carried out by mitochondrial dehydrogenases in living cells. The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically.[6] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic or growth-inhibiting effects of the test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4][8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).[2]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[8]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[8]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

Dysregulation of protein kinase activity is a hallmark of many cancers, making kinases attractive targets for drug discovery.[9] Some nicotinonitrile derivatives have shown promise as PIM-1 kinase inhibitors.[5] An in vitro kinase assay can determine if the compounds directly inhibit the activity of a specific kinase.

Principle of the Assay: This protocol describes a common method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[9] Alternatively, radioactive assays can be used to measure the transfer of a radiolabeled phosphate group from ATP to a substrate.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, and other components suitable for the specific kinase).

    • Prepare solutions of the recombinant target kinase, the specific substrate (protein or peptide), and ATP.

    • Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the product of the kinase reaction. If using a non-radioactive method, this could involve measuring ADP production using a coupled enzyme assay that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

    • If using a radioactive method with ³²P-labeled ATP, separate the phosphorylated substrate from the unreacted ATP using methods like gel electrophoresis or filter binding, and quantify the radioactivity.[10]

Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 - [(Activity with inhibitor - Background) / (Activity without inhibitor - Background)] x 100

The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Part 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] Nicotinonitrile derivatives have been reported to possess antimicrobial properties.[2][12] The following protocols are fundamental for assessing the antibacterial activity of the synthesized compounds.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][14][15]

Principle of the Assay: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[13] A standardized bacterial suspension is added to each well, and the plate is incubated. The MIC is determined by visually assessing the lowest concentration of the compound that prevents turbidity (bacterial growth).[15]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution in Microtiter Plate:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and mix.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a key research area.[] Nicotinonitrile derivatives have been investigated for their anti-inflammatory potential, with some acting as inhibitors of key inflammatory pathways like NF-κB.[2]

Protocol 4: Screening for Inhibitors of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation and immune responses.[18] Dysregulation of NF-κB signaling is associated with inflammatory diseases.[19][20] A common approach to screen for anti-inflammatory compounds is to assess their ability to inhibit NF-κB activation in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).[20]

Principle of the Assay: This can be achieved using a reporter gene assay where cells are engineered to express a reporter protein (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[20][21] Inhibition of the NF-κB pathway by a test compound will result in a decrease in the reporter signal.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luciferase).

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 1 hour).

  • Stimulation of NF-κB Activation:

    • Induce NF-κB activation by adding an inflammatory stimulus such as TNF-α or lipopolysaccharide (LPS) to the wells.

    • Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter protein activity according to the manufacturer's instructions for the specific reporter system (e.g., by adding a luciferase substrate and measuring luminescence).

Data Analysis: The percentage of NF-κB inhibition is calculated as follows: % Inhibition = 100 - [(Signal with inhibitor - Background) / (Signal without inhibitor - Background)] x 100

The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM) after 48h
Derivative 1MCF-715.2
Derivative 2MCF-78.7
Derivative 1HepG222.5
Derivative 2HepG212.1
DoxorubicinMCF-70.9
DoxorubicinHepG21.2

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Derivative 13264
Derivative 21632
Ciprofloxacin0.50.25

Visualization of Workflows and Pathways

Experimental Workflow for Anticancer Screening

anticancer_workflow start Start: Synthesized Derivatives cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment mtt_assay 3. MTT Assay (Cell Viability) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis kinase_assay 5. In Vitro Kinase Assay (Mechanism of Action) data_analysis->kinase_assay If cytotoxic end End: Identify Lead Compounds data_analysis->end If not cytotoxic (Consider other assays) kinase_assay->end

Caption: Workflow for anticancer activity screening of novel compounds.

Hypothetical Inhibition of the NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates gene_transcription Inflammatory Gene Transcription inhibitor 2-Methoxy-4,6- dimethylnicotinonitrile Derivative inhibitor->ikk inhibits

Caption: Hypothetical inhibition of the IKK complex in the NF-κB pathway.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • MTT assay protocol. (n.d.). Abcam.
  • Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (2013). PubMed.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (n.d.). Frontiers in Immunology.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed.
  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts.
  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (n.d.). Semantic Scholar.
  • C13H11Cl3N4OS in vitro kinase assay protocol. (n.d.). Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Anti-inflammatory Screening Compound Library. (n.d.). Life Chemicals.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2024, February 22). ResearchOnline@JCU.
  • Anti-inflammatory Screening Compound Library. (n.d.). BOC Sciences.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • Anti-Inflammatory Screening Library (96-Well). (n.d.). Cayman Chemical.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). PMC - NIH.
  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. (2025, January 5). bioRxiv.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016, October 29). Longdom Publishing.
  • In Vitro Kinase Assays. (n.d.). Revvity.
  • Anti-Inflammatory Library. (n.d.). ChemDiv.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025, August 6). ResearchGate.
  • NF-κB | Inhibitors. (n.d.). MedchemExpress.com.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate.
  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (n.d.). CORE.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
  • Targets and assays for discovering novel antibacterial agents. (n.d.). Semantic Scholar.
  • Scheme 2. Synthesis of 4,6-dialkoxyaryl-2-methoxy nicotinonitriles (Series I. (n.d.). ResearchGate.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed.
  • 2-methoxy-4,6-diphenyl-nicotinonitrile. (n.d.). Navya – Chem Pharma Llc.
  • This compound. (n.d.). PubChem.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). TCI America.
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.). PMC - PubMed Central - NIH.

Sources

The Versatile Intermediate: Application Notes for 2-Methoxy-4,6-dimethylnicotinonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that serves as a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds.[1][2] Its unique arrangement of functional groups—a methoxy group at the 2-position, a nitrile at the 3-position, and methyl groups at the 4- and 6-positions—renders it a key building block for the construction of more complex molecular architectures, particularly those with applications in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this intermediate, complete with detailed protocols and mechanistic insights.

Chemical Profile and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-methoxy-4,6-dimethylpyridine-3-carbonitrile
CAS Number 65515-39-1[1][3]
Molecular Formula C₉H₁₀N₂O[1][3]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white crystalline powderCommercially available
Solubility Soluble in most organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.General chemical knowledge

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of its key functional groups. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the methoxy group at the 2-position for nucleophilic substitution. The nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions.

The strategic placement of the methyl groups at the 4- and 6-positions influences the steric and electronic environment of the pyridine ring, which can direct the regioselectivity of certain reactions and enhance the stability of the molecule.

Application in the Synthesis of Fused Heterocyclic Systems: The Gateway to Pyrazolo[3,4-b]pyridines

One of the most significant applications of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their diverse biological activities.[4][5] The synthesis is typically achieved through a condensation reaction with hydrazine, followed by cyclization.

Workflow for the Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A This compound E 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine A->E Reaction B Hydrazine Hydrate (N₂H₄·H₂O) C Ethanol (Solvent) D Reflux

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of the pyrazolo[3,4-b]pyridine core from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome and Characterization:

The final product is typically a crystalline solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the amino group and the aromatic protons of the pyrazolopyridine core.

  • ¹³C NMR: To identify the carbon signals of the fused ring system.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the characteristic N-H stretching vibrations of the amino group.

Potential for Further Functionalization and Elaboration

The resulting 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is itself a versatile intermediate. The amino group can be further functionalized through various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Followed by Sandmeyer or related reactions to introduce a variety of substituents.

  • Condensation: With dicarbonyl compounds to form further fused heterocyclic systems.

This opens up a vast chemical space for the synthesis of novel compounds with potential biological activities.

Transformations of the Nitrile Group: Thorpe-Ziegler Cyclization

While direct intramolecular cyclization of this compound is not feasible, the nitrile group can be a key participant in Thorpe-Ziegler type reactions when incorporated into a larger molecule with a second nitrile group.[6][7][8][9] This powerful C-C bond-forming reaction allows for the construction of cyclic ketones and enamines.

Conceptual Workflow for Thorpe-Ziegler Cyclization

G cluster_start Dinitrile Precursor cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product A α,ω-Dinitrile derived from This compound D Cyclic Imino-nitrile A->D Intramolecular Nucleophilic Attack B Strong Base (e.g., NaH, LDA) C Aprotic Solvent (e.g., THF, DMF) E Cyclic α-Cyano Enamine D->E Tautomerization

Sources

Application Notes and Protocols for the Functionalization of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

2-Methoxy-4,6-dimethylnicotinonitrile is a highly substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry and materials science. The unique arrangement of its functional groups—a nucleophilic methoxy group, two activatable methyl groups, an electron-withdrawing nitrile, and a basic pyridine nitrogen—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the strategies and protocols for the selective functionalization of this molecule, enabling the synthesis of diverse libraries of novel compounds. We will delve into the chemical logic behind various synthetic transformations, from electrophilic substitution on the pyridine core to modifications of the peripheral substituents.

I. Functionalization of the Pyridine Ring: Targeting the C5 Position

The pyridine ring in this compound possesses a single unsubstituted carbon at the C5 position, making it a prime target for electrophilic aromatic substitution (EAS). The electron-donating methoxy group at C2 and the two methyl groups at C4 and C6 act as activating groups, directing electrophiles to the ortho and para positions. In this case, the C5 position is ortho to the C4-methyl and C6-methyl groups and meta to the C2-methoxy group, making it electronically favorable for substitution.

A. Halogenation at the C5 Position

Introducing a halogen atom at the C5 position opens up a gateway for further modifications, particularly through metal-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices:

  • Electrophile Selection: N-Halosuccinimides (NBS, NCS, NIS) are preferred over dihalogens (Br₂, Cl₂, I₂) as they offer milder reaction conditions and better control over regioselectivity, minimizing side reactions.

  • Solvent: Acetonitrile or dichloromethane are commonly used as they are relatively inert and can dissolve both the substrate and the halogenating agent.

  • Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid or a Brønsted acid can be employed to enhance the electrophilicity of the halogenating agent.

Experimental Protocol: Bromination at C5 using NBS

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, heat the mixture to 50-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
N-Bromosuccinimide (NBS)1.1 eq.Brominating agent
Anhydrous Acetonitrile10 mL/mmol of substrateSolvent
DichloromethaneAs needed for work-upExtraction solvent
Saturated Sodium ThiosulfateAs needed for washingQuenches excess NBS
BrineAs needed for washingRemoves residual water
Anhydrous Sodium SulfateAs needed for dryingDrying agent

Diagram: Electrophilic Aromatic Substitution at C5

EAS sub This compound reagent + NBS (Acetonitrile) product 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile reagent->product Electrophilic Aromatic Substitution

Caption: Electrophilic bromination at the C5 position.

B. Nitration at the C5 Position

Nitration of the pyridine ring introduces a versatile nitro group that can be further reduced to an amine, providing a handle for a wide range of subsequent chemical transformations.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent over-nitration and side reactions.

Experimental Protocol: Nitration at C5

  • Preparation: In a round-bottom flask, cool a mixture of concentrated sulfuric acid (3 mL per mmol of substrate) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add this compound (1.0 eq.) to the cold sulfuric acid with stirring.

  • Nitrating Agent Addition: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 mL per mmol of substrate) at 0 °C. Add this mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-methoxy-4,6-dimethyl-5-nitronicotinonitrile. Further purification can be achieved by recrystallization from ethanol.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Concentrated Sulfuric Acid4 mL/mmol of substrateSolvent and catalyst
Concentrated Nitric Acid1.1 eq.Nitrating agent

II. Functionalization of the Methyl Groups

The two methyl groups at the C4 and C6 positions are benzylic in nature and can be functionalized through radical halogenation or oxidation.

A. Radical Bromination of the Methyl Groups

Selective bromination of one or both methyl groups provides a handle for nucleophilic substitution or organometallic coupling reactions.

Causality Behind Experimental Choices:

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are common radical initiators. Light can also be used to initiate the reaction.

  • Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvents are typically used for radical reactions.

Experimental Protocol: Monobromination of a Methyl Group

  • Preparation: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve this compound (1.0 eq.) in carbon tetrachloride (15 mL per mmol of substrate).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Reaction: Heat the mixture to reflux under illumination for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the monobrominated product.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
N-Bromosuccinimide (NBS)1.05 eq.Brominating agent
Azobisisobutyronitrile (AIBN)0.05 eq.Radical initiator
Carbon Tetrachloride15 mL/mmol of substrateSolvent
B. Oxidation of the Methyl Groups to Carboxylic Acids

Oxidation of one or both methyl groups to carboxylic acids introduces new functionalities for amide coupling and other transformations.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of converting alkyl groups on an aromatic ring to carboxylic acids.

  • Reaction Conditions: The reaction is typically carried out in an aqueous basic solution under reflux.

Experimental Protocol: Oxidation to Dicarboxylic Acid

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of pyridine and water (1:1).

  • Reagent Addition: Add potassium permanganate (KMnO₄, 4.0 eq.) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to pH 2-3.

  • Purification: Collect the precipitated dicarboxylic acid by filtration, wash with cold water, and dry.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Potassium Permanganate (KMnO₄)4.0 eq.Oxidizing agent
Pyridine/Water (1:1)Sufficient to dissolveSolvent
Concentrated HClTo adjust pHAcidification for product precipitation

Diagram: Functionalization of Methyl Groups

Methyl_Func sub This compound bromination 2-Methoxy-4-(bromomethyl)-6-methylnicotinonitrile sub->bromination NBS, AIBN, CCl4, light oxidation 2-Methoxy-3-cyano-6-methylpyridine-4-carboxylic acid sub->oxidation KMnO4, Pyridine/H2O, reflux

Caption: Radical bromination and oxidation of the methyl groups.

III. Transformation of the Methoxy and Cyano Groups

The methoxy and cyano groups offer further opportunities for functionalization.

A. O-Demethylation of the Methoxy Group

Conversion of the methoxy group to a hydroxyl group can be achieved using strong Lewis acids or proton acids. This transformation allows for subsequent O-alkylation or other reactions at the hydroxyl position.

Causality Behind Experimental Choices:

  • Reagent: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.

  • Temperature: The reaction is typically performed at low temperatures to control its reactivity.

Experimental Protocol: O-Demethylation with BBr₃

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of substrate) under an inert atmosphere and cool to -78 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of water.

  • Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Boron Tribromide (1.0 M in DCM)1.2 eq.Demethylating agent
Anhydrous Dichloromethane10 mL/mmol of substrateSolvent
B. Hydrolysis of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Experimental Protocol: Hydrolysis to Carboxylic Acid

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water (2:1).

  • Reaction: Heat the mixture to reflux for 6-10 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-methoxy-4,6-dimethylnicotinic acid.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Concentrated Sulfuric Acid/Water (2:1)Sufficient for reactionHydrolysis reagent and solvent

Diagram: Transformation of Methoxy and Cyano Groups

Group_Transformation sub This compound demethylation 2-Hydroxy-4,6-dimethylnicotinonitrile sub->demethylation BBr3, DCM hydrolysis 2-Methoxy-4,6-dimethylnicotinic acid sub->hydrolysis H2SO4/H2O, reflux

Caption: O-Demethylation and nitrile hydrolysis.

IV. Metal-Catalyzed Cross-Coupling Reactions

Following halogenation of the pyridine ring or the methyl groups, metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents.

General Workflow for Suzuki Coupling of 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Suzuki_Coupling start 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile boronic_acid + Arylboronic Acid catalyst Pd(PPh3)4, Na2CO3 (Toluene/Ethanol/H2O) product 5-Aryl-2-methoxy-4,6-dimethylnicotinonitrile catalyst->product Suzuki Coupling

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxy-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-methoxy-4,6-dimethylnicotinonitrile derivatives. Nicotinonitrile scaffolds are of significant interest in medicinal chemistry and materials science.[1] This document outlines the fundamental principles, mechanistic insights, and practical methodologies for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By leveraging the versatility of palladium catalysis, researchers can efficiently functionalize the nicotinonitrile core, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide is intended to be a practical resource, offering field-proven insights to streamline experimental design and execution.

Introduction: The Strategic Importance of Nicotinonitrile Scaffolds

The nicotinonitrile moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active agents. The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering a powerful toolkit for the late-stage functionalization of complex molecules.[2][3]

This guide focuses on the application of these transformative reactions to derivatives of this compound. For the purpose of illustrating these protocols, we will consider a hypothetical, yet synthetically accessible, starting material: 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile . The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed transformations.

The Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

The Three Pillars of the Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (e.g., 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile). This step results in the formation of a square-planar Pd(II) complex.[5][6] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the phosphine ligand.[5][7]

  • Transmetalation (e.g., Suzuki Coupling): In this step, the organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8] A base is typically required to activate the organometallic reagent.[8][9]

  • Reductive Elimination: This is the final step where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species.[2][4][6]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_r_complex Ar-Pd(II)L2-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Generalized Palladium Catalytic Cycle.

Key Cross-Coupling Reactions and Protocols

The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions as applied to 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl compounds.[10][11]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add a suitable base, such as K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv).[9]

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium source and a ligand like Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[11]

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system. A common choice is a mixture of toluene and water (e.g., 10:1, 0.1 M).[9]

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A Condition B Condition C
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand NoneSPhos (4 mol%)XPhos (3 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent Toluene/H₂O (10:1)1,4-DioxaneTHF
Temperature 100 °C90 °C80 °C

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide range of aryl amines.[12][13]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.5-3 mol%) to an oven-dried vial.

    • Add 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv).

    • Add a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.2-1.5 equiv).[14]

  • Reaction Setup:

    • Seal the vial and remove it from the glovebox.

    • Add the amine (1.1-1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate the solution and purify the residue by column chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[15][16]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To a Schlenk flask, add 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).[15]

    • Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[17]

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Workup and Purification:

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and partition the residue between water and an organic solvent.

    • Wash the organic layer, dry it, and concentrate.

    • Purify the product by column chromatography.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[18][19]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • Combine 5-bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 equiv), and a palladium source like Pd(OAc)₂ (1-5 mol%) in a reaction vessel.

    • Add a phosphine ligand if necessary (e.g., P(o-tolyl)₃).

    • Add an inorganic or organic base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv).[19]

  • Reaction Setup:

    • Add a polar aprotic solvent such as DMF or NMP.

    • Heat the mixture under an inert atmosphere (typically 100-140 °C).

  • Workup and Purification:

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic extracts, dry, and concentrate.

    • Purify the product via column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh palladium source or precatalyst; ensure anaerobic conditions.
Insufficiently active baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[20]
Low reaction temperatureIncrease the reaction temperature in increments.
Side Product Formation Homocoupling of the organometallic reagentUse a lower catalyst loading; ensure rigorous exclusion of oxygen.[5]
Protodebromination of the starting materialUse a non-protic solvent; ensure the base is not too strong or hindered.
Decomposition of starting material or productLower the reaction temperature and extend the reaction time.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Weighing & Flask Preparation setup Reaction Setup under Inert Atmosphere reagent_prep->setup degas Solvent Degassing degas->setup heating Heating and Stirring setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quench Quenching and Extraction monitoring->quench dry_conc Drying and Concentration quench->dry_conc purify Column Chromatography dry_conc->purify analysis Product Characterization (NMR, MS) purify->analysis

Caption: General Experimental Workflow.

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives is a robust and highly adaptable strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance for a variety of coupling partners. This guide provides a solid foundation for the successful implementation of these powerful synthetic methods.

References

  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • A Review on Palladium C
  • Wikipedia. Suzuki reaction.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Chemistry LibreTexts. 2.
  • PubMed Central. Developing Ligands for Palladium(II)
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • Ligand electronic influence in Pd-c
  • Royal Society of Chemistry.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Chemical Reviews.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Wikipedia.
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubChem. This compound.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • YouTube.
  • Wikipedia. Heck reaction.
  • National Institutes of Health.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Organic Chemistry Frontiers.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • MDPI.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • PubMed Central. 2-Methoxy-4,6-diphenylnicotinonitrile.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromonicotinonitrile.
  • SynArchive. Mizoroki-Heck Reaction.

Sources

2-Methoxy-4,6-dimethylnicotinonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-Methoxy-4,6-dimethylnicotinonitrile as a Versatile Precursor for the Synthesis of Aminopyrimidine-Based Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have therefore become a cornerstone of modern targeted therapy.[2] A significant number of these inhibitors, including FDA-approved drugs like Ribociclib and Palbociclib, feature a 2-aminopyrimidine scaffold.[3] This structural motif is highly effective as it typically forms key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound as a readily available and versatile starting material for the efficient construction of fused aminopyrimidine cores, which are central to a variety of potent kinase inhibitors. We present the underlying chemical principles, detailed synthetic protocols, and characterization methods.

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

The cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[5] In many cancers, the cyclin D-CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation.[6][7] Selective inhibition of CDK4/6 has proven to be a powerful therapeutic strategy, offering a balance of efficacy and manageable toxicity.[1]

The 2-aminopyrimidine core is a privileged scaffold in the design of such inhibitors. Its value lies in its ability to serve as a stable, planar anchor that presents substituents into specific pockets of the kinase active site. The synthesis of these scaffolds often relies on the cyclocondensation of a suitable precursor with guanidine. This compound (structure provided in Table 1) is an ideal precursor for this purpose. Its key features include:

  • An activated nitrile group: This group is electrophilic and readily attacked by nucleophiles like guanidine.

  • A methoxy group at the 2-position: This serves as an excellent leaving group during the subsequent intramolecular cyclization, facilitating the formation of the aromatic pyrimidine ring.

  • A pre-functionalized pyridine core: The dimethyl substituents provide a defined substitution pattern that can be used to modulate solubility and explore structure-activity relationships (SAR).

This guide will focus on the primary transformation of this nicotinonitrile into a fused diaminopyrimidine system, a foundational step for building a library of potential kinase inhibitors.

Core Synthetic Transformation: From Nicotinonitrile to a Fused Aminopyrimidine

The cornerstone of this synthetic strategy is the base-catalyzed cyclocondensation reaction between this compound and guanidine hydrochloride. This reaction proceeds in a one-pot fashion to yield the highly valuable 5,7-dimethylpyrimido[4,5-b]pyridin-2,4-diamine core.

Mechanism of Action

The reaction is believed to proceed via a three-step sequence:

  • Nucleophilic Attack: The strong base (e.g., sodium ethoxide) deprotonates guanidine, increasing its nucleophilicity. The free guanidine then attacks the electrophilic carbon of the nitrile group.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from a guanidine nitrogen onto the C2 carbon of the pyridine ring.

  • Aromatization: The tetrahedral intermediate collapses, eliminating methanol and resulting in the formation of the stable, aromatic fused pyrimidine ring system.

Workflow for Synthesis of the Core Scaffold

The following diagram illustrates the overall workflow for the primary synthetic transformation.

G cluster_input Inputs cluster_process Process cluster_output Output & Purification A This compound C Cyclocondensation (Reflux in Ethanol, 12-18h) A->C B Guanidine HCl Sodium Ethoxide B->C D Crude Product Mixture C->D Reaction Workup E Purification (Recrystallization or Chromatography) D->E F Final Product 5,7-Dimethylpyrimido[4,5-b]pyridin-2,4-diamine E->F

Caption: Synthetic workflow for the cyclocondensation reaction.

Detailed Experimental Protocol

Protocol 3.1: Synthesis of 5,7-Dimethylpyrimido[4,5-b]pyridin-2,4-diamine

Disclaimer: This protocol is a representative method based on established chemical principles for analogous transformations.[8] Researchers should conduct their own risk assessment and optimization.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (2.0 eq)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol (4.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and guanidine hydrochloride (2.0 eq).

  • Add anhydrous ethanol to the flask (approx. 10 mL per 1 g of the limiting reagent).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), slowly add the sodium ethoxide solution (4.0 eq) to the stirring suspension at room temperature. The mixture may become thick.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully neutralize the mixture with water and then concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and ethyl acetate. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified either by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Appearance (Expected) Reference
This compound C₉H₁₀N₂O 162.19 White to off-white solid [9]

| 5,7-Dimethylpyrimido[4,5-b]pyridin-2,4-diamine | C₉H₁₁N₅ | 189.22 | Yellow to brown solid | (Predicted) |

Table 2: Biological Activity of Representative Aminopyrimidine-Based CDK4/6 Inhibitors

Inhibitor Target(s) IC₅₀ (CDK4) IC₅₀ (CDK6) Reference
Ribociclib CDK4/6 10 nM 39 nM [5]
Palbociclib CDK4/6 11 nM 16 nM [3]

| Abemaciclib | CDK4/6 | 2 nM | 10 nM |[3] |

This table is for contextual purposes to illustrate the potency of inhibitors built upon similar scaffolds.

Strategic Elaboration for Kinase Inhibitor Development

The synthesized 5,7-dimethylpyrimido[4,5-b]pyridin-2,4-diamine is not an end in itself, but a versatile intermediate for creating potent kinase inhibitors. The two primary amino groups offer differential reactivity for further functionalization.

G A 2-Methoxy-4,6- dimethylnicotinonitrile B Core Scaffold (Pyrimido[4,5-b]pyridin-2,4-diamine) A->B Cyclocondensation (Protocol 3.1) C Selective Functionalization (e.g., Buchwald-Hartwig, Amide Coupling) B->C D Diverse Kinase Inhibitor Library C->D E Kinase Target D->E Binding & Inhibition F Hinge Region (ATP Binding Site) E->F

Caption: Overall strategy from starting material to a kinase inhibitor library.

For example, selective N-arylation at the C4-amino position, followed by derivatization of the C2-amino group, is a common strategy to build molecules that can span the ATP binding site, interacting with the hinge, the ribose pocket, and the solvent-front region.[4]

Conclusion

This compound is a cost-effective and highly efficient precursor for the synthesis of the 5,7-dimethylpyrimido[4,5-b]pyridin-2,4-diamine scaffold. The robust and straightforward cyclocondensation protocol described herein provides researchers with reliable access to a key building block for the discovery of novel kinase inhibitors, particularly those targeting the CDK family. The versatility of the resulting diamine intermediate allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.

References

  • Title: this compound Source: PubChem URL:[Link]
  • Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate (citing Russian Journal of Organic Chemistry) URL:[Link]
  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central URL:[Link]
  • Title: Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy Source: PubMed Central URL:[Link]
  • Title: CDK4/6 inhibitors: a brief overview and prospective research directions Source: PubMed Central URL:[Link]
  • Title: CDK4/6 inhibitors: a brief overview and prospective research directions Source: RSC Publishing URL:[Link]
  • Title: Development of CDK4/6 Inhibitors: A Five Years Upd
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ResearchGate (citing Journal of Medicinal Chemistry) URL:[Link]
  • Title: Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: Acta Pharmaceutica Sinica B URL:[Link]

Sources

Application Notes and Protocols: 2-Methoxy-4,6-dimethylnicotinonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utility of 2-Methoxy-4,6-dimethylnicotinonitrile as a foundational building block for advanced functional materials. While direct applications of this specific molecule are emerging, its structural attributes make it a highly valuable precursor for a range of materials, particularly in the realm of organic electronics and sensor technology. This document outlines the synthesis, characterization, and potential derivatization of this compound, offering detailed protocols and workflows for its incorporation into novel material systems. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.

Introduction: The Strategic Value of the Nicotinonitrile Core

This compound (CAS No: 65515-39-1) is a substituted pyridine derivative that belongs to the broader class of nicotinonitriles (3-cyanopyridines).[1][2] The strategic arrangement of functional groups on the pyridine ring—an electron-donating methoxy group, electron-donating methyl groups, and a potent electron-withdrawing nitrile (cyano) group—creates a unique electronic landscape. This "push-pull" system is a cornerstone of modern materials chemistry, giving rise to molecules with significant intramolecular charge transfer (ICT) character. Such characteristics are highly sought after for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties can lead to materials with high quantum yields and specific emission colors.[3]

  • Fluorescent Sensors: The sensitivity of the electronic structure to the local environment can be exploited for detecting ions or small molecules.[4]

  • Non-Linear Optical (NLO) Materials: The inherent asymmetry in electron distribution is a prerequisite for second-order NLO effects.[5]

  • Functional Polymers: Incorporation into a polymer backbone can impart specific electronic or photophysical properties to the bulk material.

This guide will focus on leveraging this compound as a versatile precursor for these advanced applications.

Physicochemical Properties and Handling

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[1][6]
Molecular Weight 162.19 g/mol [1]
Appearance Off-white to yellow crystalline powder (typical)-
Purity ≥98% (commercially available)[6]
CAS Number 65515-39-1[1][6]
Storage Room temperature, in a dry, well-ventilated area[6]

Safety Precautions: As with all nitrile-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.

Synthesis and Derivatization Strategies

The primary value of this compound in materials science lies in its potential for derivatization. The methyl groups at the 4 and 6 positions are suitable for functionalization, allowing for the extension of the π-conjugated system and the introduction of various donor or acceptor moieties.

General Synthetic Protocol for Nicotinonitrile Derivatives

A common and efficient method for synthesizing the core nicotinonitrile scaffold is a one-pot, multi-component reaction.[5] While this compound is commercially available, understanding its synthesis provides insight into creating more complex analogues.

Reaction Scheme:

A typical synthesis involves the reaction of a chalcone (an α,β-unsaturated ketone) with malononitrile and ammonium acetate.[4]

G cluster_reactants Reactants Chalcone Chalcone Derivative Solvent Ethanol (reflux) Chalcone->Solvent Malononitrile Malononitrile Malononitrile->Solvent AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Solvent Product Substituted Nicotinonitrile Solvent->Product Overnight

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).

  • Solvent Addition: Add absolute ethanol (20-30 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Proposed Derivatization: Synthesis of a Donor-Acceptor Dye

This protocol outlines a hypothetical, yet plausible, method for converting this compound into a donor-acceptor type molecule suitable for photophysical studies. The strategy involves a condensation reaction at the 4-methyl position.

Workflow:

G Start This compound Reaction Condensation Reaction Start->Reaction Reagent Donor-Substituted Benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) Reagent->Reaction Catalyst Piperidine/Acetic Acid Catalyst->Reaction cat. Solvent Toluene (Dean-Stark) Solvent->Reaction Product Donor-Acceptor Styryl Dye Reaction->Product Water Removal

Detailed Protocol:

  • Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add this compound (1.62 g, 10 mmol) and a donor-substituted benzaldehyde, such as 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol).

  • Solvent and Catalyst: Add toluene (50 mL) as the solvent. Add piperidine (0.2 mL) and a catalytic amount of acetic acid (0.1 mL).

    • Causality: Toluene is used as an azeotropic solvent to remove water via the Dean-Stark trap, driving the condensation reaction to completion. Piperidine acts as a base to deprotonate the methyl group, initiating the reaction.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-8 hours).

  • Purification:

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate to isolate the desired product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure.

Application in Materials Science: Photophysical Characterization

Once a new derivative is synthesized, its potential for use in materials like OLEDs or sensors must be evaluated through photophysical characterization.

Protocol for Photophysical Measurements
  • Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the synthesized compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

    • Causality: Using a range of solvents allows for the investigation of solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. This is a hallmark of molecules with strong intramolecular charge transfer character.[4]

  • UV-Visible Absorption Spectroscopy: Record the absorption spectra for each solution using a dual-beam UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λ_max_abs).

  • Fluorescence Spectroscopy:

    • Excite the samples at their λ_max_abs.

    • Record the emission spectra to determine the wavelength of maximum emission (λ_max_em).

    • Measure the fluorescence quantum yield (Φ_f) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[7]

  • Data Analysis: Analyze the shifts in λ_max_abs and λ_max_em as a function of solvent polarity. A significant red-shift in emission with increasing solvent polarity confirms the ICT nature of the excited state.

Expected Photophysical Properties

Based on studies of structurally similar 2-methoxy-4,6-diphenylnicotinonitrile derivatives, the following properties can be anticipated for materials derived from the dimethyl analogue.[3]

PropertyExpected Range/ObservationSignificance
Absorption Max (λ_max_abs) 350 - 450 nmAbsorption in the near-UV or visible range is crucial for optoelectronic applications.
Emission Max (λ_max_em) 400 - 550 nm (Blue to Green)The emission color can be tuned by modifying the donor group attached to the core.[4]
Quantum Yield (Φ_f) Moderate to HighA high quantum yield is essential for efficient light emission in OLEDs.
Solvatochromism Pronounced red-shift in emission in polar solventsConfirms the push-pull electronic structure, which is desirable for NLO and sensing.[3]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in materials science. Its inherent electronic asymmetry, coupled with reactive sites for further functionalization, makes it an ideal starting point for the rational design of novel organic materials. The protocols provided herein offer a roadmap for synthesizing and characterizing new donor-acceptor molecules with tunable photophysical properties. Future work should focus on incorporating this nicotinonitrile core into polymeric structures and fabricating prototype optoelectronic devices to fully assess its potential in next-generation organic materials.[8]

References

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Reddy, Y. N., et al. (2015). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. ResearchGate.
  • This compound. (n.d.). PubChem.
  • Patel, N. B., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. PMC - PubMed Central - NIH.
  • Patel, R. B., et al. (2014). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.
  • El-Sayed, M. A. A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate.
  • Victory, P., et al. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
  • Hisham, A. S. B., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Hassan, E. S., et al. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety.
  • Al-Odayni, A.-B., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Štefko, M., et al. (2021). Effects of Substituents on Photophysical and CO-Photoreleasing Properties of 2,6-Substituted meso-Carboxy BODIPY Derivatives. MDPI.
  • Fun, H.-K., et al. (2014). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC - PubMed Central - NIH.
  • Kumar, P., et al. (2023). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI.

Sources

Application Notes and Protocols for the Development of Fluorescent Probes from 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Methoxy-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of novel fluorescent probes. Its inherent structural features—a methoxy group amenable to demethylation and further functionalization, a reactive nitrile group, and methyl groups that can influence solubility and electronic properties—provide a versatile platform for creating a diverse range of fluorophores. The nicotinonitrile core, a known pharmacophore and a component of various functional dyes, offers a robust foundation for building probes with desirable photophysical and biological properties.[1]

This guide provides a comprehensive overview of the principles, synthetic strategies, and application protocols for developing fluorescent probes derived from this promising scaffold. We will explore the design considerations for creating probes with tailored fluorescence properties and provide detailed, field-proven methodologies for their synthesis, characterization, and application in cellular imaging.

Part 1: Principles of Fluorescent Probe Design

The development of a successful fluorescent probe hinges on the rational design of a molecule that can translate a specific biological event or the presence of a target analyte into a measurable change in its fluorescence output.[2][3] The core strategy when starting with this compound is to extend its π-conjugated system, which is fundamental for achieving fluorescence in the visible spectrum.

Mechanism of Fluorescence Modulation

Our design strategy will focus on creating a donor-π-acceptor (D-π-A) type fluorophore, a common and effective architecture for environmentally sensitive probes.[4] In this model, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The fluorescence properties of such systems are often governed by Intramolecular Charge Transfer (ICT), where photoexcitation leads to a transfer of electron density from the donor to the acceptor. This ICT state is highly sensitive to the local environment, such as solvent polarity or binding to a biological target, resulting in changes in emission wavelength, intensity, or lifetime.[5]

The nicotinonitrile moiety can act as an electron-accepting group due to the electron-withdrawing nature of the pyridine ring and the nitrile group.[6] By introducing a strong electron-donating group, we can establish an efficient ICT process.

Proposed Design Strategy

We propose a synthetic route that transforms this compound into a solvatochromic fluorescent probe. The strategy involves a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds and extending π-conjugation.[4] This reaction will be used to couple the nicotinonitrile scaffold with an electron-rich aromatic aldehyde.

G cluster_0 Probe Design Logic Start This compound Core Nicotinonitrile Core (Electron Acceptor) Start->Core Strategy Extend π-Conjugation (Knoevenagel Condensation) Core->Strategy Synthetic Goal Donor Introduce Electron Donor (e.g., Dimethylaminobenzaldehyde) Strategy->Donor Reaction Partner Product D-π-A Solvatochromic Probe Donor->Product Forms Mechanism Intramolecular Charge Transfer (ICT) Product->Mechanism Exhibits Application Sensing & Bioimaging Mechanism->Application Enables

Caption: Logical flow for designing a D-π-A fluorescent probe.

Part 2: Synthesis and Characterization

This section details the synthesis of a hypothetical probe, ND-1 (Nicotinonitrile-Dimethylaniline-1) , from this compound.

Synthetic Scheme

The synthesis is a one-step procedure involving the Knoevenagel condensation between one of the methyl groups of the starting material and 4-(dimethylamino)benzaldehyde. The reaction is base-catalyzed, where the base abstracts a proton from the activated methyl group, forming a carbanion that then attacks the aldehyde.

G Reactant1 This compound Product ND-1 Probe Reactant1->Product Piperidine, Ethanol, Reflux Reactant2 4-(Dimethylamino)benzaldehyde Reactant2->Product

Caption: Synthetic route to the ND-1 fluorescent probe.

Protocol 2.1: Synthesis of ND-1

Materials:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.2 mmol).

  • Add piperidine (0.2 mL) as a catalyst.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A solid precipitate should form.

  • Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from an ethanol/water mixture or purify by silica gel column chromatography using a DCM/hexane gradient to yield the pure ND-1 probe.[7]

Protocol 2.2: Photophysical Characterization

The photophysical properties of the synthesized probe must be thoroughly characterized to understand its behavior and potential applications.[8][9]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Solvent Effects (Solvatochromism): Prepare stock solutions of ND-1 in a high-purity solvent (e.g., DMSO). Prepare a series of solutions (e.g., 10 µM) in various solvents of differing polarity (e.g., hexane, toluene, DCM, acetonitrile, ethanol, water).

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectra: Excite each solution at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Stokes Shift: Calculate the Stokes shift (in nm) for each solvent using the formula: Stokes Shift = λ_em - λ_abs.[10]

  • Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Data Presentation:

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Hexane0.1TBDTBDTBDTBD
Toluene2.4TBDTBDTBDTBD
DCM3.1TBDTBDTBDTBD
Acetonitrile5.8TBDTBDTBDTBD
Ethanol4.3TBDTBDTBDTBD
Water10.2TBDTBDTBDTBD
TBD: To Be Determined experimentally.

The expected outcome is a bathochromic (red) shift in the emission spectrum as solvent polarity increases, which is characteristic of probes with a strong ICT character.[11]

Part 3: Biological Application and Protocols

The solvatochromic nature of ND-1 suggests its potential as a probe for imaging cellular microenvironments, such as lipid membranes. Before application in live cells, its cytotoxicity must be assessed.

Protocol 3.1: Cytotoxicity Assay

A standard MTT or resazurin-based assay can be used to determine the concentration range at which the probe is non-toxic to cells. Alternatively, a fluorescence-based assay using a dead-cell stain can be employed.[12][13]

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM medium with 10% FBS

  • ND-1 stock solution in DMSO

  • CytoTox-Fluor™ Cytotoxicity Assay kit (Promega) or similar[12]

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the ND-1 probe in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.

  • Replace the medium in the wells with the ND-1 solutions and incubate for 24 hours.

  • Measure cytotoxicity according to the manufacturer's protocol for the chosen assay kit. For the CytoTox-Fluor™ assay, this involves adding the reagent, incubating, and measuring fluorescence (Ex/Em ~485/520 nm).[12]

  • Plot cell viability (%) against probe concentration to determine the non-toxic working concentration.

Protocol 3.2: Live-Cell Imaging

This protocol describes the use of ND-1 for imaging live cells using fluorescence microscopy.[14][15]

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • Phosphate-Buffered Saline (PBS)

  • ND-1 working solution (at a pre-determined non-toxic concentration) in PBS or imaging buffer

  • Hoechst 33342 (for nuclear counterstaining, optional)

Procedure:

  • Grow HeLa cells on glass-bottom dishes until they reach 60-70% confluency.

  • Wash the cells twice with warm PBS.

  • Add the ND-1 working solution to the cells and incubate for 15-30 minutes at 37°C.

  • (Optional) If counterstaining, add Hoechst 33342 during the last 10 minutes of incubation.

  • Wash the cells three times with warm PBS to remove excess probe.

  • Add fresh imaging buffer to the dish.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI for Hoechst, and a custom set based on the photophysical characterization of ND-1).

G cluster_1 Live-Cell Imaging Workflow Start Seed Cells on Glass-Bottom Dish Wash1 Wash with PBS Start->Wash1 Incubate Incubate with ND-1 Probe (and optional counterstain) Wash1->Incubate Wash2 Wash to Remove Excess Probe Incubate->Wash2 Image Acquire Images via Fluorescence Microscopy Wash2->Image

Caption: Standard workflow for live-cell fluorescence imaging.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel fluorescent probes. The synthetic accessibility and the potential for creating environmentally sensitive D-π-A systems make it an attractive starting point for researchers. The hypothetical probe, ND-1, serves as a blueprint for this process. Future work could involve modifying the electron-donating group to tune the emission wavelength, introducing specific recognition moieties for targeted analyte sensing, or incorporating functionalities to improve water solubility and biocompatibility for in vivo applications.[16]

References

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • Springer. (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols.
  • Stanford Libraries. (n.d.). In vivo cellular imaging using fluorescent proteins: methods and protocols.
  • Bardasov, I. N., et al. (2023). Synthesis and photophysical properties of novel nicotinonitrile-based chromophores of 1,4-diarylbuta-1,3-diene series.
  • Mahesha, P., Shetty, N. S., & Kulkarni, S. D. (2025). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension.
  • Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay.
  • Kanduc, D. (n.d.). Real-Time Cytotoxicity Assays. PMC - NIH.
  • Thermo Fisher Scientific. (n.d.). Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3.
  • Yeasen. (2025). The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Thermo Fisher Scientific. (n.d.). Viability and Cytotoxicity Assay Reagents—Section 15.2.
  • Springer Nature. (n.d.). Choosing Fluorescent Probes and Labeling Systems.
  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging.
  • Nagano, T., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.
  • Demchenko, A. P., et al. (2025). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
  • Kobayashi, H., et al. (n.d.).
  • MDPI. (n.d.).
  • Avinash, M. B., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. PubMed.
  • ACS Publications. (2024). Fluorescent Probes for Disease Diagnosis.
  • Nagano, T. (2025). Fluorescent probes for bioimaging applications.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Probes.
  • Yaron, J. R., et al. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. PMC - NIH.
  • MDPI. (2024).
  • Frontiers. (n.d.). Small-Molecule Fluorescent Probes for Investigating Medicinal Processes.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Fluorescent probes for bioimaging applications.
  • Rojas-Linares, A., et al. (n.d.).
  • MDPI. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
  • MDPI. (n.d.). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies.
  • MDPI. (n.d.). (Oxido)pyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4,6-dimethylnicotinonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-Methoxy-4,6-dimethylnicotinonitrile (CAS 65515-39-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this substituted pyridine derivative. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can not only solve immediate issues but also adapt and optimize methods for your specific experimental context.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both diagnostic steps and robust solutions.

Problem: Significant Peak Tailing in my Chromatogram.

Q: I'm running my purification on a silica gel column (normal-phase) and my product is eluting as a broad, tailing peak. What is causing this and how can I achieve a sharp, symmetrical peak?

A: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel. The root cause is the interaction between the basic nitrogen atom on your pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, secondary interaction is non-uniform, causing a portion of your compound to lag behind the main band, resulting in tailing.

Causality and Solution:

  • Neutralize Active Sites: The most direct solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common choice. By adding 0.1-1% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate), the TEA will preferentially bind to the acidic silanol sites, effectively masking them from your compound. This allows your analyte to elute based primarily on polarity, leading to a much more symmetrical peak shape.

  • Use a Less Acidic Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, consider switching to a different stationary phase.

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a silylating agent.

    • Alumina: Neutral or basic alumina is an excellent alternative for purifying basic compounds and will eliminate the issue of silanol interactions.

  • Reversed-Phase pH Control: If you are using reversed-phase HPLC (e.g., with a C18 column), peak tailing is also governed by silanol interactions. Here, the solution is to control the mobile phase pH. Most pyridine derivatives have a pKa between 5 and 6. By setting the mobile phase pH to < 3 (e.g., using 0.1% formic acid or trifluoroacetic acid), you protonate the pyridine nitrogen. This positively charged species has reduced interaction with the residual, neutral silanol groups on modern end-capped columns, significantly improving peak shape.

Problem: Low or No Recovery of My Compound.

Q: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

A: This frustrating situation typically points to one of two possibilities: your compound is either irreversibly bound to the column, or it has decomposed during the purification process.

Diagnostic and Troubleshooting Workflow:

  • Check for Decomposition: Before attempting another column, it's crucial to determine if your compound is stable on silica gel. This can be quickly assessed using a two-dimensional TLC test.

    • Protocol for 2D TLC: a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in your chosen solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates that your compound is degrading on the silica plate—and therefore will also degrade on the column.

  • Address Irreversible Adsorption: If the 2D TLC shows no degradation, your compound is likely stuck on the column. This happens when the compound binds so strongly to the stationary phase that the mobile phase cannot elute it.

    • Solution: Try flushing the column with a much stronger, more polar solvent. If you were using a Hexane/EtOAc gradient, try flushing with 100% Ethyl Acetate, then 5-10% Methanol in Dichloromethane. If your compound elutes with this strong solvent, it confirms irreversible adsorption was the issue. For the next attempt, use a less active stationary phase like alumina or add a modifier like TEA to your standard eluent.

  • Address Decomposition: If the 2D TLC confirms degradation, you must avoid standard silica gel.

    • Solution: Switch to a more inert stationary phase. Neutral alumina is often the best choice. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar and degradation is less common, may be a more suitable technique.

G start Low or No Compound Recovery check_stability Perform 2D TLC to check stability on silica start->check_stability degradation Degradation Observed? (Spots not on diagonal) check_stability->degradation Analyze TLC Plate stuck No Degradation (Spots on diagonal) degradation->stuck No use_inert Compound is unstable on silica. Switch to an inert stationary phase (e.g., Alumina) or use Reversed-Phase. degradation->use_inert Yes flush_column Flush column with a very strong solvent (e.g., 10% MeOH in DCM) stuck->flush_column elutes Compound Elutes? flush_column->elutes adsorption_confirmed Irreversible adsorption confirmed. Use a less active stationary phase or add a mobile phase modifier (e.g., TEA). elutes->adsorption_confirmed Yes other_issue Compound still not found. Consider other issues: - Volatility (lost during solvent removal) - No UV activity (check with a different stain) elutes->other_issue No

Caption: Troubleshooting workflow for low compound recovery.
Problem: Poor Separation Between My Compound and an Impurity.

Q: My compound is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good separation, or resolution, is the primary goal of chromatography. When resolution is poor, you need to manipulate the three key factors of the "resolution equation": efficiency, selectivity, and retention.

  • Optimize Mobile Phase (Selectivity): This is the easiest and most impactful parameter to change. The goal is to find a solvent system where your product and the impurity have different affinities.

    • Normal-Phase: If you are using a standard two-solvent system like Hexane/Ethyl Acetate, try changing one of the components to alter the selectivity. For example, switch from Ethyl Acetate to Dichloromethane or tert-Butyl methyl ether (TBME). These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) and can significantly change the relative separation of your compounds.

    • Reversed-Phase: Small changes in the organic modifier or pH can have a large effect. Switching from acetonitrile to methanol changes the hydrogen-bonding characteristics of the mobile phase. Adjusting the pH can alter the ionization state of your compound or impurities, leading to dramatic shifts in retention and selectivity.

  • Change Stationary Phase (Selectivity): If optimizing the mobile phase isn't enough, changing the column provides a powerful way to alter selectivity.

    • If using a C18 reversed-phase column, switching to a Phenyl-Hexyl or a polar-embedded phase introduces different interaction mechanisms (like π-π interactions) that can resolve your mixture.

  • Improve Column Efficiency: Higher efficiency leads to sharper peaks, which are easier to resolve.

    • Particle Size: The most effective way to increase efficiency is to use a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm particle column in HPLC), though this requires a UHPLC system capable of handling higher backpressures.

    • Packing and Flow: For flash chromatography, ensure your column is packed uniformly without any channels. Running the column at a slightly lower flow rate can also improve efficiency and resolution.

Parameter to ChangeChromatographic Principle AffectedRecommended Action
Mobile Phase Composition Selectivity Change one solvent component (e.g., EtOAc to DCM in NP; ACN to MeOH in RP). Adjust pH in RP.
Stationary Phase Type Selectivity Switch from C18 to Phenyl-Hexyl (RP) or from Silica to Alumina (NP).
Column Particle Size Efficiency Use columns with smaller particles for sharper peaks (requires higher pressure).
Flow Rate Efficiency Decrease the flow rate to allow for better mass transfer and improved separation.
Table 1: Strategies for Improving Chromatographic Resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying this compound: Normal-phase or Reversed-phase chromatography?

A: The choice depends on the polarity of your compound and its impurities, as well as the scale of your purification. This compound has a predicted XLogP of 1.6, indicating it is of intermediate polarity, making it suitable for both techniques.

  • Normal-Phase (e.g., Silica Gel): This is often the first choice for medium- to large-scale purification (milligrams to grams) in a synthesis lab due to its lower cost and high loading capacity. It is excellent for removing highly polar impurities (which will stick to the baseline) or very non-polar impurities (which will elute quickly). However, as discussed, you must be mindful of potential peak tailing and compound degradation.

  • Reversed-Phase (e.g., C18): This is the dominant technique for analytical HPLC and is also excellent for preparative purification, especially for polar to moderately polar compounds. It is generally more reproducible and less likely to cause degradation. It is ideal for removing non-polar impurities. However, it requires larger volumes of aqueous solvents and may have lower loading capacity compared to silica.

G start Choose Purification Method scale What is the purification scale? start->scale large_scale Large Scale (>100 mg) scale->large_scale Gram Scale small_scale Small / Analytical Scale (<100 mg) scale->small_scale Milligram Scale impurity_polarity_large What is the impurity polarity? large_scale->impurity_polarity_large impurity_polarity_small What is the impurity polarity? small_scale->impurity_polarity_small np_choice Normal-Phase (Silica Gel) - Cost-effective - High loading - Good for removing polar impurities impurity_polarity_large->np_choice More Polar Impurities rp_choice Reversed-Phase (C18) - High reproducibility - Good for removing non-polar impurities - Less risk of degradation impurity_polarity_large->rp_choice Less Polar Impurities impurity_polarity_small->np_choice More Polar Impurities impurity_polarity_small->rp_choice Less Polar Impurities

Caption: Decision tree for selecting a chromatography method.

Q2: How do I choose the right solvent system for normal-phase chromatography?

A: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC) before running your column. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4. This Rf value generally ensures that the compound will elute from a flash column in a reasonable number of column volumes.

Step-by-Step Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.

  • Select Test Solvents: Start with a common binary mixture. For a compound of intermediate polarity, a good starting point is 20-30% Ethyl Acetate in Hexanes.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If your compound is not UV-active, use a stain like potassium permanganate.

  • Calculate Rf: Measure the distance the spot traveled and the distance the solvent front traveled. Rf = (distance of spot) / (distance of solvent front).

  • Optimize:

    • If the Rf is too low (<0.2), your solvent is not polar enough. Increase the percentage of the more polar solvent (e.g., move from 20% to 30% EtOAc).

    • If the Rf is too high (>0.4), your solvent is too polar. Decrease the percentage of the polar solvent.

    • Test several solvent systems to find the one that gives the best separation between your product and its impurities.

Q3: What are the likely impurities I need to separate?

A: Impurities are highly dependent on the synthetic route used to create this compound. Common sources of impurities in pharmaceutical substances include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.

  • From Starting Materials/Intermediates: If the synthesis involves the dehydration of the corresponding amide (2-Methoxy-4,6-dimethylnicotinamide), then this amide would be a key potential impurity. Similarly, if the methoxy group is introduced in a late-stage step from a hydroxyl precursor (2-Hydroxy-4,6-dimethylnicotinonitrile), the hydroxy compound could be a major impurity.

  • By-products: Side reactions are common in heterocyclic chemistry. Depending on the reagents used, isomers or over-alkylated products could be formed.

  • Degradation Products: As discussed, the compound itself could be unstable under certain conditions (e.g., strong acid or base, or prolonged contact with silica gel), leading to the formation of degradation impurities.

Identifying the specific impurities often requires analytical techniques like LC-MS or NMR analysis of the crude product.

Detailed Experimental Protocol

Purification by Silica Gel Flash Chromatography

This protocol provides a general workflow for purifying gram-scale quantities of this compound.

1. Materials & Setup

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column with a stopcock

  • Sand and Cotton

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

2. Determine the Eluent System

  • Using the TLC analysis protocol described in the FAQ, determine the optimal solvent system. For this example, let's assume the best separation is achieved with 20% Ethyl Acetate in Hexanes + 0.5% TEA , giving the product an Rf of ~0.3.

3. Pack the Column

  • Slurry Packing (Recommended): a. Place a small plug of cotton at the bottom of the column and add a 1 cm layer of sand. b. In a separate beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude material). c. Create a slurry by adding the silica to your initial, least polar eluting solvent (e.g., 10% EtOAc in Hexanes). d. With the column stopcock open, pour the slurry into the column. Gently tap the column to help the silica pack evenly. e. Once all the silica is added, run solvent through the column until the silica bed is firm and stable. Do not let the top of the silica bed run dry.

4. Load the Sample

  • Dry Loading (Recommended for best resolution): a. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution. c. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. e. Gently add a 1 cm layer of sand on top of your sample layer to prevent disturbance during solvent addition.

  • Wet Loading: a. Dissolve your crude material in the minimum amount of the eluting solvent. b. Using a pipette, carefully apply the solution to the top of the column. c. Open the stopcock and allow the sample to load onto the silica, again being careful not to let the column run dry.

5. Elute and Collect Fractions

  • Carefully add your eluting solvent (20% EtOAc/Hexanes + 0.5% TEA) to the column.

  • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.

  • Begin collecting fractions. The size of the fractions will depend on the size of your column.

  • Monitor the elution process by spotting fractions onto a TLC plate and checking under a UV lamp.

  • Combine the fractions that contain your pure product.

6. Isolate the Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator. Note: Use a lower temperature to avoid degradation or loss of a potentially volatile product.

  • Place the flask under high vacuum to remove any residual solvent.

  • Obtain the mass and characterize the final product (e.g., by NMR, MS) to confirm purity.

References

common side reactions in the synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic sequence. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The most prevalent synthetic route involves the construction of the 2-hydroxypyridine core, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with methoxide. This guide is structured to address the most common side reactions and pitfalls encountered in the final two stages of this process.

Troubleshooting & FAQs

Question 1: My final methoxylation step has a low yield and my crude NMR shows a significant peak corresponding to 2-hydroxy-4,6-dimethylnicotinonitrile. What is the cause and how can I prevent this?

This is the most common side reaction in this synthesis. The presence of the 2-hydroxy analog indicates a competing nucleophilic substitution reaction by hydroxide ions instead of your intended methoxide ions.

Root Cause Analysis: Hydroxide ions are generated from the reaction of your methoxide base with residual water in the reaction medium. Sodium methoxide is highly hygroscopic, and methanol can absorb atmospheric moisture. The SNAr reaction at the 2-position of the pyridine ring is sensitive to competing nucleophiles, and hydroxide is a potent one.

Preventative & Corrective Actions:

  • Rigorous Anhydrous Conditions: This is non-negotiable.

    • Solvent: Use freshly distilled, anhydrous methanol. Methanol dried over 3Å molecular sieves is also acceptable.

    • Reagents: Use freshly opened, high-purity sodium methoxide. If its age is questionable, it's safer to prepare it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Assemble your glassware hot after oven-drying and cool it under a stream of inert gas to prevent atmospheric moisture from adsorbing to the surfaces.

  • Temperature Control: While the reaction requires heat to proceed at a reasonable rate, excessive temperatures can sometimes promote side reactions. A typical reflux in methanol (approx. 65 °C) is usually sufficient.

The diagram below illustrates the competing reaction pathways.

G cluster_main Desired Pathway cluster_side Side Reaction start 2-Chloro-4,6-dimethylnicotinonitrile reagent1 + CH₃O⁻ (Methoxide) start->reagent1 product1 This compound (Target Product) reagent1->product1 start_side 2-Chloro-4,6-dimethylnicotinonitrile reagent2 + OH⁻ (Hydroxide Impurity) start_side->reagent2 product2 2-Hydroxy-4,6-dimethylnicotinonitrile (Byproduct) reagent2->product2 reagent2->product2 moisture H₂O (from solvent/reagents) moisture->reagent2 reacts with CH₃O⁻

Caption: Competing SNAr pathways at the 2-position.

Question 2: After the chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile with phosphorus oxychloride (POCl₃), my workup is difficult and yields are inconsistent. What is the best practice for this step?

Chlorination with POCl₃ is effective but notoriously aggressive. The primary challenges are controlling the exothermic reaction and, crucially, the quenching and workup process.[1] Improper quenching is a major source of impurities, including reversion to the starting material.

Root Cause Analysis: POCl₃ reacts violently with water. If water or an aqueous base is added too quickly to the reaction mixture, the immense heat generated can cause degradation of the target molecule. Furthermore, incomplete quenching can leave acidic phosphorus byproducts that complicate extraction and can catalyze hydrolysis of the product back to the 2-hydroxy starting material.

Optimized Chlorination & Workup Protocol:

StepActionRationale & Expert Insight
1. Reaction Add the 2-hydroxypyridine to POCl₃ slowly, portion-wise, at 0-5 °C.This controls the initial exotherm. Some protocols use a co-solvent like toluene or acetonitrile, but neat POCl₃ often gives higher conversion. A catalytic amount of DMF can be used to form the Vilsmeier reagent in situ, which is a more active chlorinating agent.
2. Heating After addition, slowly heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.Monitor the reaction by TLC or LC-MS to ensure consumption of the starting material.
3. POCl₃ Removal Cool the mixture and remove excess POCl₃ under reduced pressure (distillation).This is a critical step. Removing the bulk of the POCl₃ makes the subsequent quench far safer and more controllable.[1]
4. Quenching Slowly pour the cooled, concentrated reaction residue onto a vigorously stirred slurry of crushed ice.This is the most critical step. The large volume of ice absorbs the heat of hydrolysis. Never add water to the reaction flask. The reverse addition is mandatory for safety and yield.[1]
5. Neutralization While keeping the mixture cold (ice bath), slowly add a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2N) NaOH solution until the pH is neutral to slightly basic (pH 7-8).This neutralizes the phosphoric acid formed during the quench. Doing this while cold prevents base-catalyzed hydrolysis of the product.
6. Extraction Extract the neutralized aqueous slurry with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).The product, 2-chloro-4,6-dimethylnicotinonitrile, is a solid and may precipitate. Ensure all solids are dissolved in the organic layer before separation.
Question 3: My final product contains unreacted 2-chloro-4,6-dimethylnicotinonitrile. How can I drive the methoxylation reaction to completion?

This indicates an incomplete reaction. Assuming you have already addressed the issue of moisture (Question 1), the problem lies with reaction kinetics or stoichiometry.

Troubleshooting Incomplete Conversion:

  • Stoichiometry: Ensure you are using a sufficient excess of sodium methoxide. While a 1.1 to 1.2 molar equivalent is often cited, pushing this to 1.5 equivalents can help drive the reaction to completion, especially if the chloro-intermediate is not perfectly pure.

  • Reaction Time & Temperature: The SNAr reaction on this electron-rich pyridine system can be sluggish.

    • Increase the reflux time. Monitor the reaction every 2-4 hours by TLC or LC-MS until no starting material is visible.

    • If refluxing in methanol (65 °C) is insufficient, consider adding a higher-boiling, inert co-solvent like 1,4-dioxane to raise the reaction temperature, but be mindful that this will complicate solvent removal. A sealed-tube reaction at a temperature moderately above methanol's boiling point (e.g., 80-90 °C) can also be effective.

  • Purity of the Chloro-Intermediate: Impurities from the POCl₃ step can interfere with the methoxylation. If the 2-chloro compound is not clean, consider purifying it by recrystallization or a quick plug filtration through silica gel before proceeding.

The following flowchart provides a systematic approach to troubleshooting these common issues.

Troubleshooting_Flowchart start_node Problem: Low Yield or Impure Final Product decision_node decision_node start_node->decision_node Analyze Crude Product (NMR/LC-MS) cause_node1 Root Cause: Moisture Contamination decision_node->cause_node1 2-Hydroxy Byproduct is Major Impurity cause_node2 Root Cause: Incomplete Reaction decision_node->cause_node2 Unreacted 2-Chloro Starting Material Present cause_node3 Root Cause: Issues in Prior (Chlorination) Step decision_node->cause_node3 Multiple Unidentified Impurities cause_node cause_node solution_node solution_node solution_node1 Solution: 1. Use anhydrous methanol. 2. Prepare fresh NaOMe or use new bottle. 3. Run reaction under inert (N₂/Ar) atmosphere. cause_node1->solution_node1 solution_node2 Solution: 1. Increase NaOMe to 1.5 eq. 2. Increase reflux time (monitor by TLC). 3. Consider higher reaction temperature. cause_node2->solution_node2 solution_node3 Solution: 1. Review POCl₃ workup procedure. 2. Ensure proper quenching (pour onto ice). 3. Purify 2-chloro intermediate before use. cause_node3->solution_node3

Caption: Troubleshooting flowchart for the synthesis.

References

  • Vulcanchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.
  • Guidechem. (n.d.). 2-Chloro-4,6-dimethyl-nicotinonitrile 58850-81-0 wiki.
  • Organic Syntheses. (n.d.). Nicotinonitrile.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • PubChem. (n.d.). This compound.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
  • CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
  • J&K Scientific. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 2-Methoxy-4-vinylphenol.
  • Wikipedia. (n.d.). Acetylacetone.
  • PubMed Central (PMC). (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile.
  • ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Acetylacetone: A Deep Dive into its Synthesis and Industrial Significance.
  • ChemicalBook. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8.
  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives.
  • Semantic Scholar. (n.d.). Facile synthesis and assessment of 2-alkoxy-4-(4-hydroxyphenyl)-6-arylnicotinonitrile derivatives as new inhibitors for C1018-st.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.
  • ResearchGate. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • PubMed. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids.
  • PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • ResearchGate. (2020). Synthesis of 6-Alkoxy- and 1,6-Dialkoxy-4-amino-1-aryl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles.

Sources

preventing hydrolysis of the methoxy group in 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxy-4,6-dimethylnicotinonitrile. This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your research.

Part 1: Troubleshooting Guide - Preventing Methoxy Group Hydrolysis

The methoxy group at the C2 position of the pyridine ring in this compound is susceptible to hydrolysis, leading to the formation of the corresponding 2-hydroxy derivative. This unwanted side reaction can significantly impact reaction yields and product purity. This guide provides a systematic approach to diagnosing and resolving issues related to methoxy group instability.

Question 1: I am observing the formation of 2-hydroxy-4,6-dimethylnicotinonitrile as a significant byproduct in my reaction. What are the likely causes?

The presence of the 2-hydroxy byproduct is a clear indication of methoxy group hydrolysis. The stability of the methoxy group on the pyridine ring is highly dependent on the reaction conditions. The primary factors that promote hydrolysis are:

  • Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions, which further activates the C2 position towards nucleophilic attack by water. The reaction proceeds via an acid-catalyzed hydrolysis mechanism.[1][2]

  • Basic Conditions: While generally more stable under basic conditions than acidic ones, strong bases at elevated temperatures can also facilitate hydrolysis, although typically at a slower rate.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the hydrolysis reaction to occur, even under seemingly neutral pH conditions.

  • Presence of Water: Water is a necessary reactant for hydrolysis. The source can be from solvents, reagents, or atmospheric moisture.

Question 2: How can I modify my reaction conditions to minimize or prevent this hydrolysis?

Preventing the hydrolysis of the methoxy group requires careful control of the reaction environment. Consider the following adjustments:

1. pH Control:

  • Avoid Strong Acids: If acidic conditions are necessary for your transformation, consider using weaker acids or buffered systems to maintain a mildly acidic to neutral pH.

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction mixture. This can be achieved by:

    • Using anhydrous solvents.

    • Drying all glassware in an oven prior to use.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Using freshly distilled or dried reagents.

2. Temperature Management:

  • Lower Reaction Temperature: If the desired reaction allows, conduct it at the lowest possible temperature that still affords a reasonable reaction rate.

  • Stepwise Temperature Profile: In some cases, a stepwise temperature profile, where the initial stages of the reaction are carried out at a lower temperature, can be beneficial.

3. Solvent Choice:

  • Aprotic Solvents: Utilize aprotic solvents (e.g., THF, dioxane, toluene, acetonitrile) that do not participate in proton transfer and are less likely to contain significant amounts of water.

4. Reaction Time:

  • Monitor Reaction Progress: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, even under mild conditions, can lead to increased hydrolysis.

Troubleshooting Flowchart: Methoxy Group Hydrolysis

For a visual guide to troubleshooting, please refer to the following flowchart:

Hydrolysis_Troubleshooting start Problem: Formation of 2-hydroxy byproduct check_conditions Analyze Reaction Conditions start->check_conditions acidic Is the reaction conducted under acidic conditions? check_conditions->acidic pH high_temp Is the reaction run at elevated temperatures? check_conditions->high_temp Temperature water Is water present (solvent, reagents, atmosphere)? check_conditions->water Solvent/Reagents basic Is the reaction conducted under strong basic conditions? acidic->basic No solution_acid Solution: - Use weaker acid or buffer - Switch to non-acidic route acidic->solution_acid Yes basic->high_temp No solution_base Solution: - Use a milder base - Lower reaction temperature basic->solution_base Yes high_temp->water No solution_temp Solution: - Lower reaction temperature - Optimize reaction time high_temp->solution_temp Yes solution_water Solution: - Use anhydrous solvents - Dry glassware and reagents - Run under inert atmosphere water->solution_water Yes end Problem Resolved water->end No solution_acid->end solution_base->end solution_temp->end solution_water->end

Caption: Troubleshooting flowchart for methoxy group hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group at the C2 position of the pyridine ring particularly susceptible to nucleophilic substitution?

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4 (para) positions.[3][4][5][6][7] Nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitrogen atom, which provides significant stabilization.[4][5] The methoxy group at the C2 position can therefore act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, with water acting as the nucleophile in the case of hydrolysis.

Q2: Are there any analytical techniques you recommend for detecting and quantifying the extent of hydrolysis?

Several analytical methods can be employed to monitor the hydrolysis of this compound:

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) A quick and simple method for qualitative monitoring of the reaction progress. The 2-hydroxy product is typically more polar and will have a lower Rf value than the starting material.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the relative amounts of starting material, product, and the hydrolyzed byproduct. A reversed-phase C18 column is often suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity of the starting material and the 2-hydroxy byproduct by their respective molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to monitor the disappearance of the methoxy signal (a singlet around 3.9-4.1 ppm) and the appearance of a broad signal for the hydroxyl proton of the byproduct.
Gas Chromatography (GC) Can be used for quantitative analysis, especially for monitoring the formation of methanol, a byproduct of the hydrolysis.[8]
Q3: In a scenario where some hydrolysis is unavoidable, what is the best strategy for purification?

If a mixture of this compound and its 2-hydroxy analog is obtained, separation can typically be achieved using column chromatography on silica gel. Due to the difference in polarity (the hydroxyl group makes the byproduct significantly more polar), a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the two compounds.

Q4: Can the methoxy group be used as a protecting group that is intentionally removed later?

Yes, the methoxy group can function as a protecting group for the 2-pyridone tautomer.[9][10][11][12] In multistep syntheses, the methoxy group offers stability under various conditions but can be deliberately cleaved under specific, often harsh, acidic conditions to reveal the 2-hydroxy functionality when desired.[13] For instance, refluxing in concentrated hydrochloric or hydrobromic acid is a common method for cleaving aryl methyl ethers.

References

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (n.d.).
  • Protecting Groups in Organic Synthesis - ChemTalk. (n.d.).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021).
  • Protecting group - Wikipedia. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
  • Sumerskii, I., Zweckmair, T., Hettegger, H., Zinovyev, G., Bacher, M., Rosenau, T., & Potthast, A. (2017). A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin. Analyst, 142(10), 1648–1656.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates - ACS Publications. (2006).
  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
  • Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016).
  • 2-HYDROXY-4,6-DIPHENYLNICOTINONITRILE synthesis - ChemicalBook. (n.d.).
  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. (n.d.).
  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis - YouTube. (2024).
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. (2015).
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem. (n.d.).
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (2011).
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • HYDROLYSIS. (n.d.).
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate. (2025).
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. (n.d.).
  • 2-Methoxypyridine 98 1628-89-3 - Sigma-Aldrich. (n.d.).
  • 2‐Methoxy Pyridine - ResearchGate. (n.d.).
  • Catalytic C(sp 2 )–C(sp 3 ) Bond Formation of Methoxyarenes by the Organic Superbase t -Bu-P4 | Request PDF - ResearchGate. (n.d.).
  • [The Determination of Methoxy Groups as a Method for the Assays of Pharmaceuticals] - PubMed. (1967).
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.).
  • III Analytical Methods. (n.d.).
  • Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. (n.d.).
  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023).
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.gov. (n.d.).
  • ANALYTICAL METHOD SUMMARIES. (2018).
  • This compound (C9H10N2O) - PubChemLite. (n.d.).
  • 2-hydroxy-4,6-dimethylnicotinonitrile;CAS No.:70254-47-6 - ChemShuttle. (n.d.).
  • This compound | C9H10N2O | CID 595276 - PubChem. (n.d.).
  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (n.d.).
  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).
  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... - ResearchGate. (n.d.).
  • 2-Methoxy-4,6-diphenylnicotinonitrile - PMC - PubMed Central - NIH. (n.d.).
  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.).
  • Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTV8iSS9NhLkZJ7c51j_xNk6D4rGO8BPeYv4dSWDw3mJTguuqhB1U2m9C6vMRgFurhc2e94BqXZWZPWuen4lwrznOcd6gGXqS86HmicBoCbfnLAUTfbMGVayYFHLspNss56I4d4a99sr_uuefLm-xolNmfouayzxTOH3ry5Yr7INRk6g==
  • WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine - Google Patents. (n.d.).

Sources

challenges in the scale-up synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and scalable synthetic route to this compound involves a two-stage process: first, the synthesis of the key intermediate, 2-Chloro-4,6-dimethylnicotinonitrile, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide. This guide is structured to address specific issues that may arise in each of these critical stages.

Overall Synthetic Pathway

The synthesis begins with the construction of the substituted chloropyridine ring, which then undergoes methoxylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Methoxylation (SNAr) Starting Materials Acetylacetone & Malononitrile Intermediate 2-Chloro-4,6-dimethylnicotinonitrile Starting Materials->Intermediate Cyclocondensation & Chlorination (e.g., POCl3) Final_Product This compound Intermediate->Final_Product Reagent Sodium Methoxide (NaOMe in MeOH) Reagent->Final_Product

Caption: High-level two-stage synthesis of this compound.

Part 1: Troubleshooting the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

The reliability of this first stage is critical for the overall success of the process. Low yields or high impurity loads in the chloro-intermediate will invariably complicate the subsequent methoxylation and final purification.

FAQ 1: My yield of 2-Chloro-4,6-dimethylnicotinonitrile is consistently low. What are the common causes and solutions?

Low yields in this multi-step, one-pot synthesis often trace back to either the initial condensation or the final chlorination/aromatization step. A patent for a similar compound, 2-chloro-4-methyl nicotinonitrile, highlights a process involving condensation followed by chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[1].

Common Causes & Troubleshooting Strategies:

  • Incomplete Initial Condensation: The initial reaction between the 1,3-dicarbonyl equivalent (acetylacetone) and malononitrile is base-catalyzed. Insufficient catalyst or suboptimal reaction conditions can lead to unreacted starting materials.

    • Solution: Ensure the base (e.g., piperidine, triethylamine) is of high quality and used in the correct catalytic amount. Monitor the reaction by TLC or HPLC to confirm the disappearance of starting materials before proceeding to the chlorination step.

  • Aggressive Chlorination Conditions: The use of phosphorus oxychloride (POCl₃), often with PCl₅, is highly exothermic, especially during the initial phase of the reaction.[1][2]. Uncontrolled temperature spikes can lead to the formation of intractable tars and degradation byproducts.

    • Solution: Control the rate of addition of the crude condensation product to the POCl₃. Maintain a consistent internal temperature, using an ice bath for cooling as necessary. For scale-up, a jacketed reactor with precise temperature control is essential. A gradual temperature ramp after the initial addition can help drive the reaction to completion without excessive byproduct formation.[3].

  • Hydrolysis during Work-up: The work-up procedure typically involves quenching the reaction mixture with ice water to hydrolyze excess POCl₃ and precipitate the product.[2]. This step is extremely vigorous and can generate significant heat and HCl gas[1]. If the product is not fully precipitated or if it has some water solubility, yields can be lost.

    • Solution: Pour the reaction mixture slowly onto a well-stirred slurry of crushed ice, ensuring the temperature of the quench mixture does not rise excessively. After filtration, wash the crude solid thoroughly with cold water to remove inorganic salts. Ensure the pH is neutral before final washes.

G cluster_0 Troubleshooting Low Yield of Chloro-Intermediate start Low Yield Observed cond_check Condensation Check for unreacted starting materials (TLC/HPLC) start->cond_check cond_issue Issue: Incomplete Condensation | Solution: Verify base catalyst quality/amount. Monitor to completion. cond_check:f1->cond_issue Problem Found chlor_check Chlorination Review temperature logs. Observe for tar formation. cond_check:f1->chlor_check OK end_node Optimized Yield cond_issue->end_node chlor_issue Issue: Aggressive Conditions | Solution: Slow reagent addition. Maintain strict temperature control (< 80-100°C). chlor_check:f1->chlor_issue Problem Found workup_check Work-up Check filtrate for product loss. Analyze crude product purity. chlor_check:f1->workup_check OK chlor_issue->end_node workup_issue Issue: Hydrolysis/Loss | Solution: Quench slowly into ice. Ensure complete precipitation. Wash thoroughly. workup_check:f1->workup_issue Problem Found workup_check:f1->end_node OK workup_issue->end_node

Caption: Decision workflow for diagnosing low yields of the chloro-intermediate.

Part 2: Troubleshooting the Methoxylation (SNAr) Reaction

This nucleophilic substitution is the final key transformation. Success depends on achieving complete conversion while minimizing side reactions.

FAQ 2: My methoxylation reaction is sluggish or stalls before reaching completion. How can I improve the reaction rate and conversion?

Incomplete conversion is a common scale-up challenge, leading to difficult separations of the starting material from the product, which often have similar chromatographic properties.

Key Parameters for Optimization:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess of sodium methoxide (1.1-1.5 equivalents).The reaction is typically bimolecular. A modest excess of the nucleophile (methoxide) will increase the reaction rate according to the principles of mass action. It can also compensate for any reagent decomposition due to trace moisture.
Temperature Refluxing methanol (approx. 65°C) is standard.Higher temperatures increase the reaction rate. However, exceeding the boiling point of methanol requires a sealed, pressure-rated reactor, which adds complexity and safety risks.
Solvent Quality Use anhydrous methanol.Water can compete with methoxide as a nucleophile, leading to the formation of the highly polar and difficult-to-remove 2-hydroxy-4,6-dimethylnicotinonitrile byproduct. It can also consume the sodium methoxide base.
Reaction Time Monitor by HPLC. Reactions are typically complete in 4-12 hours.Pushing the reaction for excessively long periods at reflux can sometimes lead to demethylation or other minor degradation pathways. Determine the optimal time where conversion plateaus.
FAQ 3: I'm observing a significant amount of a polar, water-soluble impurity in my crude product. What is it and how can it be prevented?

This is a classic scale-up problem. The most likely culprit is 2-hydroxy-4,6-dimethylnicotinonitrile , formed by the reaction of the chloro-intermediate with hydroxide ions.

Sources of Hydroxide Contamination:

  • Water in the Methanol: As mentioned, any water present will react with sodium methoxide to generate sodium hydroxide and methanol. This NaOH is a potent nucleophile.

  • Commercial Sodium Methoxide: Sodium methoxide is hygroscopic and can contain sodium hydroxide as an impurity from its manufacturing process or from exposure to air.

  • Work-up: Premature quenching of the reaction with non-anhydrous solvents or water before the reaction is complete.

Prevention and Mitigation:

  • Strict Anhydrous Conditions: Dry the methanol over molecular sieves before use. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with careful Schlenk techniques.

  • Reagent Quality Check: Use high-purity sodium methoxide. If in doubt, a fresh bottle is recommended for large-scale runs.

  • Purification: If the hydroxy byproduct does form, its removal can be challenging. Due to its acidic nature, it can sometimes be removed by a basic wash during workup, but this can also lead to emulsions. The best strategy is prevention.

G cluster_0 Reaction Pathways SM 2-Chloro-4,6-dimethyl- nicotinonitrile Product Desired Product: 2-Methoxy-4,6-dimethyl- nicotinonitrile SM->Product Side_Product Side Product: 2-Hydroxy-4,6-dimethyl- nicotinonitrile SM->Side_Product NaOMe NaOMe (Methoxide) (Desired Nucleophile) NaOMe->Product SNAr NaOH NaOH (Hydroxide) (Competing Nucleophile) NaOH->Side_Product SNAr H2O Trace H₂O H2O->NaOH Reacts with NaOMe to form

Caption: Competing reaction pathways during the methoxylation step.

Part 3: Scale-Up, Purification, and Safety

FAQ 4: What is the most effective method for purifying the final product at a multi-kilogram scale?

While column chromatography is excellent for lab-scale purification, it is often economically and practically unfeasible for large-scale production. Recrystallization is the preferred industrial method.

Developing a Recrystallization Protocol:

  • Solvent Screening: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvents to screen for nicotinonitrile derivatives include isopropanol, ethanol, methanol/water mixtures, and heptane/ethyl acetate mixtures.[4].

  • Crude Product Pre-treatment: Before crystallization, it is often beneficial to wash the crude solid or an organic solution of the crude product. A wash with a dilute brine solution can help remove residual salts, and a wash with a dilute sodium bicarbonate solution can remove any acidic impurities.

  • Decolorization: If the crude product has a persistent color, treatment with activated carbon can be effective. This is typically done by adding a small amount of charcoal to the hot solution before filtering it (while hot) and allowing it to cool.

  • Controlled Cooling: For large batches, crash-cooling is detrimental as it traps impurities and leads to fine needles that are difficult to filter. A slow, controlled cooling ramp will produce larger, purer crystals. Seeding the solution with a small amount of pure product at the saturation point can aid in initiating crystallization.[5].

FAQ 5: What are the primary safety hazards to consider when scaling up this process?

Scaling up introduces risks that may not be apparent at the bench scale. A thorough risk assessment is mandatory.[2].

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. The quenching step is extremely exothermic and releases large volumes of HCl gas. This operation must be performed in a well-ventilated area or a reactor equipped with a robust scrubbing system.

  • Sodium Methoxide (NaOMe): A corrosive, flammable solid that reacts exothermically with water. It should be handled in an inert atmosphere to prevent both degradation and potential ignition of flammable solvents like methanol.

  • Thermal Runaway: Both the chlorination and the quenching steps are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway could lead to a dangerous pressure build-up. Ensure the reactor's cooling capacity is sufficient to handle the heat load of the reaction.

References

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Organic Syntheses Procedure.
  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. Google Patents.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • PubChem. (n.d.). This compound. PubChem.
  • PubMed Central (NIH). (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. PubMed Central.
  • CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. CP Lab Chemicals.
  • PubMed Central (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
  • ResearchGate. (2025). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. ResearchGate.
  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate.
  • Google Patents. (n.d.). CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine. Google Patents.
  • Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone. Google Patents.

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this versatile building block. By understanding the inherent reactivity and potential pitfalls of this molecule, you can optimize your reaction conditions and significantly improve your yields.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses several reactive sites that can influence the outcome of your reaction. Understanding these is crucial for predicting reactivity and potential side reactions.

  • The Nitrile Group (C≡N): The cyano group is a versatile functional group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[1][2]

  • The Pyridine Ring: The pyridine ring is inherently electron-deficient. The nitrogen atom and the electron-withdrawing nitrile group make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present.[3]

  • The Methoxy Group (-OCH3): The methoxy group is generally stable, but it can be susceptible to hydrolysis under strong acidic conditions, leading to the corresponding pyridone.

  • The Methyl Groups (-CH3): The methyl groups are generally unreactive but can be involved in radical reactions under specific conditions.

Q2: My reaction with this compound is resulting in a low yield. What are the most common general causes?

A2: Low yields in organic synthesis can stem from a multitude of factors. Before delving into molecule-specific issues, it's essential to rule out common experimental errors:

  • Purity of Starting Materials: Ensure the this compound and all other reagents are of high purity. Impurities can poison catalysts or participate in side reactions.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from the optimal conditions can lead to incomplete reactions or the formation of byproducts.

  • Solvent Choice: The solvent should be anhydrous (if required by the reaction) and inert to the reactants and products. It should also be able to dissolve the reactants sufficiently.

  • Atmosphere: If your reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Product loss during extraction, washing, and chromatography is a common source of low isolated yields.

Troubleshooting Specific Issues

This section addresses specific problems you may encounter when using this compound and provides a logical approach to troubleshooting them.

Issue 1: Low Conversion of this compound

You observe a significant amount of unreacted starting material at the end of the reaction.

Potential Cause Underlying Chemistry Troubleshooting Steps
Insufficient Reagent Activity The nucleophile or electrophile may not be reactive enough to engage with the corresponding site on the nicotinonitrile.- Increase the reaction temperature. - Use a more reactive reagent (e.g., a stronger nucleophile or a more potent electrophile). - Add a catalyst to activate either the substrate or the reagent.
Steric Hindrance The methyl groups at positions 4 and 6 can sterically hinder the approach of bulky reagents to the nitrile group or the pyridine ring.- Use a less sterically hindered reagent. - Increase the reaction temperature to overcome the activation energy barrier.
Poor Solubility The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.- Screen for a more suitable solvent or a solvent mixture. - Increase the reaction temperature to improve solubility.
Catalyst Deactivation If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.- Use purified reagents and anhydrous solvents. - Use a fresh batch of catalyst. - Consider a more robust catalyst.

Experimental Protocol: General Reaction Optimization

  • Small-Scale Screening: Set up a series of small-scale reactions in parallel to screen different parameters.

  • Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal temperature.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF, DMSO).

  • Concentration Effects: Vary the concentration of the reactants to see if it impacts the reaction rate.

  • Catalyst Loading: If a catalyst is used, screen different catalyst loadings to find the most effective amount.

Logical Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion of Starting Material check_purity Verify Purity of All Reagents start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_purity->optimize_conditions Purity Confirmed sub_purity Purify reagents and repeat check_purity->sub_purity check_solubility Assess Solubility of Reactants optimize_conditions->check_solubility Optimization Ineffective sub_conditions Systematically vary T, t, [C] optimize_conditions->sub_conditions catalyst_issue Investigate Catalyst Activity/Loading check_solubility->catalyst_issue Solubility Adequate sub_solubility Screen alternative solvents check_solubility->sub_solubility steric_hindrance Consider Steric Hindrance catalyst_issue->steric_hindrance Catalyst is Active sub_catalyst Use fresh catalyst, vary loading catalyst_issue->sub_catalyst end_point Improved Conversion steric_hindrance->end_point Address Steric Issues sub_sterics Use smaller reagents if possible steric_hindrance->sub_sterics

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Multiple Products and Side Reactions

Your reaction mixture shows multiple spots on TLC or multiple peaks in GC/LC-MS, indicating the formation of byproducts.

  • Hydrolysis of the Methoxy Group:

    • Mechanism: Under strong acidic conditions, the methoxy group can be protonated, followed by nucleophilic attack of water and elimination of methanol to form the corresponding 2-pyridone derivative.

    • Mitigation: Avoid strongly acidic conditions if the methoxy group needs to be preserved. If acidic conditions are necessary, use milder acids or shorter reaction times and lower temperatures.

  • Hydrolysis of the Nitrile Group:

    • Mechanism: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[4]

    • Mitigation: If the nitrile group is desired in the final product, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Careful control of pH during work-up is also crucial.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Mechanism: If a strong nucleophile is used, it may attack the pyridine ring, potentially displacing the methoxy group or another substituent if it's a good leaving group. The electron-deficient nature of the pyridine ring facilitates this process.[3]

    • Mitigation: Use less nucleophilic reagents if SNAr is not the desired reaction. Control the stoichiometry of the nucleophile and the reaction temperature.

Reaction Pathway and Potential Side Reactions

Caption: Potential reaction pathways and side products.

Issue 3: Product Degradation During Work-up or Purification

The desired product is formed in the reaction mixture, but the isolated yield is low.

Potential Cause Underlying Chemistry Troubleshooting Steps
Acid/Base Sensitivity The product may contain functional groups that are sensitive to the pH conditions of the aqueous work-up.- Perform a small-scale stability test of the crude product with the acid/base used in the work-up. - Use milder acids/bases (e.g., saturated ammonium chloride solution instead of HCl, or sodium bicarbonate instead of NaOH). - Minimize the contact time with the aqueous layer.
Thermal Instability The product may decompose at the temperatures used for solvent removal (rotary evaporation) or purification (distillation/chromatography).- Use a lower temperature for rotary evaporation. - If using column chromatography, consider running the column at a lower temperature if possible. - Avoid prolonged heating.
Adsorption on Silica Gel The pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor recovery from column chromatography.- Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. - Use a different stationary phase, such as alumina or a reverse-phase silica.
Product Volatility The product may be volatile and lost during solvent removal under high vacuum.- Use a lower vacuum and/or a lower temperature during rotary evaporation. - Use a cold trap to recover any volatilized product.

References

  • Shibasaki, M., & Kanai, M. (2008). Recent advances in asymmetric cyanation reactions. Chemical Reviews, 108(8), 2853-2873.
  • Fleming, F. F., & Yao, L. (2009). Nitrile-containing pharmaceuticals: a successful marriage of structure and function. Journal of Medicinal Chemistry, 52(24), 7627-7644.
  • Terrier, F. (2013).
  • Organic Syntheses. Nicotinonitrile.
  • PubChem. This compound.
  • Chemistry LibreTexts. Hydrolysis of Nitriles.

Sources

Technical Support Center: 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-4,6-dimethylnicotinonitrile (CAS: 65515-39-1). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this valuable building block. As a substituted nicotinonitrile, its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

There appears to be conflicting information from various suppliers, with recommendations ranging from room temperature to refrigeration.[1][2][3] What is the scientifically-backed recommendation?

Answer:

For long-term storage (> 6 months), this compound should be stored in a tightly sealed container at ≤ -20°C , protected from light.[4]

  • Causality:

    • Temperature: Lowering the temperature significantly reduces the rate of potential degradation reactions, including hydrolysis from atmospheric moisture and potential slow thermal decomposition.

    • Light: Pyridine-based compounds can be susceptible to photodegradation.[1] Storing in the dark, preferably in an amber vial, minimizes the risk of light-induced reactions.

    • Moisture & Air: The nitrile group can be sensitive to hydrolysis, and the electron-rich pyridine ring can be susceptible to oxidation. Storing in a tightly sealed container, purged with an inert gas like argon or nitrogen, provides the best protection against atmospheric moisture and oxygen.

For short-term storage (weeks), storage in a desiccator at 2-8°C is acceptable. Room temperature storage should be avoided for periods longer than necessary for shipping and immediate use.[1][3]

Q2: What are the first visual or analytical signs of degradation I should look for?

Answer:

Early detection of degradation is key to avoiding failed experiments. Here are the primary indicators:

  • Visual Inspection: The pure compound is typically a white to off-white or light brown solid.[3] Any significant color change, such as the development of a distinct yellow or brown hue, can indicate the formation of degradation products. The presence of clumps or a change in texture from a free-flowing powder to a sticky or oily solid suggests moisture uptake and potential hydrolysis.

  • Analytical Assessment (HPLC): The most reliable method is to periodically assess the purity of your stock using a High-Performance Liquid Chromatography (HPLC) system. The appearance of new peaks, especially those eluting earlier than the parent compound (indicating more polar degradants), or a decrease in the peak area of the main compound, are definitive signs of degradation.

  • Solubility Issues: If you observe that the compound no longer dissolves completely in a solvent in which it was previously soluble, this may indicate the formation of insoluble polymeric byproducts.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

Answer:

While specific solubility data is not extensively published, based on its structure and related compounds, this compound is expected to be soluble in many common organic solvents.

  • Recommended Solvents: Dichloromethane, Dimethylformamide (DMF), and Acetonitrile are suitable choices for preparing stock solutions.[4] For biological applications, Dimethyl Sulfoxide (DMSO) is also a common choice.

  • Storage of Stock Solutions: Solutions are inherently less stable than the solid material. Stock solutions should be stored at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. If possible, overlay the solution with an inert gas before sealing. We recommend using solutions within 1-3 months of preparation and verifying their purity via HPLC before use in critical experiments.

Troubleshooting Guide

This section addresses specific experimental issues and links them to potential stability problems with this compound.

Observed Problem Potential Cause Related to Stability Troubleshooting Steps & Explanation
Inconsistent results or loss of activity in biological assays. The active compound has degraded, leading to a lower effective concentration. Degradation products may also interfere with the assay.1. Prepare a fresh stock solution from solid material and re-run the experiment. 2. Analyze the old stock solution via HPLC to confirm degradation. Compare the chromatogram to a freshly prepared standard. 3. Consider the assay buffer: Buffers with high or low pH can accelerate the hydrolysis of the nitrile group over the course of an experiment.
Appearance of unexpected peaks in reaction monitoring (TLC, LC-MS). The starting material was already impure due to degradation, or it is degrading under the reaction conditions.1. Verify Purity First: Always run a purity check (e.g., HPLC, NMR) on the starting material before beginning a reaction. 2. Evaluate Reaction Conditions: Strong acids or bases can cause rapid hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[5][6] Strong oxidizing agents can lead to N-oxide formation.[7] If these conditions are used, expect these byproducts.
Solid compound has changed color (e.g., to yellow/brown). This is a strong indicator of degradation, likely through oxidation or photolytic pathways.Do not use the material for quantitative or sensitive experiments. The material should be repurified (e.g., by column chromatography or recrystallization) if possible, or discarded. The purity must be confirmed analytically before use.
Difficulty dissolving the solid compound in a previously used solvent. This may indicate the formation of insoluble polymers or highly polar, salt-like degradation products.Discard the material. The presence of insoluble impurities makes accurate weighing and concentration determination impossible. This level of degradation is significant and cannot be easily remedied.

Predicted Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting unexpected results and developing robust analytical methods. The molecule possesses three key functional groups susceptible to degradation: the nitrile, the methoxy group, and the pyridine ring.

DegradationPathways

  • Hydrolytic Degradation (Acid/Base Catalyzed): The most probable degradation pathway involves the hydrolysis of the nitrile group.[6]

    • Step 1 (Mild Conditions): The nitrile is hydrolyzed to the corresponding primary amide, forming 2-Methoxy-4,6-dimethylnicotinamide .

    • Step 2 (Harsh Conditions): The amide can be further hydrolyzed to the carboxylic acid, yielding 2-Methoxy-4,6-dimethylnicotinic Acid .[5][8]

    • Under strongly acidic conditions, acid-catalyzed cleavage of the methoxy ether is also possible, leading to 2-Hydroxy-4,6-dimethylnicotinonitrile .

  • Oxidative Degradation: The electron-rich pyridine ring is susceptible to oxidation.

    • The primary site of oxidation is the pyridine nitrogen, leading to the formation of This compound N-oxide .[7][9]

    • Harsh oxidative conditions could also potentially oxidize the methyl groups to carboxylic acids, though this is less likely under typical storage conditions.

  • Photolytic Degradation: Exposure to high-energy light, particularly UV, can induce complex degradation pathways in pyridine derivatives.[1][4]

    • This can lead to the formation of hydroxylated species and, in more extreme cases, cleavage of the aromatic ring to form aliphatic products like succinic or glutaric acid derivatives.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Type 1 Water

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

Stress Condition Procedure Target Degradation
Acid Hydrolysis Add 1 M HCl. Heat at 60°C. Sample at 2, 8, and 24 hours.5-20%
Base Hydrolysis Add 1 M NaOH. Keep at room temp. Sample at 1, 4, and 12 hours.5-20%
Oxidation Add 3% H₂O₂. Keep at room temp in the dark. Sample at 2, 8, and 24 hours.5-20%
Thermal Heat the stock solution (with water) at 80°C. Sample at 24, 48, and 72 hours.5-20%
Photolytic Expose the stock solution (with water) in a quartz vial to a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m² UV).[13]5-20%
  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from all its degradation products, process impurities, and excipients.[14][15]

Objective: To develop a gradient reversed-phase HPLC method with UV detection capable of resolving the parent compound from the degradation products generated in Protocol 1.

Initial Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 270 nm) and assess peak purity.

  • Injection Volume: 10 µL

Workflow:

  • Analyze Control: Inject the unstressed control sample to determine the retention time of the parent peak.

  • Analyze Stressed Samples: Inject each of the stressed samples from Protocol 1.

  • Evaluate Resolution: Examine the chromatograms. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.

  • Optimization (If Necessary):

    • If peaks are poorly resolved, modify the gradient slope (make it shallower for better separation).

    • If co-elution is suspected, change the organic modifier (e.g., from Acetonitrile to Methanol) or the pH of the mobile phase (e.g., use a high pH mobile phase with a pH-stable column).[16]

    • Use the DAD to check for peak purity. A non-homogenous peak indicates co-elution.

HPLC_Workflow

References

  • Aladdin Scientific. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%.
  • ResolveMass Laboratories Inc. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Fang, M. M., Yan, N., & Zhang, Y. M. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(8), 2795–2800.
  • STEMart. (n.d.). Forced Degradation Studies.
  • Kamboj, P. C., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Powers, D. C., & Uyeda, C. (2017). Oxidative Dearomatization of Pyridines.
  • Tang, Y., Zhang, Y., Yan, N., Liu, R., & Rittmann, B. E. (2013). UV photolysis for accelerating pyridine biodegradation. Journal of Environmental Science and Health, Part A, 48(10), 1236–1242.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
  • Nussbaum, M. A. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Hirst, G. C., Johnson, T. O., & Overman, L. E. (1993). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society, 115(8), 2992–2993.
  • Zhang, Y., Tang, Y., & Rittmann, B. E. (2013).
  • Wikipedia. (n.d.). Nicotinonitrile.
  • PubChem. (n.d.). This compound.
  • Black, G., Depp, E., & Corson, B. B. (1947). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 12(3), 353–356.
  • McElvain, S. M., & Goese, M. A. (1941). Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society, 63(8), 2283–2284.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Wikipedia. (n.d.). Nitrile.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Debabov, V. G., & Yanenko, A. S. (2011). Biocatalytic hydrolysis of nitriles.
  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(8), 3241.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • PubChemLite. (n.d.). This compound (C9H10N2O).
  • Clark, J. (n.d.). The Preparation of Nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles.
  • PubChemLite. (n.d.). This compound (C9H10N2O).
  • Mohamed, S. K., El-Faham, A., & Elmaati, T. M. A. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile.

Sources

Technical Support Center: Purification of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-4,6-dimethylnicotinonitrile. The purity of this key intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

This section addresses common queries and provides explanations grounded in chemical principles to guide your experimental choices.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically originate from the synthetic route employed. A common method for synthesizing this compound is via the nucleophilic substitution of 2-chloro-4,6-dimethylnicotinonitrile with sodium methoxide. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-chloro-4,6-dimethylnicotinonitrile is a primary impurity. Its presence indicates an incomplete reaction.

  • Hydrolysis Byproducts: The nitrile group (-CN) can undergo partial or full hydrolysis during aqueous workup or if moisture is present, leading to the formation of 2-methoxy-4,6-dimethylnicotinamide (amide) or 2-methoxy-4,6-dimethylnicotinic acid (carboxylic acid).

  • Demethylation Product: The 2-methoxy group can be cleaved under certain conditions (e.g., acidic workup) to yield 2-hydroxy-4,6-dimethylnicotinonitrile. This exists in equilibrium with its tautomeric form, 4,6-dimethyl-2-pyridone-3-carbonitrile.

  • Residual Solvents: Solvents used in the reaction (e.g., methanol, DMF, THF) or extraction (e.g., ethyl acetate, dichloromethane) may be present.

  • Inorganic Salts: Salts such as sodium chloride (NaCl), formed as a byproduct of the substitution reaction, are typically removed during the aqueous workup but can persist if washing is inadequate.

Q2: I am observing significant peak tailing while analyzing my compound by HPLC or purifying it by silica gel chromatography. What is the cause and how can I resolve it?

A2: This is a classic issue encountered with basic compounds like pyridines on standard silica gel. The underlying cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, secondary interaction, in addition to the desired partitioning, leads to a non-ideal elution profile, resulting in tailed peaks.

To mitigate this, you can:

  • Use a Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent.[1] This additive preferentially interacts with the active silanol sites, effectively masking them from your product and resulting in more symmetrical peak shapes.

  • Adjust Mobile Phase pH: For reverse-phase HPLC, operating at a low pH (e.g., 2.5-3.0 with a buffer like phosphate) can protonate the silanol groups, reducing their interaction with the analyte.[1]

  • Switch the Stationary Phase: Consider using a less acidic or "base-deactivated" stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for column chromatography. For HPLC, modern end-capped columns are designed to have minimal residual silanol activity.[1]

Q3: My crude product is a dark, viscous oil, making recrystallization impossible. What is the best strategy to proceed?

A3: When faced with an oily crude product, direct purification by flash column chromatography is the most effective strategy. An oil indicates the presence of significant impurities that are depressing the melting point of your compound.

  • Initial Cleanup (Optional but Recommended): Before chromatography, you can perform a simple liquid-liquid extraction. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove residual water and some water-soluble impurities.

  • Dry Loading onto Silica Gel: To ensure the best possible separation, avoid loading the oil directly onto the column. Instead, use a "dry loading" technique. Dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This method introduces the sample to the column in a concentrated band, leading to sharper separation.

Q4: After purification, my yield is significantly lower than expected. Where could my product have been lost?

A4: Low recovery is a common frustration. Potential causes include:

  • Irreversible Adsorption: As discussed in Q2, strong interactions with the silica gel can lead to a portion of your product remaining permanently adsorbed on the column. Using a mobile phase modifier like triethylamine can help improve recovery.

  • Product Degradation: Aldehyde or other sensitive functional groups can be susceptible to degradation on acidic silica gel.[2] While this compound is relatively stable, prolonged exposure to the stationary phase should be avoided.

  • Co-elution with Impurities: If the separation is not optimal, a significant portion of your product might be in mixed fractions that are discarded. Fine-tuning the eluent composition is critical.

  • Loss During Workup: The product may have some solubility in the aqueous phase, especially if the pH is acidic (protonating the pyridine nitrogen). Ensure extractions are performed thoroughly. Using brine for the final wash can also help reduce solubility in the aqueous layer.

Troubleshooting Guide for Purification

This table provides a quick reference for common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, even after workup. Incomplete reaction; formation of multiple byproducts.Confirm the identity of the main spot via spectroscopic methods if possible. Proceed with flash column chromatography, optimizing the solvent system to maximize separation between the product and major impurities.
Product appears as a streak on the TLC plate. Sample is too concentrated; strong interaction with silica (acidity).Dilute the sample before spotting. Develop the TLC plate in a chamber containing a few drops of triethylamine or ammonia to neutralize the silica.
Product crystallizes on the chromatography column. The solvent system is too non-polar, causing the product to crash out of solution.Pause the chromatography and flush the column with a slightly more polar solvent mixture to redissolve the product. Resume elution with a mobile phase of intermediate polarity.
Final product is pure by TLC but has a yellow tint. Presence of minor, highly conjugated impurities not visible on TLC under UV light.Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). If the color persists and NMR/MS shows high purity, it may be inherent to the compound, but activated charcoal treatment during recrystallization can sometimes remove color.
NMR spectrum shows broad peaks for the final product. Presence of paramagnetic impurities; sample aggregation; residual acidic or basic contaminants.Filter the NMR sample through a small plug of celite or silica. Ensure the sample is fully dissolved. If residual acid is suspected, wash a solution of the product with a mild base (e.g., NaHCO₃ solution), dry, and re-isolate before preparing the NMR sample.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a logical decision-making process for purifying your crude this compound.

G start Crude Product Post-Workup tlc_analysis Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc_analysis check_physical_state Assess Physical State is_solid Solid or Semi-Solid check_physical_state->is_solid Solid is_oil Viscous Oil / Gum check_physical_state->is_oil Oil solid_path_decision TLC Result? is_solid->solid_path_decision column_chrom Perform Flash Column Chromatography is_oil->column_chrom tlc_analysis->check_physical_state one_spot One Major Spot (High Purity) solid_path_decision->one_spot Clean multi_spot Multiple Spots (Impure) solid_path_decision->multi_spot Impure recrystallize Attempt Recrystallization one_spot->recrystallize multi_spot->column_chrom check_purity Analyze Purity (TLC, NMR, HPLC/GC) recrystallize->check_purity column_chrom->check_purity final_product Pure Product (>98%) check_purity->final_product

Caption: Decision tree for selecting a suitable purification method.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of this compound.

  • Preparation of the Mobile Phase (Eluent):

    • Based on TLC analysis, a typical starting eluent is a 9:1 to 4:1 mixture of Hexane:Ethyl Acetate. Prepare an adequate volume for the entire purification.

    • To prevent peak tailing, add 0.1-0.5% triethylamine (TEA) to the prepared eluent mixture.

  • Packing the Column:

    • Select a glass column of appropriate size (e.g., for 1-2 g of crude product, a 40 mm diameter column is suitable).

    • Secure the column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent. For 1 g of crude material, use approximately 40-50 g of silica gel.

    • Pour the slurry into the column. Use gentle pressure (with a pump or bulb) to pack the bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve your crude product (~1 g) in a minimal volume of dichloromethane (DCM) or acetone.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently tap the column to settle the powder.

    • Add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting fractions onto a TLC plate.

    • It is common to start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1 or 3:1) to elute the product after less polar impurities have been washed off.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any final traces of solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical methods like NMR and/or HPLC.[3]

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid and has relatively high purity (>85-90%).

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble or highly soluble at all temperatures.

    • Good single-solvent candidates include ethanol, isopropanol, or ethyl acetate.

    • A two-solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the primary (good) solvent dropwise while heating the mixture to a boil (use a hot plate with stirring). Continue adding solvent until the solid just dissolves.

    • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent at boiling, then add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry under vacuum.

References

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Linde, M., et al. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Journal of Chromatography A, 1355, 158-168.
  • Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275.
  • Al-Ghorbani, M., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 27(15), 4895.
  • Scribd. (n.d.). Bischler Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • PubChem. (n.d.). This compound.
  • Acta Crystallographica Section E. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile.
  • CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • International Journal of Research and Analytical Reviews (IJRAR). (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Victory, P., Sempere, J., Borrell, J. I., & Crespo, A. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 2269-2272.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives...
  • MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in...
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29342.
  • ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
  • Google Patents. (n.d.). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

Sources

avoiding demethylation of 2-Methoxy-4,6-dimethylnicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-4,6-dimethylnicotinonitrile

A Senior Application Scientist's Guide to Preventing Unwanted Demethylation in Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and have encountered the common yet challenging issue of unintended demethylation. As Senior Application Scientists, we understand that maintaining the integrity of the methoxy group is often critical for the desired biological activity and downstream synthetic transformations. This document synthesizes mechanistic insights with practical, field-proven strategies to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: Why is the 2-methoxy group on my nicotinonitrile susceptible to cleavage?

The 2-methoxy group on a pyridine ring is an aryl methyl ether. This functional group is prone to cleavage under both acidic and strongly nucleophilic conditions. The electron-withdrawing nature of the pyridine nitrogen and the cyano group can activate the methyl group for nucleophilic attack, while the basicity of the ether oxygen makes it a target for protonation under acidic conditions.

Q2: What is the primary product formed upon demethylation?

The demethylation of this compound results in the formation of 2-hydroxy-4,6-dimethylnicotinonitrile[1]. This pyridone tautomer is often highly crystalline and may precipitate from the reaction mixture.

Q3: Which reagents are the most common culprits for causing demethylation?

Strong acids, particularly Brønsted acids like HBr and HI, and potent Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (AlCl₃), are well-known for cleaving aryl methyl ethers.[2][3] Additionally, strong nucleophiles, especially thiolates (e.g., sodium thiomethoxide), can readily demethylate the substrate via an SN2 mechanism.[4][5][6]

Q4: How can I monitor my reaction for evidence of demethylation?

The most effective way to monitor for demethylation is through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting 2-hydroxy-4,6-dimethylnicotinonitrile will have a different retention factor (Rf) or retention time and a mass corresponding to the loss of a CH₂ group (14 Da) compared to the starting material.

Q5: Is it possible to reverse an accidental demethylation?

While technically possible to re-methylate the resulting pyridone, it is often more efficient to optimize the initial reaction to prevent demethylation. Re-methylation would require an additional synthetic step, potentially with its own set of challenges, such as N- vs. O-methylation selectivity.

Troubleshooting Guide: Scenarios & Solutions

This section provides a systematic approach to diagnosing and solving demethylation issues based on the type of reaction being performed.

Scenario 1: Demethylation Observed Under Acidic Conditions

Root Cause Analysis:

Acid-catalyzed demethylation proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the conjugate base of the acid, like Br⁻) then attacks the methyl carbon in an SN2 displacement.[2][3] Strong Lewis acids like BBr₃ function by coordinating to the ether oxygen, which similarly activates the methyl group for nucleophilic attack by a bromide ion.[2][3]

dot

Acid_Demethylation cluster_0 Mechanism of Acid-Catalyzed Demethylation Start This compound Protonated Protonated Ether (Oxonium Ion) Start->Protonated + H⁺ Attack SN2 Attack by Nucleophile (X⁻) Protonated->Attack Activated Intermediate Products 2-Hydroxy-4,6-dimethylnicotinonitrile + CH₃X Attack->Products Demethylation

Caption: Acid-catalyzed demethylation pathway.

Corrective Actions & Protocols:

  • Reagent Substitution: If your protocol uses a strong acid like HBr or BBr₃, consider milder alternatives.

    • For Lewis Acid Processes: Try using weaker Lewis acids such as ZnCl₂ or FeCl₃, which may be sufficient for your desired transformation without cleaving the ether.

    • For Brønsted Acid Processes: If protonation is required, consider using pyridinium p-toluenesulfonate (PPTS) or other mild acidic catalysts that are less likely to promote nucleophilic attack on the methyl group.

  • Temperature Control: Many demethylation reactions require elevated temperatures.[2][7]

    • Protocol: Run your reaction at the lowest possible temperature that still allows for the desired conversion. Start at 0 °C or even -78 °C and slowly warm the reaction while monitoring by TLC or LC-MS.

Scenario 2: Demethylation During Nucleophilic Aromatic Substitution (SNAr) or with Strong Bases

Root Cause Analysis:

While the methoxy group itself can be a leaving group in SNAr reactions on highly activated pyridines, a more common issue is the direct SN2 attack of a potent nucleophile on the methyl group.[8] This is particularly prevalent with soft, highly nucleophilic reagents like thiolates.[6] Strong, non-nucleophilic bases like NaH are generally safe, but amide bases or organolithiums can sometimes lead to demethylation or other side reactions.

dot

Nucleophilic_Demethylation cluster_1 Mechanism of Nucleophile-Mediated Demethylation Start_Nuc This compound Transition SN2 Transition State Start_Nuc->Transition + Nucleophile⁻ (e.g., RS⁻) Products_Nuc Pyridone Anion + Nu-CH₃ Transition->Products_Nuc Methyl Transfer Final_Prod 2-Hydroxy-4,6-dimethylnicotinonitrile Products_Nuc->Final_Prod Aqueous Workup (H⁺)

Caption: Nucleophile-mediated demethylation pathway.

Corrective Actions & Protocols:

  • Nucleophile/Base Selection:

    • If using a thiolate, consider switching to an alkoxide or an amine if the desired reaction allows. These are generally less potent for demethylation.

    • For deprotonation reactions, favor sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) over smaller, more nucleophilic bases.

  • Solvent Effects: The choice of solvent can influence the nucleophilicity of your reagent.

    • Polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of anionic reagents, potentially increasing the rate of demethylation.[4] Consider exploring less polar solvents like THF or toluene if your reaction is compatible.

Reaction Condition Optimization Tables

Use these tables as a quick reference for selecting reagents to minimize the risk of demethylation.

Table 1: Common Reagents and Associated Demethylation Risk

Reagent ClassExamplesDemethylation RiskRecommended Action
Strong Brønsted Acids HBr, HIVery High Avoid. Use milder acids if necessary.[2][3]
Strong Lewis Acids BBr₃, AlCl₃Very High Avoid. Screen weaker Lewis acids (e.g., ZnCl₂, FeCl₃).[3][9]
Thiolates NaSEt, NaSMeHigh Avoid if possible. Use alternative nucleophiles.[4][5]
Molten Pyridinium Salts Pyridinium HClHigh (at high temp) Avoid high temperatures (>180 °C).[2][7][10]
Hydride Reducing Agents L-SelectrideModerate to High Can be used for selective demethylation of methoxypyridines. Use with caution.[11][12]
Mineral Acids Conc. HCl, H₂SO₄Moderate (at high temp) Use at low temperatures and monitor closely.
Amide/Organometallic Bases LDA, n-BuLiLow to Moderate Risk of competing reactions. Use at low temperatures.
Non-nucleophilic Bases NaH, K₂CO₃, Cs₂CO₃Very Low Generally safe for the methoxy group.

Preventative Strategies: A Workflow for Success

To proactively avoid demethylation, integrate the following decision-making process into your experimental design.

dot

Workflow Decision Workflow for Avoiding Demethylation Start_WF Reaction Design Phase Check_Reagents Are strong acids (HBr, BBr₃) or strong nucleophiles (thiolates) required? Start_WF->Check_Reagents Alternative Identify milder alternatives (e.g., PPTS, weaker Lewis acids, different nucleophiles) Check_Reagents->Alternative Yes Optimize_Temp Plan for low temperature (start at 0°C or -78°C) Check_Reagents->Optimize_Temp No Alternative->Optimize_Temp Run_Reaction Execute Reaction Optimize_Temp->Run_Reaction Monitor Monitor closely via TLC / LC-MS Run_Reaction->Monitor Demethylation_Check Demethylation observed? Monitor->Demethylation_Check Success Reaction Successful: Proceed to Workup Demethylation_Check->Success No Troubleshoot Return to Reagent/ Condition Screening Demethylation_Check->Troubleshoot Yes Troubleshoot->Check_Reagents

Caption: Proactive workflow for experiment design.

By rigorously evaluating your choice of reagents and conditions before starting your experiment, you can significantly increase the probability of preserving the 2-methoxy group on your nicotinonitrile scaffold. Should you require further assistance, please do not hesitate to contact our technical support team with details of your specific reaction.

References

  • Demethylation. (n.d.). In Wikipedia.
  • Zuo, Y., et al. (2015). An efficient method for demethylation of aryl methyl ethers.
  • Waghmode, S. B., et al. (2018). Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation.
  • Demethylating Reaction of Methyl Ethers. (2011).
  • O-Demethylation. (2024).
  • Kourtidou, E. (2016). What demethylating reagent do you suggest?
  • Makino, K., et al. (2007). Chemoselective Demethylation of Methoxypyridine. Synlett. [Link]
  • Pourceau, G., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006).
  • Smith, A. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of the American Chemical Society. [Link]
  • Nambo, M., & Crudden, C. M. (2014). Nucleophilic amination of methoxypyridines by a sodium hydride. Nanyang Technological University. [Link]
  • Borys, K. M., et al. (2019). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. [Link]
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).
  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2015). PubMed. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
  • demethylation of methyl aryl ethers. (2012). Sciencemadness.org. [Link]
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.
  • This compound. (n.d.). PubChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008).
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2004). Organic Process Research & Development. [Link]
  • demethylation of an aryl ether. (2020). YouTube. [Link]
  • Chemoselective Demethylation of Methoxypyridine. (2007). Tokyo University of Science. [Link]
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
  • This compound (C9H10N2O). (n.d.). PubChemLite.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015).
  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1988).
  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (2020).
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (2014).
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2004). CoLab. [Link]
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015).

Sources

Technical Support Center: Optimizing Reactions with 2-Methoxy-4,6-dimethylnicotinonitrile through Enhanced Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. By understanding its physicochemical properties and employing strategic solubilization techniques, you can significantly improve reaction efficiency, yield, and reproducibility.

Understanding the Solubility Profile of this compound

This compound (C₉H₁₀N₂O, CAS: 65515-39-1) is a substituted pyridine derivative with a molecular weight of 162.19 g/mol .[1] Its structure, featuring a polar pyridine ring and a nitrile group, along with a methoxy and two methyl substituents, results in a moderate lipophilicity, as indicated by a predicted XLogP3 value of 1.6.[1] This suggests that while it possesses some affinity for organic solvents, achieving optimal concentrations for efficient reactions can be challenging without the right approach.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural components and the known properties of similar pyridine derivatives. The pyridine core generally imparts good solubility in many organic solvents.[2][3] However, the substituents play a crucial role in fine-tuning these properties.

Based on its structure and the general principles of solubility ("like dissolves like"), this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethylformamide (DMF)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMF are well-suited to dissolve the polar nicotinonitrile core.
Dimethyl sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a strong polar aprotic solvent capable of effectively solvating the molecule.
Acetonitrile (MeCN)Polar AproticModerate to HighAcetonitrile is a versatile polar aprotic solvent often used in reactions involving nitriles.[4]
Tetrahydrofuran (THF)Polar AproticModerateTHF's ether structure provides moderate polarity, which should allow for reasonable dissolution.
Dichloromethane (DCM)HalogenatedModerateDCM is a common solvent for a wide range of organic compounds and is likely to dissolve this molecule to a useful extent.[4]
Chloroform (CHCl₃)HalogenatedModerateSimilar to DCM, chloroform is another effective halogenated solvent.
Ethanol (EtOH)Polar ProticModerate to LowThe presence of the hydroxyl group in ethanol allows for hydrogen bonding, but the overall polarity might be less optimal than polar aprotic solvents for this specific compound.
Methanol (MeOH)Polar ProticModerate to LowSimilar to ethanol, methanol's polarity and hydrogen bonding capabilities may offer some solubility.
TolueneNonpolarLowThe nonpolar nature of toluene makes it a less likely candidate for achieving high concentrations of this polar molecule.
HexaneNonpolarVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to be an effective solvent.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

A1: Start by selecting a solvent from the "High" or "Moderate to High" predicted solubility categories in Table 1, such as DMF, DMSO, or acetonitrile. If you are constrained to a different solvent system, consider the troubleshooting steps outlined in the following sections, starting with gentle heating and stirring.

Q2: Can I heat the mixture to improve the solubility of this compound?

A2: Yes, in many cases, gently heating the solvent can significantly increase both the rate of dissolution and the overall solubility. However, it is crucial to first verify the thermal stability of your compound and other reactants to avoid degradation. A modest increase in temperature (e.g., to 40-60 °C) is often sufficient. Always use a controlled heating method, such as a heating mantle or an oil bath, and monitor the reaction temperature closely.

Q3: My compound dissolves upon heating but precipitates out when the reaction is cooled. What should I do?

A3: This indicates that the compound has limited solubility at the lower temperature. If the reaction can be performed at an elevated temperature, maintaining the heat throughout the process is the simplest solution. If the reaction requires a lower temperature, you will need to explore other solubilization methods, such as using a co-solvent system or a different primary solvent with better solubilizing power at that temperature.

Q4: What is a co-solvent, and how can it help?

A4: A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute. For this compound, if you are using a less polar solvent, adding a small amount of a highly polar aprotic solvent like DMF or DMSO can significantly enhance solubility. The key is to find a co-solvent that is miscible with your primary solvent and has a high affinity for your compound.

Q5: Are there any other physical methods to improve dissolution?

A5: Sonication is a highly effective technique for enhancing solubility. The high-frequency sound waves create cavitation bubbles in the solvent, and their collapse generates localized high pressure and temperature, which can break down solute aggregates and accelerate the dissolution process. This method is particularly useful for kinetically slow dissolutions.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

If you are encountering persistent solubility issues with this compound, follow this systematic troubleshooting guide.

Step 1: Systematic Solvent Screening

The first and most critical step is to select an appropriate solvent.

Protocol for Solvent Screening:

  • Small-Scale Test: In separate small vials, add a few milligrams of this compound.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature and observe the extent of dissolution.

  • Gentle Heating: If the compound is not fully dissolved, gently heat the vials (e.g., to 50 °C) and observe any changes in solubility.

  • Selection: Choose the solvent that provides the best solubility at a temperature compatible with your reaction conditions.

Solvent_Selection_Workflow Start Start: Solubility Issue Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Evaluate_RT Evaluate Solubility at Room Temperature Solvent_Screen->Evaluate_RT Heat Apply Gentle Heat (e.g., 50 °C) Evaluate_RT->Heat Incomplete Dissolution Select_Solvent Select Optimal Solvent Evaluate_RT->Select_Solvent Complete Dissolution Evaluate_Heat Evaluate Solubility with Heating Heat->Evaluate_Heat Evaluate_Heat->Select_Solvent Complete Dissolution Troubleshoot Proceed to Further Troubleshooting Evaluate_Heat->Troubleshoot Incomplete Dissolution Physical_Methods_Workflow Start Start: Poor Solubility in Chosen Solvent Heating Apply Controlled Heating Start->Heating Sonication Utilize Sonication Start->Sonication Evaluate Assess Dissolution Heating->Evaluate Sonication->Evaluate Combined Combine Heating and Sonication Combined->Evaluate Evaluate->Combined Incomplete Dissolution Success Proceed with Reaction Evaluate->Success Complete Dissolution Next_Step Consider Co-solvents or Phase Transfer Catalysis Evaluate->Next_Step Still Incomplete

Caption: Decision tree for applying physical methods.

Step 3: Chemical Approaches - Co-solvents and Phase Transfer Catalysis

When physical methods are insufficient or not applicable, chemical modifications to the solvent system can be the solution.

  • Selection: Choose a co-solvent that is miscible with your primary solvent and in which this compound is highly soluble (e.g., adding a small amount of DMSO to THF).

  • Addition: Start by adding the co-solvent dropwise to the mixture of your compound and the primary solvent while stirring.

  • Observation: Observe the dissolution. Continue adding the co-solvent until the compound is fully dissolved.

  • Optimization: Use the minimum amount of co-solvent necessary to achieve a homogeneous solution to avoid significantly altering the overall properties of the reaction medium.

For reactions involving an aqueous phase and an organic phase where this compound resides in the organic phase and a reactant is in the aqueous phase, a phase transfer catalyst can be beneficial.

  • Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the aqueous reactant into the organic phase to react with your compound.

  • When to Use: This is particularly useful for nucleophilic substitution reactions where the nucleophile is an inorganic salt soluble in water but not in the organic solvent.

Concluding Remarks

The successful use of this compound in your research is highly dependent on achieving adequate solubility in your chosen reaction system. By systematically evaluating solvents and employing the troubleshooting strategies outlined in this guide—including heating, sonication, the use of co-solvents, and phase transfer catalysis—you can overcome solubility challenges and achieve your desired reaction outcomes. Always prioritize safety by understanding the properties of the solvents and reagents you are using and by employing appropriate personal protective equipment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595276, this compound.
  • Solubility of Things (n.d.). Pyridine.
  • CP Lab Chemicals (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
  • ResearchGate (n.d.). Pyridine pK a (THF) changes caused by substituent effects.
  • ACS Publications (1989). Mutual solubility of water and pyridine derivatives.
  • chemeurope.com (n.d.). Pyridine.
  • Hunter, C. A., & Lawson, K. R. (2001). Substituent effects on cation–π interactions: A quantitative study. Proceedings of the National Academy of Sciences, 98(9), 4853-4858.
  • RSC Publishing (n.d.). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study.
  • National Center for Biotechnology Information (2024). PubChemLite - this compound (C9H10N2O).
  • World Health Organization (2000). Pyridine. In Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77).
  • National Center for Biotechnology Information (2024). PubChemLite - this compound (C9H10N2O).
  • Patel, N. B., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Cole-Parmer (n.d.). Chemical Compatibility Database.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1888.
  • Garlapati, C., & Madras, G. (2020). Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide. Scientific Reports, 10(1), 1-11.
  • Google Patents (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Geotech Environmental Equipment, Inc. (n.d.). Chemical Compatibility Table.

Sources

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of 2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-10

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-methoxypyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation and other common issues during their experiments. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2] However, the unique electronic properties of substrates like 2-methoxypyridines can present specific hurdles, often leading to low yields or complete reaction failure due to catalyst deactivation.

The electron-donating nature of the methoxy group and the coordinating ability of the pyridine nitrogen can significantly influence the reactivity of the palladium catalyst.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with a 2-methoxy-substituted bromopyridine is not proceeding, or I'm observing very low yields. What are the primary factors to investigate?

Answer:

Low or no product formation in the Suzuki coupling of 2-methoxypyridines is a common issue that can often be traced back to several key factors related to catalyst activity and reagent stability.

Probable Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The electron-donating methoxy group can increase the electron density on the pyridine ring, making the carbon-halogen bond stronger and thus slowing down the rate-limiting oxidative addition step.[1][4]

    • Solution 1.1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the Pd(0) center and their strong electron-donating ability facilitates the oxidative addition of electron-rich aryl halides.[5][6]

    • Solution 1.2: Precatalyst Choice: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly, or employ modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that efficiently generate the active Pd(0) species in situ.[7] This can be more effective than starting with Pd(II) salts like Pd(OAc)₂ which require in-situ reduction that can be inefficient.[7]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[3][5]

    • Solution 2.1: Sterically Hindered Ligands: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and disfavor the coordination of the pyridine nitrogen.

    • Solution 2.2: Temperature Optimization: While higher temperatures can sometimes overcome the activation barrier for oxidative addition, they can also promote catalyst decomposition.[3] It is crucial to find the lowest effective temperature for your specific substrate combination.

  • Reagent Quality and Purity: The purity of all reagents is critical for the success of the reaction.

    • Solution 3.1: Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly protodeboronation, especially under aqueous and basic conditions.[6][7] Ensure your boronic acid or ester is pure and dry. Consider using more stable boronate derivatives like pinacol esters (BPin).

    • Solution 3.2: Solvent and Base Purity: Use high-purity, degassed solvents to avoid catalyst oxidation.[3] The choice and quality of the base are also critical; ensure it is anhydrous if the reaction is intended to be run under such conditions.

Experimental Protocol: Ligand Screening for Improved Yield

  • Setup: In parallel reaction vials, add the 2-methoxy-halopyridine (1.0 equiv.), boronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst System Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃/SPhos, Pd(OAc)₂/XPhos, PEPPSI-iPr).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1), seal the vials, and heat to the desired temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine which catalyst system provides the best conversion to the desired product.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I'm observing a significant amount of the boronic acid homocoupling byproduct in my reaction mixture. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings and is often promoted by the presence of oxygen or the use of Pd(II) sources without efficient reduction to Pd(0).[3][7]

Probable Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium species.[3]

    • Solution 1.1: Rigorous Degassing: Ensure that your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Inefficient Precatalyst Reduction: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can sometimes be slow or incomplete, leading to side reactions like homocoupling.[7]

    • Solution 2.1: Use of Pd(0) Sources: Employing a Pd(0) catalyst such as Pd(PPh₃)₄ can often reduce the extent of homocoupling.[3]

    • Solution 2.2: Modern Precatalysts: Buchwald and other modern precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can also help to minimize homocoupling.[7]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the homocoupling pathway.

    • Solution 3.1: Temperature Reduction: If feasible for your substrate, try running the reaction at a lower temperature to disfavor the homocoupling side reaction.[3]

Parameter Recommendation for Minimizing Homocoupling
Atmosphere Strictly inert (Argon or Nitrogen)
Solvent Thoroughly degassed
Palladium Source Pd(0) source (e.g., Pd(PPh₃)₄) or modern precatalyst
Temperature Lowest effective temperature
Issue 3: Catalyst Turns Black (Palladium Black Formation)

Question: My reaction mixture turns black, and the reaction stalls. I suspect palladium black formation. What causes this and how can I prevent it?

Answer:

The formation of palladium black, which is finely divided palladium metal, is a common mode of catalyst deactivation.[8] It occurs when the active Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.[8][9]

Probable Causes & Step-by-Step Solutions:

  • Ligand Dissociation or Degradation: The phosphine ligands that stabilize the Pd(0) center can dissociate at higher temperatures or degrade over time.[3] Once the palladium is no longer coordinated to the ligands, it can easily aggregate.

    • Solution 1.1: Use of More Robust Ligands: Bidentate ligands (e.g., dppf, Xantphos) or bulky monodentate ligands (e.g., Buchwald ligands) can form more stable complexes with palladium, reducing the likelihood of dissociation and subsequent agglomeration.[7]

    • Solution 1.2: Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can help to maintain the integrity of the catalyst-ligand complex.[3]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave some palladium atoms uncoordinated and prone to aggregation.

    • Solution 2.1: Optimize Ligand Ratio: When using a separate ligand and palladium source (e.g., Pd₂(dba)₃ and a phosphine), ensure an adequate ligand-to-palladium ratio is used. A common starting point is a 2:1 or 4:1 ligand-to-palladium molar ratio.

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the Pd(II) intermediate may have a longer lifetime, increasing the chances of decomposition pathways that can lead to palladium black.[10][11]

    • Solution 3.1: Ligand Effects on Reductive Elimination: Bulky, electron-donating ligands can also promote the reductive elimination step, thus accelerating the turnover of the catalyst and minimizing its time in potentially unstable states.[6]

Frequently Asked Questions (FAQs)

Q1: Why are 2-methoxypyridines particularly challenging substrates for Suzuki coupling?

A1: The challenge arises from a combination of electronic and coordinating effects. The methoxy group is electron-donating, which deactivates the aryl halide towards oxidative addition, often the rate-limiting step of the catalytic cycle.[1][4] Additionally, the adjacent pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, forming an inactive complex and effectively poisoning the catalyst.[3][5]

Q2: What is the role of the base in the Suzuki coupling, and how does it affect catalyst stability?

A2: The base plays multiple crucial roles in the Suzuki-Miyaura coupling.[12] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which then participates in the transmetalation step.[12] The choice of base can also influence catalyst stability. Very strong bases can sometimes promote ligand degradation or other side reactions. The solubility of the base in the reaction solvent is also a critical factor.[13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14]

Q3: Can I use a Pd(II) precatalyst like PdCl₂(dppf) for couplings with 2-methoxypyridines?

Q4: How does water in the solvent system affect the reaction?

A4: Many Suzuki coupling reactions are performed in biphasic solvent systems, such as dioxane/water or toluene/water.[14] The presence of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can also promote the undesired protodeboronation of the boronic acid.[6] For anhydrous couplings, it is crucial to use dry solvents and reagents, as even trace amounts of water can impact the reaction.

Visualizing the Suzuki Coupling and Deactivation Pathways

The Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OR)2(L2) Ar-Pd(II)-O-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OR)2(L2) Base, Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-O-B(OR)2(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pyridine Complex Inactive Pyridine Complex Active Pd(0) Catalyst->Inactive Pyridine Complex Coordination with 2-Methoxypyridine Palladium Black (Pd n) Palladium Black (Pd n) Active Pd(0) Catalyst->Palladium Black (Pd n) Ligand Dissociation & Aggregation

Caption: Common deactivation pathways for palladium catalysts in the presence of 2-methoxypyridines.

References

  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv. (2022).
  • ACS Publications. (2022). Pd(II)
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • ACS Publications. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • National Institutes of Health. (2022). Pd(II)
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2024).
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.
  • ACS Publications. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • UTRGV ScholarWorks. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (n.d.). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). Reductive Eliminations from Diarylpalladium(II)
  • National Institutes of Health. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. PMC.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • CSB/SJU. (n.d.).

Sources

Technical Support Center: Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinonitrile (3-cyanopyridine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during the synthesis of this critical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yield, and ensure the purity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your nicotinonitrile synthesis experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My nicotinonitrile yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis.[1][2] The root cause can often be traced back to several factors, from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

      • Extend reaction time: If starting material is still present after the initially planned duration, consider extending the reaction time.

      • Increase temperature: For thermally driven reactions, a modest increase in temperature can sometimes drive the reaction to completion. However, be cautious as this can also lead to increased byproduct formation.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature Control: Ensure the reaction temperature is precisely maintained.[2] Fluctuations can significantly impact reaction kinetics and selectivity.

      • Solvent Purity: Use dry, high-purity solvents. Water or other impurities can interfere with many synthetic pathways.[2]

      • Reagent Stoichiometry: Carefully measure and control the ratio of your reactants. An excess of one reagent may lead to side reactions.

  • Product Loss During Workup and Purification:

    • Troubleshooting:

      • Extraction Efficiency: Ensure you are using the appropriate solvent and number of extractions to fully recover your product from the reaction mixture.

      • Purification Method: Choose a purification method suitable for nicotinonitrile. Distillation is a common and effective method.[3][4] For small-scale synthesis, column chromatography can be used, but be mindful of potential product loss on the stationary phase.

      • Careful Handling: Nicotinonitrile is a solid at room temperature (melting point 49-51 °C) and can be volatile.[5] Take care during solvent removal to avoid product loss.

  • Byproduct Formation: The formation of significant amounts of byproducts will inherently lower the yield of your desired product. The following questions in this guide will delve deeper into specific byproduct issues.

Question 2: I'm performing an ammoxidation of 3-picoline and observing significant amounts of carbon oxides (CO, CO₂) and other byproducts. How can I improve the selectivity towards nicotinonitrile?

The vapor-phase ammoxidation of 3-picoline is a widely used industrial method for nicotinonitrile synthesis.[6][7] However, over-oxidation is a common challenge that leads to the formation of carbon oxides and reduces the overall efficiency.[8]

Key Factors Influencing Selectivity:

  • Catalyst Choice and Condition:

    • Explanation: The catalyst is the heart of the ammoxidation process. Vanadium-based catalysts, often promoted with other metal oxides like molybdenum, titanium, or antimony, are typically used.[7][9] The catalyst's composition, surface area, and preparation method all play a crucial role in its activity and selectivity.

    • Troubleshooting:

      • Catalyst Selection: If you are preparing your own catalyst, ensure the synthesis procedure is followed meticulously. For commercially available catalysts, consult the manufacturer's recommendations for optimal performance. Research suggests that the vanadia loading on the support material can significantly impact activity.[8]

      • Catalyst Deactivation: Catalysts can deactivate over time due to coking or poisoning. If you observe a gradual decrease in selectivity, catalyst regeneration or replacement may be necessary.

  • Reaction Temperature:

    • Explanation: Temperature is a critical parameter. While higher temperatures increase the conversion of 3-picoline, they also favor over-oxidation pathways leading to CO and CO₂.

    • Troubleshooting:

      • Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between high conversion and high selectivity for nicotinonitrile. This often involves a compromise.

  • Reactant Feed Ratios (3-picoline:Ammonia:Oxygen):

    • Explanation: The molar ratios of the reactants are crucial for maximizing nicotinonitrile formation and minimizing byproducts. An excess of oxygen can lead to complete combustion, while an insufficient amount will result in low conversion. The ammonia-to-picoline ratio also influences the reaction pathway.

    • Troubleshooting:

      • Ratio Optimization: Experiment with different feed ratios to determine the optimal conditions for your specific catalyst and reactor setup. The literature often provides starting points for these ratios.

Experimental Protocol: Optimizing Ammoxidation Conditions

  • Catalyst Loading: Pack a fixed-bed reactor with a known amount of your chosen ammoxidation catalyst.

  • Temperature Screening: Start with a literature-reported temperature (e.g., 350-450 °C) and a fixed reactant feed ratio.

  • Product Analysis: Analyze the reactor effluent using online Gas Chromatography (GC) to quantify nicotinonitrile, unreacted 3-picoline, CO, CO₂, and any other significant byproducts.

  • Iterative Optimization: Systematically vary the temperature in small increments (e.g., 10-20 °C) and repeat the analysis.

  • Feed Ratio Adjustment: Once an optimal temperature range is identified, begin to vary the molar ratios of 3-picoline, ammonia, and oxygen to further enhance selectivity.

Data Presentation: Example of Temperature Effect on Ammoxidation

Temperature (°C)3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)COx Selectivity (%)
35075925
37588898
400958512
425997819

Visualization: Ammoxidation Reaction Pathway

AmmoxidationPathway cluster_reactants Reactants cluster_products Products Picoline 3-Picoline Nicotinonitrile Nicotinonitrile Picoline->Nicotinonitrile Desired Pathway (Ammoxidation) COx Carbon Oxides (CO, CO2) Picoline->COx Over-oxidation NH3 Ammonia (NH3) NH3->Nicotinonitrile Desired Pathway (Ammoxidation) O2 Oxygen (O2) O2->Nicotinonitrile Desired Pathway (Ammoxidation) Nicotinonitrile->COx Over-oxidation Water Water (H2O)

Caption: Simplified reaction pathways in 3-picoline ammoxidation.

Question 3: In the dehydration of nicotinamide using phosphorus pentoxide, I'm getting a dark, tarry residue and a low yield of nicotinonitrile. What's going wrong?

The dehydration of nicotinamide with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is a classic laboratory-scale synthesis of nicotinonitrile.[3][4][10] The formation of a dark residue often indicates side reactions and decomposition.

Potential Causes & Solutions:

  • Localized Overheating:

    • Explanation: Phosphorus pentoxide reacts exothermically with any residual moisture and with the nicotinamide itself. If the reaction is heated too quickly or unevenly, localized "hot spots" can cause decomposition and polymerization of the starting material and product.

    • Troubleshooting:

      • Thorough Mixing: Ensure the nicotinamide and phosphorus pentoxide powders are intimately mixed before heating to promote a more uniform reaction.[3][4]

      • Gradual Heating: Heat the reaction mixture gradually and with constant agitation (if possible in your setup) to maintain better temperature control.

      • Vacuum Distillation: Performing the reaction under reduced pressure allows the nicotinonitrile to distill at a lower temperature, minimizing thermal decomposition.[3][4]

  • Incorrect Stoichiometry:

    • Explanation: An excessive amount of phosphorus pentoxide can lead to a more aggressive reaction and increased charring. Conversely, an insufficient amount will result in incomplete conversion.

    • Troubleshooting:

      • Molar Ratio: While the literature often suggests a near 1:1 mass ratio, it is good practice to calculate and use the appropriate molar ratio of P₂O₅ to nicotinamide.[3][4]

  • Impure Reactants:

    • Explanation: The presence of impurities in the nicotinamide can lead to side reactions and the formation of colored byproducts.

    • Troubleshooting:

      • Reagent Quality: Use high-purity nicotinamide. If the purity is questionable, recrystallization may be necessary.

Experimental Protocol: Dehydration of Nicotinamide

  • Reactant Preparation: In a dry round-bottom flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.[3][4]

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is completely dry.[1][10]

  • Reaction and Distillation: Connect the apparatus to a vacuum pump and reduce the pressure. Begin to gently and evenly heat the flask. The nicotinonitrile will distill as it is formed and solidify in the receiving flask.[3][4][10]

  • Product Isolation: Once the distillation is complete, allow the apparatus to cool. The nicotinonitrile can be rinsed from the condenser and receiving flask with a suitable solvent like ether or acetone.[3][10] The solvent is then removed by evaporation to yield the crude product, which can be further purified by distillation or recrystallization.[10]

Visualization: Troubleshooting Dehydration of Nicotinamide

DehydrationTroubleshooting Problem Low Yield & Tarry Residue in Nicotinamide Dehydration Cause1 Localized Overheating Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Impure Reactants Problem->Cause3 Solution1a Thorough Mixing of Reactants Cause1->Solution1a Solution1b Gradual & Even Heating Cause1->Solution1b Solution1c Use Vacuum Distillation Cause1->Solution1c Solution2 Verify Molar Ratios Cause2->Solution2 Solution3 Use High-Purity Reactants Cause3->Solution3

Caption: Troubleshooting flowchart for nicotinamide dehydration.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and analysis of nicotinonitrile.

FAQ 1: What are the most common byproducts in nicotinonitrile synthesis via ammoxidation, and how are they formed?

Answer:

Besides the desired nicotinonitrile, the ammoxidation of 3-picoline can generate several byproducts. The most common include:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are products of over-oxidation, where the organic molecule is completely or partially combusted.[8] Their formation is favored by high temperatures and high oxygen concentrations.

  • Unreacted 3-Picoline: Incomplete conversion will result in the presence of the starting material in the product stream.

  • Pyridine: This can be formed through the demethylation of 3-picoline under the harsh reaction conditions.

  • Trace amounts of other cyanopyridines: Isomerization reactions on the catalyst surface can potentially lead to the formation of small quantities of 2-cyanopyridine and 4-cyanopyridine.

  • Hydrogen Cyanide (HCN): This highly toxic byproduct can be formed from the decomposition of ammonia or the fragmentation of the pyridine ring.[7]

The formation of these byproducts is a complex interplay of reaction conditions and catalyst properties. Optimizing these parameters, as discussed in the troubleshooting guide, is key to minimizing their formation.

FAQ 2: What analytical techniques are best for identifying and quantifying byproducts in my nicotinonitrile sample?

Answer:

A combination of analytical techniques is often employed for a comprehensive analysis of your product mixture:

  • Gas Chromatography (GC): This is the most powerful and widely used technique for separating and quantifying volatile components like nicotinonitrile and its byproducts. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds. For identification, a GC-Mass Spectrometry (GC-MS) system is invaluable, as it provides mass spectral data for each separated component, allowing for positive identification by comparison to spectral libraries.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile byproducts or for samples that are not suitable for GC. A UV detector is typically used, as the pyridine ring in nicotinonitrile and related compounds is chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final purified product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the nitrile functional group (C≡N stretch typically appears around 2220-2240 cm⁻¹).

FAQ 3: Are there any specific safety precautions I should take when working with nicotinonitrile synthesis, particularly concerning the reagents and potential byproducts?

Answer:

Yes, safety is paramount. Several hazards are associated with nicotinonitrile synthesis:

  • Reagents:

    • Phosphorus Pentoxide (P₂O₅): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

    • Ammonia (NH₃): A corrosive and toxic gas. All reactions involving ammonia should be conducted in a well-ventilated fume hood.

    • 3-Picoline: Flammable and harmful if swallowed or inhaled.

  • Byproducts:

    • Hydrogen Cyanide (HCN): Extremely toxic and can be fatal if inhaled or absorbed through the skin. Ammoxidation reactions should be performed in a closed system with appropriate off-gas scrubbing to neutralize any potential HCN.

    • Carbon Monoxide (CO): A toxic, odorless gas. Ensure adequate ventilation.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate PPE at all times.

    • Be aware of the potential for exothermic reactions and have a cooling bath on standby.

    • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Organic Syntheses Procedure. Nicotinonitrile.
  • Mamedov, E. A., & Cortés Corberán, V. (1995). Ammoxidation of heteroaromatic compounds to the corresponding nitriles.
  • Kotb, E. R., Abd El-Aal, R. M., & Keshk, E. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • Wikipedia. Nicotinonitrile.
  • Hardman, A. F. (1977). U.S. Patent No. 4,051,140. Washington, DC: U.S.
  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Sreekumar, K., Thomas, B., & Sugunan, S. (2000). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O2 and NH3 chemisorption properties.
  • PubChem. 3-Cyanopyridine.
  • Grayson, J., & Dinkel, R. (1984). An improved Liquid-Phase Synthesis of Simply Alkylpyridines. Helvetica Chimica Acta, 67(8), 2100-2110.
  • Campbell, K. N., & Kerwin, J. F. (1972). U.S. Patent No. 3,644,380. Washington, DC: U.S.
  • Krauze, A. A., & Dubur, G. Y. (1981). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds, 17(3), 279-284.
  • Gierczyk, B., Sroka, Z., & Tabaka, M. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6393.
  • LookChem. 3-CYANOPYRIDINE.
  • Quora. What could be the reason for getting a very low yield in organic chemistry?.
  • Wikipedia. Ammoxidation.

Sources

Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the workup and purification of reactions involving this versatile building block.

I. Core Principles of Workup Design for this compound

This compound (MDMN) is a substituted pyridine, a class of electron-deficient heteroaromatics. Its reactivity is primarily dictated by the nitrile, the methoxy group, and the pyridine nitrogen. A successful workup procedure is designed to isolate the desired product in high purity by exploiting the chemical and physical differences between the product, starting materials, reagents, and any side products.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

A. General Workup Procedures

Question 1: What is a general aqueous workup procedure for a reaction involving this compound?

A typical aqueous workup aims to remove water-soluble reagents and byproducts. Given that the pyridine nitrogen can be protonated, the pH of the aqueous phase is a critical parameter to control for efficient extraction.

Answer:

A standard workup protocol is as follows:

Experimental Protocol: General Aqueous Workup

  • Quenching: Cool the reaction mixture to room temperature. If reactive reagents like organometallics or strong acids/bases were used, quench the reaction by slowly adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride for organometallics, or neutralization with a mild acid/base).

  • Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent like THF, dioxane, or acetonitrile, it is often best to remove the bulk of the solvent under reduced pressure (rotoevaporation).[1] This prevents loss of product into the aqueous phase during extraction.

  • Partitioning: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to the reaction residue.

  • Extraction: Transfer the mixture to a separatory funnel.

    • Neutral or Basic Extraction: If your product is neutral and you need to remove acidic impurities, you can wash the organic layer with a mild base like saturated sodium bicarbonate solution.

    • Acidic Extraction: To remove basic impurities, you can wash the organic layer with dilute acid (e.g., 1M HCl). Caution: Your product, being a pyridine, can be protonated and may partition into the aqueous layer. It is advisable to test the pH of the aqueous layer and analyze a small sample of both layers by TLC to ensure your product remains in the organic phase.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

dot

Caption: General experimental workflow from reaction to pure product.

B. Troubleshooting Common Side Reactions

Question 2: I see a new, more polar spot on my TLC after workup. What could it be?

Answer:

The most likely culprits are hydrolysis of the nitrile group or demethylation of the methoxy group.

  • Nitrile Hydrolysis: The nitrile group can hydrolyze to a primary amide or a carboxylic acid under acidic or basic conditions, which may be present during the reaction or introduced during workup.[2][3][4]

    • To the Amide: Milder acidic or basic conditions can lead to the formation of 2-methoxy-4,6-dimethylnicotinamide.[5][6]

    • To the Carboxylic Acid: Harsher acidic or basic conditions, especially with heating, can lead to the formation of 2-methoxy-4,6-dimethylnicotinic acid.[2][7][8]

  • Demethylation: The 2-methoxy group can be cleaved under strongly acidic conditions or with certain Lewis acids, yielding 2-hydroxy-4,6-dimethylnicotinonitrile (a pyridone).[9][10]

Troubleshooting Steps:

  • Analyze the Side Product: If possible, isolate the side product and characterize it by mass spectrometry and NMR to confirm its identity.

  • Modify Workup:

    • If hydrolysis is suspected, perform the workup at low temperatures and use mild acids/bases for pH adjustment.

    • If demethylation is the issue, avoid strong acids during workup.

  • Modify Reaction Conditions: If the side product is formed during the reaction, consider lowering the reaction temperature, reducing the reaction time, or using less harsh reagents.

dot

Side_Reactions MDMN This compound CN, OMe Amide 2-Methoxy-4,6-dimethylnicotinamide CONH2, OMe MDMN->Amide Mild H+/OH- Acid 2-Methoxy-4,6-dimethylnicotinic acid COOH, OMe MDMN->Acid Harsh H+/OH- Pyridone 2-Hydroxy-4,6-dimethylnicotinonitrile CN, OH MDMN->Pyridone Strong Acid/ Lewis Acid

Caption: Potential side reactions of this compound.

C. Purification Challenges

Question 3: My crude product is an oil/waxy solid and difficult to purify by recrystallization. What should I do?

Answer:

While some nicotinonitrile derivatives can be purified by recrystallization, many are oils or low-melting solids.[11] In such cases, column chromatography is the preferred method of purification.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of ~0.3-0.4. A common starting point for substituted pyridines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization:

Since this compound is a conjugated aromatic system, it should be visible under a UV lamp (254 nm).[12] If not, or for better visualization, you can use a potassium permanganate stain, which reacts with many functional groups.[12]

Visualization Method Applicability Appearance of Spot
UV Light (254 nm)Conjugated/aromatic compoundsDark spot on a fluorescent background[12]
Potassium PermanganateMost organic compoundsYellow/brown spot on a purple background
p-Anisaldehyde StainAldehydes, ketones, alcoholsColored spots (often pink, purple, or blue)[13]

Question 4: I am performing a Suzuki coupling with a derivative of this compound. How do I remove the palladium catalyst and boronic acid residues?

Answer:

Workup for Suzuki couplings requires specific steps to remove the catalyst and boron-containing byproducts.

Troubleshooting Suzuki Coupling Workup:

  • Palladium Removal:

    • Filtration through Celite®: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite®.[6] This will remove the bulk of the precipitated palladium.

    • Aqueous Wash: Some palladium salts can be removed with an aqueous wash.

    • Charcoal Treatment: Adding activated charcoal to the organic solution and stirring for a period before filtering can help adsorb residual palladium.[14]

  • Boronic Acid Removal:

    • Base Wash: Unreacted boronic acids and their byproducts can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate).

    • Methanol Co-evaporation: Boronic acids can form volatile methyl esters. After the initial workup, dissolving the crude product in methanol and concentrating it under reduced pressure several times can help remove boron residues.[15]

dot

Suzuki_Workup Reaction Crude Reaction Mixture Filter_Celite Filter through Celite® Reaction->Filter_Celite Removes Pd(0) Aqueous_Workup Aqueous Workup (Base Wash) Filter_Celite->Aqueous_Workup Removes Boronic Acid Methanol_Evap Methanol Co-evaporation Aqueous_Workup->Methanol_Evap Removes Boron Residues Chromatography Column Chromatography Methanol_Evap->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Specialized workup workflow for Suzuki coupling reactions.

III. Physicochemical Data for Workup Design

Property Predicted Value/Characteristic Implication for Workup
Molecular Weight 162.19 g/mol [16]Relatively volatile; care should be taken during solvent removal under high vacuum.
Polarity Moderately polarSoluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes.
Basicity Weakly basicThe pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing nitrile group and the methoxy group. It can be protonated by strong acids.
Solubility in Water LowExpected to have low solubility in water, facilitating extraction into organic solvents.

IV. Final Recommendations

  • Always monitor your reaction and workup steps by TLC. This is the most effective way to track your product and identify the formation of byproducts in real-time.

  • Start with small-scale trial extractions. Before committing your entire reaction to a specific workup, test the partitioning of your product with a small aliquot to avoid accidental loss.

  • Maintain a detailed lab notebook. Record all observations, including color changes, precipitate formation, and TLC results. This information is invaluable for troubleshooting.

This technical guide provides a starting point for developing robust workup procedures and troubleshooting common issues. For further assistance, please consult the references provided.

V. References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • Master Organic Chemistry. Nitrile to Acid - Common Conditions. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • CPLab Chemicals. 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. [Link]

  • Tokyo University of Science. Chemoselective Demethylation of Methoxypyridine. [Link]

  • Wikipedia. Demethylation. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Organic Syntheses. nicotinonitrile. [Link]

  • Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.

  • PubChemLite. This compound (C9H10N2O). [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. 2-Methoxy-4,6-diphenylnicotinonitrile. [Link]

  • ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7.... [Link]

  • Organic Syntheses. nicotinonitrile. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate.. [Link]

  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. A possible mechanism for the synthesis of substituted pyridines.. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • University of Rochester. Workup for Reactions in THF/Dioxane. [Link]

  • Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Google Patents. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.

  • Google Patents. US2809986A - Method for the purification of malononitrile.

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

Sources

Technical Support Center: Monitoring Reactions with 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-4,6-dimethylnicotinonitrile. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring and outcome of your chemical reactions involving this versatile building block. The methodologies and recommendations provided herein are grounded in established analytical principles to support the integrity and reproducibility of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, providing step-by-step solutions and the scientific rationale behind them.

Incomplete Conversion or Stalled Reactions

Question: My reaction involving this compound as a starting material is not going to completion. TLC and HPLC analysis show a significant amount of starting material remaining even after extended reaction times. What are the common causes and how can I troubleshoot this?

Answer:

Incomplete conversion is a frequent challenge in organic synthesis. Several factors related to the reactants, reagents, or reaction conditions can be responsible. Here is a systematic approach to diagnose and resolve this issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Steps & Explanations:

  • Verify Reactant and Reagent Quality:

    • This compound Purity: The purity of your starting material is paramount. Impurities can inhibit catalysts or react preferentially, leading to stalled reactions. Confirm the purity of your this compound using NMR or GC-MS. The expected molecular weight is approximately 162.19 g/mol .[1]

    • Reagent Integrity: Many reagents, especially organometallics and bases, are sensitive to air and moisture. Use freshly opened or properly stored reagents. For instance, in a Suzuki coupling, the activity of the boronic acid and the palladium catalyst is critical.

    • Solvent Quality: Ensure you are using anhydrous solvents, particularly for moisture-sensitive reactions. Degassing the solvent to remove oxygen is also crucial for many transition-metal-catalyzed reactions.

  • Optimize Reaction Temperature:

    • Some reactions have a significant activation energy barrier. If the reaction is proceeding slowly, a modest increase in temperature can have a substantial effect on the reaction rate.

    • Monitor the reaction closely by TLC or HPLC as you increase the temperature to ensure that the desired product is forming and that decomposition or side reactions are not becoming prevalent.

  • Assess Catalyst Performance (for catalyzed reactions):

    • Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate with the metal center of a catalyst (e.g., palladium), potentially leading to deactivation.

    • Troubleshooting Steps:

      • Increase the catalyst loading.

      • Use a different ligand that is known to be more robust for heteroaromatic substrates.

      • Consider a different precatalyst that is more resistant to deactivation.

Formation of Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate and extra peaks in my HPLC and GC-MS chromatograms. How can I identify these side products and prevent their formation?

Answer:

The formation of side products is a common issue that can complicate purification and reduce the yield of your desired product. The structure of this compound presents several possibilities for side reactions.

Potential Side Reactions and Identification:

Potential Side Product Plausible Cause Analytical Signature (relative to starting material) Prevention Strategy
2-Hydroxy-4,6-dimethylnicotinonitrile Hydrolysis of the methoxy group. This can be catalyzed by acidic or basic conditions, especially at elevated temperatures.Higher polarity (lower Rf on normal phase TLC). A new peak in HPLC, likely with a shorter retention time on reverse phase. A mass spectrum showing a molecular ion corresponding to C8H8N2O (M-14).Use anhydrous conditions. Avoid strong acids or bases if possible. If a base is required, consider milder options like K2CO3 or organic bases. Keep reaction temperatures as low as is practical.
2-Methoxy-4,6-dimethylnicotinamide Hydrolysis of the nitrile group. This is typically promoted by strong acidic or basic conditions.Significantly higher polarity. A new peak in HPLC. A mass spectrum showing a molecular ion corresponding to C9H12N2O2 (M+18).Maintain neutral or near-neutral pH. Use aprotic solvents.
Products of over-reaction or decomposition Harsh reaction conditions (e.g., excessively high temperatures, reactive reagents).Multiple new spots on TLC or peaks in chromatograms, often with lower molecular weights in the mass spectrum.Carefully control reaction temperature. Add reactive reagents slowly and at a controlled temperature.

Experimental Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Plate: Use a silica gel 60 F254 plate. Draw a faint pencil line about 1 cm from the bottom.

  • Spot the Plate: On the starting line, spot a dilute solution of your starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[2]

  • Analyze: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. Any additional spots are indicative of side products.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of a reaction involving this compound?

The choice of monitoring technique depends on the specific reaction and available instrumentation.

  • Thin-Layer Chromatography (TLC): This is a quick, qualitative method ideal for initial reaction screening and for determining when a reaction is complete.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative analysis, allowing you to determine the percentage conversion of your starting material and the yield of your product with high accuracy. A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. It provides both quantitative data and mass information, which is invaluable for identifying products and byproducts.[1] The PubChem entry for this compound indicates available GC-MS data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring, providing real-time kinetic data.[4] You can track the disappearance of proton or carbon signals of the starting material and the appearance of new signals corresponding to the product.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) on a related 2-chloronicotinonitrile. What are the key considerations?

For an SNAr reaction to be successful on a pyridine ring, the ring must be activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring already serves this purpose, particularly for substitution at the 2- and 4-positions.[5]

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[6]

  • Troubleshooting:

    • Leaving Group: While fluorine is often a better leaving group than chlorine in SNAr reactions due to its high electronegativity which activates the ring for nucleophilic attack, chlorine is still a viable leaving group.[5]

    • Solvent: Polar aprotic solvents like DMSO or DMF are typically preferred as they can stabilize the charged intermediate.[5]

    • Base: If your nucleophile is an alcohol or amine, a base is often required to deprotonate it and increase its nucleophilicity.

Q3: How can I purify this compound if I suspect it is impure?

Standard purification techniques for organic solids can be employed:

  • Recrystallization: This is often the most effective method for purifying solid compounds. You will need to screen for a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method for separating the desired compound from impurities with different polarities.

Q4: Are there any known safety concerns with this compound?

According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1243-1249. [Link]
  • NMR Chemical Shifts. (n.d.).
  • PubChem. (n.d.). This compound.
  • Suzuki Reaction Monitoring. (n.d.).
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Gazzar, A. R. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. [Link]
  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Gazzar, A. R. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Stankovič, I., Užarević, K., & Cindrić, M. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 30(1), e202302633. [Link]
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Nucleophilic Aromatic Substitution Exam Prep. (n.d.). Clutch Prep.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • 17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning.
  • Deshmukh, A. R., & Bhawal, B. M. (2009). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. ARKIVOC, 2009(11), 75-84. [Link]
  • Sivakumar, N., Prasad, K. S., & Kumar, T. R. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.

Sources

effect of temperature on the stability of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Methoxy-4,6-dimethylnicotinonitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the effects of temperature on the stability of this compound. Given the limited publicly available stability data specific to this compound, this guide synthesizes information from structurally related compounds and established principles of chemical stability to offer predictive insights and robust methodologies for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Most commercial suppliers recommend storing this compound at room temperature or in a cool, dry place. For long-term storage, particularly for analytical standards or bulk material, storing in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is a prudent measure to minimize the risk of degradation from atmospheric moisture and oxygen.

Q2: What are the likely thermal degradation pathways for this molecule?

Based on the structure of this compound, which features a substituted pyridine ring with methoxy, methyl, and nitrile functional groups, several temperature-induced degradation pathways can be hypothesized.

  • Hydrolysis of the Nitrile Group: At elevated temperatures, especially in the presence of moisture, the nitrile group (-C≡N) can hydrolyze. This typically proceeds in two steps: first to the corresponding amide (2-methoxy-4,6-dimethylnicotinamide), and then further to the carboxylic acid (2-methoxy-4,6-dimethylnicotinic acid). Studies on other cyanopyridines have demonstrated this hydrolytic conversion at high temperatures.[1][2]

  • Demethylation of the Methoxy Group: The methoxy group (-OCH₃) can be susceptible to cleavage under thermal stress, particularly in the presence of acidic or basic impurities, leading to the formation of a hydroxypyridine derivative (2-hydroxy-4,6-dimethylnicotinonitrile). This process is a known thermal rearrangement pathway for some methoxypyridine N-oxides.[3]

  • Oxidation of the Methyl Groups or Pyridine Ring: The methyl groups and the electron-rich pyridine ring are potential sites for oxidation, especially at elevated temperatures with exposure to oxygen. This can lead to the formation of various oxidized species, including pyridine N-oxides or carboxylic acids derived from the methyl groups. The oxidation of dihydropyridine derivatives to their corresponding pyridine forms is a well-documented degradation pathway.[4][5][6]

  • Pyrolysis of the Pyridine Ring: At very high temperatures, beyond typical storage or processing conditions, the pyridine ring itself can undergo cleavage. Kinetic studies of pyridine pyrolysis indicate that this process is initiated by the formation of pyridyl radicals, leading to a complex mixture of smaller molecules.[7][8][9]

Troubleshooting Guide: Common Stability-Related Issues

Issue 1: I am observing a new, more polar peak in my HPLC analysis after storing my sample at room temperature for an extended period.
  • Probable Cause: This is likely due to the hydrolysis of the nitrile group to the more polar amide or carboxylic acid. This process can be accelerated by the presence of ambient moisture.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The amide derivative will have a mass increase of 18 Da (M+H₂O), and the carboxylic acid will have a mass increase of 19 Da (M+H₂O, -NH₃).

    • Improve Storage: Store the compound in a desiccator or a glove box with a dry atmosphere. For long-term storage, seal the container tightly and store at a lower temperature (2-8°C).

    • pH Considerations: If the compound is in solution, ensure the pH is neutral. Acidic or basic conditions can catalyze hydrolysis.

Issue 2: My sample has developed a yellowish or brownish tint after being heated.
  • Probable Cause: Discoloration upon heating often suggests oxidative degradation or the formation of complex polymeric byproducts. Oxidation of the pyridine ring or methyl groups can lead to chromophoric species.

  • Troubleshooting Steps:

    • Limit Oxygen Exposure: When heating the compound, either in solid form or in solution, do so under an inert atmosphere (e.g., nitrogen or argon).

    • Use Antioxidants: For solution-based experiments at elevated temperatures, consider the addition of a small amount of an antioxidant, if compatible with your downstream application.

    • Characterize Impurities: Use HPLC with a photodiode array (PDA) detector to observe the UV-Vis spectrum of the colored impurities. LC-MS/MS can help in their structural elucidation.[10][11][12]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14][15][16][17]

Protocol 1: Thermal Stress Testing (Solid State)

This protocol uses Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability of the solid material.[18][19]

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature above any expected melt or decomposition (e.g., 350°C) at a heating rate of 10°C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Observe the DSC thermogram for endothermic events (melting) and exothermic events (decomposition). A study on a related methoxypyridine derivative provides a methodological reference for this type of analysis.[20]

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

  • Data Analysis: Analyze the TGA curve for the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Parameter Description Expected Observation (Hypothetical)
Melting Point (DSC) Temperature at which the solid transitions to a liquid.An endothermic peak, likely in the range of 80-150°C.
Decomposition Onset (DSC) Temperature at which an exothermic decomposition process begins.An exothermic deviation from the baseline, potentially following the melt.
Decomposition Onset (TGA) Temperature at which significant mass loss begins.Onset temperature likely > 200°C.
Mass Loss (TGA) Percentage of mass lost during heating.Step-wise mass loss corresponding to the loss of functional groups.
Protocol 2: Forced Degradation in Solution

This protocol outlines the conditions for subjecting the compound to various stressors in solution to identify potential degradation products. A stability-indicating HPLC method should be developed first.

A. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

B. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation (Neutral): Mix 1 mL of stock solution with 1 mL of water. Heat at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Analyze at appropriate time points. The degradation of other nitrogen-containing heterocycles like nicotine has been studied under similar conditions.[21][22][23][24]

C. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples against a non-stressed control to determine the percentage of degradation and to profile the degradation products.

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 2-Methoxy-4,6- dimethylnicotinonitrile Stock Prepare Stock Solution (1 mg/mL in ACN/H2O) API->Stock Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Expose Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Expose Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Expose Thermal Thermal (Neutral, 80°C) Stock->Thermal Expose Photo Photolysis (ICH Q1B) Stock->Photo Expose HPLC HPLC-UV/PDA Analysis (Quantify Degradation) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks Degradation_Pathways cluster_hydrolysis Hydrolysis (+H2O) cluster_demethylation Demethylation (-CH2) cluster_oxidation Oxidation (+O) Parent This compound Amide 2-Methoxy-4,6-dimethylnicotinamide Parent->Amide Heat, H2O (pH dependent) Hydroxy 2-Hydroxy-4,6-dimethylnicotinonitrile Parent->Hydroxy High Temp. N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidizing Agent Acid 2-Methoxy-4,6-dimethylnicotinic acid Amide->Acid

Caption: Hypothesized degradation pathways under stress conditions.

Shelf-Life Determination

The shelf-life of a drug product is the time during which it is expected to remain within its approved specifications, provided it is stored under the conditions defined on the label. [25]This is determined through long-term stability studies under ICH-recommended conditions.

  • Methodology: At least three batches of the material should be stored at various temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH).

  • Analysis: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed using a validated stability-indicating HPLC method.

  • Data Evaluation: The data (e.g., purity, impurity levels) is plotted against time, and statistical analysis is used to predict the time at which the specification limits will be crossed. [26][27][28][29]This requires a robust understanding of the degradation kinetics, which can often be modeled using Arrhenius principles if the degradation follows a consistent mechanism across temperatures.

This guide provides a framework for understanding and investigating the thermal stability of this compound. As with any scientific investigation, these protocols and hypotheses should be adapted and validated based on your specific experimental findings.

References

  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Research Square.
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (n.d.). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Semantic Scholar.
  • Cimpoiu, C., Flangea, C., Hosu, A., & Nagy, L. (2007). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Analele UniversităŃii din Bucureşti – Chimie, XVI(serie nouă), vol. I–II, 101–105.
  • Basu, S., & Thummel, R. P. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(7), 5227–5237.
  • Baran, W., Adamek, E., & Makowski, A. (2014).
  • Gao, C., Li, Y., & Wang, Y. (2021). Revisiting the kinetics of pyridine pyrolysis.
  • Basu, S., & Thummel, R. P. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • (n.d.). Kinetics of the Thermal Decomposition of Pyridine. WMU ScholarWorks.
  • Kumar, R., Yusuf, M., Khan, S. A., & Khan, R. A. (2022). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 19(11), e202200742.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129–138.
  • Reddy, P. C., & Sudhakar, M. (2016).
  • (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Jin, F., & Kishita, A. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • (n.d.). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.
  • (n.d.).
  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26–34.
  • (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R1=Cl; R2=COOMe; R3=COOEt; R4=CH2OCH2CH2NH2; R5=Me), nifedipine (R1=NO2; R2,R3=COOMe; R4,R5=Me).
  • (n.d.). photodegradation rates ( ) were then calculated using the simple pseudo-first order approximation = k NIC (Braslavsky, 2007). The resulting.
  • (2020, December 2). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Fan, X., Wei, Z., Zhang, J., & Li, S. (2012). Kinetics study of pyridine biodegradation by a novel bacterial strain, Rhizobium sp. NJUST18.
  • (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Arpa, C., Picó, Y., & Andreu, V. (2022). Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis.
  • (1990). US4942239A - Process for the production of 2-hydroxypyridine.
  • Wang, X., Wang, Y., Zhang, Y., & Li, Y. (2018). The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater. FEMS Microbiology Letters, 365(23).
  • Thomson, R. J., & Movassaghi, M. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 204–207.
  • Ben-Akacha, A., Al-Fatesh, A. S., Al-Otaibi, R. L., & Laassiri, S. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
  • Mackie, R. K., & Smith, D. M. (1982). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 31–37.
  • (n.d.). Phosphorylated Derivatives of Hydroxy- and Methoxy-pyridines. ElectronicsAndBooks.
  • Lin, J. Y., & Tsong, Y. (2005). Shelf life determination based on equivalence assessment.
  • (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • Vione, D., & Chiron, S. (2023). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
  • (2025).
  • Lazaro, J., Nieto, I., Delgado, E., & Lazaro, F. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.
  • Capen, R., Christopher, D., Foreman, A., & Johnson, R. (2013). Evaluating the Performance of the ICH Guidelines for Shelf Life Estimation.
  • Kovačić, B., Topolovec, M., Gašperlin, M., & Dreu, R. (2024). Matrixing Designs for Shelf-Life Determination of Parenteral Drug Product: A Comparative Analysis of Full and Reduced Stability Testing Design. Pharmaceutics, 16(9), 1184.
  • (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences.
  • Kumar, D. V., & Rao, M. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(5), 349–355.
  • (2018). Drug shelf-life estimation.
  • Zhang, Y., Wang, Y., & Li, Y. (2022). Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • (2024). Thermal Decomposition of 2-Cyclopentenone.
  • (2015).
  • (2012). LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir.
  • Kaur, J., & Olfert, J. S. (2022). Composition of aerosols from thermal degradation of flavors used in ENDS and tobacco products. Journal of Aerosol Science, 164, 106013.

Sources

Validation & Comparative

A Comparative Guide to High-Fidelity Purity Assessment of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of principal analytical methodologies for determining the purity of 2-Methoxy-4,6-dimethylnicotinonitrile (MDMN), a critical building block in contemporary drug discovery, particularly in the synthesis of protein degraders.[1] For researchers, process chemists, and quality control analysts, ensuring the purity of such intermediates is not merely a matter of compliance but a foundational requirement for reproducible downstream synthesis and reliable biological data. An impure starting material can introduce a cascade of unidentified byproducts, confounding structural analysis and compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This document moves beyond simplistic protocol listings. It delves into the causality behind methodological choices, compares the performance of orthogonal techniques, and provides the framework for developing robust, self-validating analytical systems in accordance with international regulatory standards.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to establish the parameters by which they are judged. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[2][3] This ensures that a chosen method is fit for its intended purpose—in this case, the accurate and precise assessment of MDMN purity. Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is typically evaluated at two levels: repeatability and intermediate precision.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

These principles, defined by the ICH, form the basis of a trustworthy analytical method and will be the lens through which we compare the following techniques.[4]

Orthogonal Approaches to Purity Determination

No single analytical method can reveal the complete purity profile of a compound. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare three primary, high-power techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its versatility in separating a wide range of non-volatile and thermally sensitive compounds makes it an ideal first-line technique for MDMN.

Principle of Operation: Reverse-Phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. MDMN, being a moderately polar molecule, will have a characteristic retention time under specific conditions, while more polar or less polar impurities will elute at different times. Detection is typically achieved via UV spectrophotometry, leveraging the chromophore of the pyridine ring system.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 271 nm (A secondary wavelength, e.g., 226 nm, can be monitored for comprehensive impurity detection).[5]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution: Accurately weigh ~10 mg of MDMN reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample of MDMN at the same concentration using the same diluent.

Causality and Expertise:

  • Why a C18 Column? The C18 (octadecylsilyl) stationary phase is a versatile, non-polar phase that provides excellent retention and separation for a wide range of organic molecules, including substituted pyridines.[6]

  • Why a Gradient? A gradient elution (changing mobile phase composition) is crucial for a "stability-indicating" method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[5]

  • Why 271 nm? The pyridine ring and its substituents create a UV chromophore. While the exact λmax should be determined experimentally, related nicotinonitrile structures show significant absorbance in this region. A DAD is superior as it allows for peak purity analysis by comparing spectra across a single peak.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh MDMN Dissolve Dissolve in Diluent Start->Dissolve Dilute Dilute to 100 µg/mL Dissolve->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Load into Autosampler Separate Gradient Separation on C18 Column Inject->Separate Detect DAD Detection at 271 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for MDMN purity assessment via RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[7]

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. The sample is vaporized in an injector, and an inert carrier gas sweeps the volatile analytes through the column. As compounds elute, they enter a mass spectrometer, which ionizes them (typically via Electron Impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Injection Mode: Split (50:1).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-400 amu.

  • Solution Preparation:

    • Sample Solution: Accurately weigh ~10 mg of MDMN into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity Dichloromethane.

Causality and Expertise:

  • Why a DB-5ms Column? This is a low-polarity, general-purpose column (5% phenyl-arylene/95% dimethylpolysiloxane) that provides excellent separation for a wide range of analytes, making it ideal for an initial screen of unknown impurities.[8]

  • Why Electron Impact (EI)? At 70 eV, EI is a highly robust and reproducible "hard" ionization technique that creates extensive fragmentation. This fragmentation pattern acts as a chemical fingerprint, which can be compared against spectral libraries (like NIST) for tentative identification of unknown impurities.[8]

  • Synthetic Precursors: A key advantage of GC-MS is its ability to detect common synthetic precursors for substituted pyridines which might be more volatile than the final product. For example, unreacted starting materials or byproducts from Vilsmeier-Haack type reactions could be readily identified.[9]

Quantitative NMR (qNMR)

qNMR stands apart as a primary ratio method, capable of determining purity without the need for a specific reference standard of the analyte itself. Instead, it compares the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[10]

Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated directly from the integral ratios of specific, well-resolved protons from each compound.[10]

Experimental Protocol: Absolute Purity via ¹H qNMR

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).[11]

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are excellent choices.

  • Sample Preparation:

    • Accurately weigh (~10 mg) of MDMN and (~5 mg) of the chosen internal standard into the same vial.

    • Record the exact masses to four decimal places.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: Use a 90° pulse to ensure full excitation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). This is critical for full signal recovery and accurate integration. A value of 30-60 seconds is common.

    • Number of Scans: Acquire sufficient scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.[11]

  • Data Processing:

    • Apply phasing and baseline correction meticulously.

    • Integrate a well-resolved, non-overlapping signal for MDMN (e.g., the methoxy protons or the aromatic proton) and a signal for the internal standard.

    • Calculate purity using the standard qNMR equation.

Causality and Expertise:

  • Why a long Relaxation Delay? This is the most critical parameter in qNMR. Incomplete relaxation between pulses leads to signal saturation, especially for nuclei with long T₁ times (like quaternary carbons or non-coupled protons). This would make the integral values inaccurate and non-proportional to the molar concentration, invalidating the entire measurement.[11]

  • Orthogonal Power: qNMR is a truly orthogonal technique to chromatography. It relies on a fundamental nuclear property, not on chromatographic separation or UV response. This makes it invaluable for confirming the purity value obtained from HPLC and for qualifying in-house reference standards.[10] It can quantify impurities that are invisible to UV detection or that co-elute in chromatography.

Comparative Performance Analysis

The choice of method depends on the analytical objective, from routine quality control to in-depth impurity identification.

Parameter RP-HPLC GC-MS ¹H qNMR
Primary Use Purity assay, impurity profilingVolatile impurity & solvent analysis, impurity IDAbsolute purity assay, standard certification
Specificity High (with method development)Very High (separation + mass spec)High (depends on spectral resolution)
Typical LOD/LOQ Low (ng/mL range)Very Low (pg/mL range for specific ions)Moderate (µg/mL range)
Precision (%RSD) Excellent (< 1.0%)Good (< 5.0%)Excellent (< 1.0%)
Impurity ID Limited (requires MS detector or isolation)Excellent (via library matching)Good (for major impurities with known structures)
Sample Throughput HighMediumLow
Destructive? YesYesNo (sample can be recovered)
Key Advantage Robust, widely available, excellent for non-volatiles.Gold standard for volatile/semi-volatile analysis.Primary method, no need for analyte-specific standard.
Key Disadvantage UV-inactive impurities are missed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, requires expensive equipment and expertise.

Strategic Method Selection

The optimal analytical strategy often involves a combination of these techniques at different stages of development.

Decision_Tree Start Analytical Goal for MDMN? Q_Routine Routine QC Purity Check? Start->Q_Routine Routine Check Q_ImpurityID Identify Unknown Impurity? Start->Q_ImpurityID Impurity ID Q_Standard Certify Reference Standard? Start->Q_Standard Certification Use_HPLC Use Validated RP-HPLC Method Q_Routine->Use_HPLC Decision1 Is Impurity Volatile? Q_ImpurityID->Decision1 Use_qNMR Use ¹H qNMR Q_Standard->Use_qNMR Q_Volatile Volatile or Thermally Labile? Use_GCMS Use GC-MS Use_LCMS Use LC-MS Decision1->Use_GCMS Yes Decision1->Use_LCMS No

Sources

HPLC analysis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the

HPLC Analysis of 2-Methoxy-4,6-dimethylnicotinonitrile:

A Method Development and Performance Comparison

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The robust and accurate quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This compound, a substituted pyridine derivative, represents a class of compounds for which tailored analytical methods are often required. This guide provides an in-depth comparison of two high-performance liquid chromatography (HPLC) based methods for the analysis of this compound: a conventional reversed-phase HPLC-UV system and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach. The document details the rationale behind method development, provides step-by-step protocols, and presents comparative performance data. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory alignment.[1][2][3][4][5][6][7][8]

Introduction: The Analytical Challenge

This compound (C9H10N2O, MW: 162.19 g/mol ) is a heterocyclic aromatic compound.[9][10] Its structure, featuring a polar pyridine ring, a nitrile group, and non-polar methyl and methoxy substituents, presents a moderate polarity, making it an ideal candidate for reversed-phase HPLC. Accurate quantification is critical for monitoring reaction progress, assessing purity, and ensuring the stability of this key intermediate.

The objective of this guide is to develop and compare two robust analytical methods, highlighting the trade-offs between the ubiquity of traditional HPLC and the speed and efficiency of UHPLC. The principles of method validation, as stipulated in ICH Q2(R1), form the foundation of this comparative analysis, ensuring that the discussed methods are suitable for their intended purpose.[1][2][5][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Method Development

Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness.[11][12] For an aromatic compound like this compound, a C18 stationary phase is a logical starting point, offering excellent hydrophobic retention.[13][14]

  • Column Selection: A standard L1 packing (C18) provides the necessary hydrophobicity to retain the analyte. A 4.6 x 150 mm column with 5 µm particles is chosen for its balance of efficiency and backpressure, compatible with standard HPLC systems.

  • Mobile Phase Selection: An isocratic mobile phase of acetonitrile and water is selected for its simplicity and UV transparency. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. A buffer is not strictly necessary as the analyte is not readily ionizable, but a low concentration of phosphate buffer can improve peak shape and reproducibility.

  • Detection Wavelength: Aromatic compounds typically exhibit strong UV absorbance. Based on the analysis of similar nicotinonitrile and pyridine derivatives, a detection wavelength in the range of 260-275 nm is expected to provide high sensitivity. For this method, 270 nm is selected.

Experimental Protocol: HPLC-UV

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Sample Diluent: Mobile Phase

  • Standard: this compound reference standard

  • Sample: In-process control, reaction mixture, or stability sample containing the analyte

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as required.

  • Sample Preparation: Dilute the sample with the mobile phase to an expected analyte concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Run Time: 10 minutes

  • System Suitability: Before sample analysis, perform five replicate injections of a working standard. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are ≥ 2000, in accordance with USP <621> guidelines.[3][4][6][7][15]

  • Analysis: Inject the blank (diluent), standards, and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

Rationale and Method Development

UHPLC utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC.[16][17] This is particularly advantageous in high-throughput environments common in drug development. The principles of the separation remain the same as HPLC, but the instrumental requirements are more stringent.

  • Column Selection: A C18 column with a 2.1 mm internal diameter and 1.7 µm particles is chosen. The smaller dimensions reduce solvent consumption and analysis time.

  • Method Transfer: The HPLC method serves as a starting point. To maintain similar selectivity, the mobile phase composition is kept the same. The flow rate is scaled down to accommodate the smaller column diameter, and the run time is significantly reduced.

Experimental Protocol: UHPLC

Instrumentation: UHPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or tunable UV detector.

Materials:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Sample Diluent: Mobile Phase

  • Standard and Sample preparation is identical to the HPLC method.

Procedure:

  • Mobile Phase and Sample Preparation: Follow the same procedures as outlined in the HPLC-UV method (Section 2.2).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 270 nm

    • Run Time: 2.5 minutes

  • System Suitability: The criteria for system suitability are more stringent for UHPLC to reflect the higher efficiency. An RSD of ≤ 1.0% is targeted, with a tailing factor between 0.9 and 1.2, and a theoretical plate count of ≥ 10,000.

  • Analysis: The analysis procedure is identical to that of the HPLC method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for similar small molecules.

ParameterHPLC-UV MethodUHPLC MethodJustification
Retention Time ~ 4.5 min~ 1.2 minFaster flow rate relative to column volume in UHPLC.
Analysis Time 10 min2.5 minUHPLC allows for significantly shorter run times.
Resolution (Rs) > 2.0> 2.5Higher efficiency of sub-2 µm particles leads to better resolution.
Peak Symmetry 1.11.05Improved peak shape due to higher efficiency.
Theoretical Plates ~ 8,000~ 15,000Smaller particles in UHPLC columns generate higher plate counts.
LOD ~ 0.1 µg/mL~ 0.05 µg/mLSharper peaks in UHPLC lead to a better signal-to-noise ratio.
LOQ ~ 0.3 µg/mL~ 0.15 µg/mLDirectly related to the improved sensitivity of the UHPLC method.
Solvent Consumption ~ 10 mL/run~ 1 mL/runLower flow rate and shorter run time in UHPLC.

Alternative Methodologies: Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) presents a viable alternative.[18] Given that this compound is a substituted pyridine, GC analysis is plausible.[19][20][21][22]

  • Advantages: GC can offer very high resolution, especially when coupled with a mass spectrometer (GC-MS), which would also provide structural confirmation.

  • Disadvantages: The analyte must be sufficiently volatile and thermally stable to be analyzed without degradation in the heated injector and column. This would need to be experimentally verified. Derivatization might be necessary if the compound's volatility is low, adding complexity to the sample preparation.[23]

A hypothetical GC-MS method would likely involve a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to elute the analyte. While potentially more sensitive, the method development can be more complex than for HPLC.

Workflow Diagrams

HPLC/UHPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC/UHPLC Injection Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC/U.

Conclusion and Recommendations

Both the developed HPLC-UV and UHPLC methods are suitable for the quantitative analysis of this compound. The choice between them depends on the specific needs of the laboratory.

  • The HPLC-UV method is robust, reliable, and can be implemented on virtually any standard HPLC system. It is ideal for routine quality control where speed is not the primary concern.

  • The UHPLC method offers significant advantages in terms of speed, resolution, and solvent savings. For laboratories with high sample throughput, such as in process development or high-throughput screening, the initial investment in UHPLC instrumentation is justified by the long-term efficiency gains.

This guide provides a comprehensive framework for the analysis of this compound. The provided protocols are robust starting points that should be fully validated according to ICH guidelines before implementation in a regulated environment.[1][2][5][8]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2021.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2005.
  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. 2024.
  • Phenomenex. What is USP Chapter 621? Phenomenex. 2017.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005.
  • L. R. Snyder, J. J. Kirkland, J. W. Dolan. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. John Wiley & Sons. 1979.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. 2009.
  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. 2025.
  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. 2025.
  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. 2025.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. ATSDR.
  • Restek. Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate.
  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. 2022.
  • PubChem. This compound. PubChem.
  • ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. 2025.
  • CP Lab Chemicals. 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. CP Lab Chemicals.
  • SIELC Technologies. Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. SIELC.
  • ResearchGate. Use of TLC and RPTLC for separation of nicotinic acid derivatives. ResearchGate. 2025.
  • PubMed. UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials. PubMed. 2012.
  • MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. 2023.
  • Journal of Chromatographic Science. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science. 2018.

Sources

A Comparative Guide to GC-MS Analysis of 2-Methoxy-4,6-dimethylnicotinonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Methoxy-4,6-dimethylnicotinonitrile

This compound (C9H10N2O, MW: 162.19 g/mol , CAS: 65515-39-1) is a substituted nicotinonitrile, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The precise analysis of its reaction mixtures is paramount for ensuring purity, optimizing reaction yields, and identifying potential byproducts that could impact downstream applications and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, offering high-resolution separation and definitive compound identification.[2]

This guide will compare and contrast suitable GC-MS methods, delve into the intricacies of method development, and provide a robust, validated protocol for the routine analysis of this compound reaction mixtures.

Understanding the Synthesis: A Clue to Potential Impurities

While a specific, detailed synthesis for this compound is not extensively published, the synthesis of analogous 2-alkoxy-nicotinonitrile derivatives typically involves the condensation of a suitable ketone and aldehyde, followed by cyclization with malononitrile in the presence of a base like sodium methoxide.[3][4][5][6]

A plausible synthetic route could involve the reaction of pentane-2,4-dione with an appropriate methoxy-containing reactant and malononitrile. Based on this and other common synthetic strategies for nicotinonitriles, potential impurities in a reaction mixture may include:

  • Unreacted Starting Materials: Residual pentane-2,4-dione, methoxy-containing precursors, and malononitrile.

  • Isomeric Byproducts: Positional isomers of the methoxy and methyl groups on the pyridine ring.

  • Partially Reacted Intermediates: Open-chain precursors or incompletely cyclized products.

  • Solvent and Reagent Residues: Remnants of solvents (e.g., methanol, ethanol) and bases (e.g., sodium methoxide).

  • Hydrolysis Products: The nitrile group could potentially hydrolyze to an amide or carboxylic acid under certain conditions.

The ability of a GC-MS method to effectively separate and identify these potential impurities from the main product is a critical performance benchmark.

Comparative Analysis of GC-MS Methodologies

The selection of an appropriate GC-MS method is contingent on several factors, primarily the choice of the capillary column's stationary phase. Given the polar nature of this compound, stemming from the nitrogen atoms in the pyridine ring and the nitrile group, a mid-polarity column is generally the most suitable starting point.

Parameter Method A: Non-Polar Column (e.g., DB-5ms, HP-5ms) Method B: Mid-Polarity Column (e.g., DB-17ms, Rxi-17Sil MS) Method C: Polar Column (e.g., DB-WAX, FFAP)
Stationary Phase 5% Phenyl-methylpolysiloxane50% Phenyl-methylpolysiloxanePolyethylene glycol
Principle of Separation Primarily by boiling point and van der Waals interactions.Balanced separation based on boiling point and polarity.Primarily by polarity and hydrogen bonding capability.
Resolution of Target Analyte Good peak shape for the main analyte is expected.Excellent peak shape and resolution from closely related isomers.Potential for peak tailing due to strong interactions.
Separation of Polar Impurities May co-elute with the main peak or have poor peak shape.Good separation of polar impurities from the target compound.Excellent separation of highly polar impurities.
Column Bleed at High Temps Low bleed, suitable for high-temperature analysis.Moderate bleed, requires careful temperature programming.Higher bleed, may limit maximum oven temperature.
Versatility Good for a broad range of compounds of varying polarity.Ideal for mixtures containing compounds with a range of polarities.Best suited for highly polar and hydrogen-bonding analytes.

For the analysis of this compound reaction mixtures, Method B, utilizing a mid-polarity column, offers the optimal balance of resolving power for both the target analyte and its potential polar and non-polar impurities.

Deciphering the Mass Spectrum: Fragmentation Pattern of this compound

The mass spectrum of this compound obtained by Electron Ionization (EI) provides a unique fingerprint for its identification. The fragmentation pattern is influenced by the stability of the pyridine ring and the nature of its substituents.

Based on the available mass spectral data from PubChem, the following key fragments are observed[2]:

  • m/z 162 (Molecular Ion, [M]+•): The presence of the molecular ion is crucial for confirming the molecular weight of the compound.

  • m/z 161 ([M-H]+): Loss of a hydrogen atom, likely from one of the methyl groups.

  • m/z 147 ([M-CH3]+): Loss of a methyl radical, a common fragmentation for methylated aromatic compounds.

  • m/z 132 ([M-CH2O]+•): Loss of formaldehyde from the methoxy group, a characteristic fragmentation for methoxy-substituted aromatic compounds.

  • m/z 117 ([M-CH3-CO]+): Subsequent loss of carbon monoxide from the m/z 147 fragment.

The interpretation of these fragments provides a high degree of confidence in the identification of this compound.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the GC-MS analysis of this compound reaction mixtures. Optimization may be required based on the specific instrumentation and the exact composition of the reaction mixture.

5.1. Sample Preparation

  • Quench a representative aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and dilute the extract to an appropriate concentration (typically 1-10 µg/mL) with the same solvent.

  • Add an internal standard if quantitative analysis is required.

5.2. GC-MS Parameters

Parameter Recommended Setting Rationale
GC System Agilent 7890B or equivalentA reliable and widely used GC platform.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral integrity.
Column Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalentMid-polarity phase for optimal separation of target and impurities.
Inlet Temperature 250 °CEnsures efficient vaporization without thermal degradation.
Injection Volume 1 µLA standard volume for good sensitivity and to avoid column overload.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks. Adjustable based on sample concentration.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program that should provide good separation. Can be optimized.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for EI.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.
Mass Range m/z 40-400Covers the molecular weight of the target compound and its expected fragments.
Scan Mode Full ScanTo identify all components in the mixture. For quantitation, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Visualizing the Workflow and Logic

To provide a clear overview of the analytical process and the decision-making involved, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying & Filtration Extraction->Drying Dilution Dilution & IS Addition Drying->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC PeakIntegration Peak Integration TIC->PeakIntegration MassSpectrum Mass Spectrum Analysis PeakIntegration->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Report Final Report LibrarySearch->Report

Caption: Experimental workflow for GC-MS analysis.

Column_Selection_Logic Analyte This compound Properties Polar Nature (N-heterocycle, Nitrile) Analyte->Properties Decision Optimal Choice Properties->Decision Impurities Potential Impurities (Varying Polarity) Impurities->Decision NonPolar Non-Polar Column (e.g., DB-5ms) MidPolar Mid-Polarity Column (e.g., DB-17ms) Polar Polar Column (e.g., WAX) Decision->NonPolar Potential Co-elution Decision->MidPolar Best Balance of Resolution Decision->Polar Potential Peak Tailing

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Methoxy-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of 2-methoxy-4,6-dimethylnicotinonitrile and its derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, absolute certainty of their molecular architecture is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility in research and development.[1][2] We will move beyond simple data reporting to explore the causality behind experimental choices, presenting a synergistic workflow that ensures self-validating and trustworthy results.

The Imperative of Multi-Technique Characterization

The structural elucidation of a substituted pyridine ring, such as in this compound, presents unique challenges. While the molecular formula (C₉H₁₀N₂O) can be readily determined, isomerism necessitates a more profound analysis.[3][4] Positional isomers of the methoxy, methyl, and nitrile groups on the pyridine core can exhibit similar physical properties yet possess vastly different biological activities or chemical reactivities. Therefore, a singular analytical technique is often insufficient. This guide champions an integrated approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build an unassailable structural proof.

Below is a logical workflow illustrating how these techniques are synergistically employed for definitive structural confirmation.

G cluster_0 Initial Synthesis & Purification cluster_2 Detailed Structural Elucidation cluster_3 Absolute Confirmation (If Required) Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography IR FTIR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->NMR_1D Confirms Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Assign Signals Xray Single-Crystal X-ray Crystallography (3D Structure) NMR_2D->Xray Proposes Structure

Caption: Synergistic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent framework of organic molecules in solution. For substituted pyridines, a combination of 1D and 2D experiments is essential to overcome challenges like signal overlapping in the aromatic region.[5]

¹H and ¹³C NMR: The Initial Blueprint
  • ¹H NMR: Provides information on the number and environment of protons. For this compound, we expect to see distinct signals for the single aromatic proton, the two methyl groups, and the methoxy group. The chemical shift of the aromatic proton is particularly informative about the substitution pattern.[6]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. Key signals include the nitrile carbon (C≡N), the carbons of the pyridine ring (including the quaternary carbons bearing substituents), and the carbons of the methyl and methoxy groups.[7][8]

2D NMR: Assembling the Puzzle

Signal overlap and the presence of quaternary carbons make 1D NMR insufficient for definitive assignment.[5] Heteronuclear 2D NMR experiments are required to piece together the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[5] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming the overall connectivity.[5] It reveals correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from the methoxy protons to the C2 carbon of the pyridine ring is definitive proof of the methoxy group's position.

The diagram below illustrates the key HMBC correlations that would confirm the structure of this compound.

G H_MeO H₃C-O C2 C2 H_MeO->C2 H_Me4 H₃C C3 C3 H_Me4->C3 C4 C4 H_Me4->C4 C5 C5 H_Me4->C5 H5 H H5->C3 H5->C4 C6 C6 H5->C6 H_Me6 H₃C H_Me6->C5 H_Me6->C6

Caption: Key 2- and 3-bond HMBC correlations.

Comparative NMR Data
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Rationale & Key Insights
¹H Aromatic H (H5)6.5 - 7.0A singlet, indicating no adjacent protons. Its specific shift is influenced by the surrounding electron-donating (Me, OMe) and withdrawing (CN) groups.
Methoxy (O-CH ₃)3.9 - 4.1A singlet integrating to 3 protons. Its position confirms an oxygen attachment.
Methyl (C4-CH ₃)2.3 - 2.5A singlet integrating to 3 protons.
Methyl (C6-CH ₃)2.4 - 2.6A singlet integrating to 3 protons, often slightly downfield from the C4-methyl due to proximity to the nitrogen.
¹³C Nitrile (C N)115 - 120Characteristic chemical shift for a nitrile carbon.
Aromatic (C -H)110 - 118The only protonated ring carbon, identified via HSQC.
Aromatic Quaternary155 - 165Includes C2, C4, and C6. These require HMBC for specific assignment. C2 (attached to OMe and N) will be the most downfield.
Methoxy (O-C H₃)53 - 56Typical value for a methoxy carbon attached to an aromatic ring.
Methyl (C H₃)20 - 25Chemical shifts for the two methyl carbons.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and, with high-resolution instruments (HRMS), its elemental formula.

  • Electron Ionization (EI): This hard ionization technique often provides valuable fragmentation data. For pyridine derivatives, the aromatic ring is relatively stable, but cleavage of the substituent groups can be observed.[9][10]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺, which directly gives the molecular weight.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula (e.g., C₉H₁₀N₂O), ruling out other potential elemental compositions with the same nominal mass.[12]

Expected Mass Spectral Data
Ionm/z (Calculated for C₉H₁₀N₂O)TechniqueSignificance
[M]⁺162.0793EI, HRMSMolecular ion peak, confirms nominal mass and elemental formula.[3]
[M+H]⁺163.0866ESI, HRMSProtonated molecule, confirms nominal mass and elemental formula.[11]
[M-CH₃]⁺147.0658EILoss of a methyl radical from the ring or methoxy group.
[M-OCH₃]⁺131.0815EILoss of a methoxy radical.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

While not as structurally detailed as NMR, Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple method to confirm the presence of key functional groups. It serves as an excellent preliminary check.[13][14]

Characteristic IR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional GroupImportance
~2220-2240C≡N StretchNitrileA sharp, strong peak characteristic of the nitrile group. Its presence is a key confirmation point.[13]
~1580-1610C=C / C=N StretchAromatic RingConfirms the presence of the pyridine core.
~1250-1300C-O StretchAryl EtherIndicates the methoxy group attached to the aromatic ring.
~2850-3000C-H Stretchsp³ C-HCorresponds to the methyl and methoxy C-H bonds.

X-ray Crystallography: The Unambiguous Gold Standard

When an analyte can be grown as a single, high-quality crystal, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[15] It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry without ambiguity.[16][17] While often considered the final arbiter, obtaining suitable crystals can be a significant challenge. The crystal structure of a closely related derivative, 2-methoxy-4,6-diphenylnicotinonitrile, has been solved, demonstrating the feasibility of this technique for this class of compounds.[16][18][19]

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) may be required depending on sample concentration.

  • 2D NMR Acquisition (HSQC/HMBC): Use standard gradient-enhanced pulse sequences (e.g., gHSQC, gHMBCAD). Set spectral widths to encompass all proton and carbon signals. For the HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 8-10 Hz).[5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-300 amu). Ensure the mass analyzer is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Protocol 3: FTIR Spectroscopy (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural confirmation of this compound derivatives is a process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. While a quick check with IR and MS can confirm functional groups and molecular weight, only a detailed 1D and 2D NMR analysis can piece together the intricate connectivity of the substituted pyridine core. For absolute, indisputable proof of the three-dimensional structure, single-crystal X-ray crystallography remains the definitive method. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize these valuable compounds, paving the way for further scientific discovery.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). MDPI.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.
  • Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. (n.d.). Request PDF.
  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate.
  • This compound | C9H10N2O | CID 595276. (n.d.). PubChem.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). NIH.
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
  • This compound (C9H10N2O). (n.d.). PubChemLite.
  • Pyridine. (n.d.). Wikipedia.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate.
  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... (n.d.). ResearchGate.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). ResearchGate.
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.). PMC - PubMed Central - NIH.
  • Pyridine. (n.d.). the NIST WebBook - National Institute of Standards and Technology.
  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022). PMC - NIH.
  • Nicotinonitrile. (n.d.). Wikipedia.
  • Structure of medicinal compounds containing nicotinonitrile,... (n.d.). ResearchGate.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • Comparison of Fourier-transform infrared (FTIR) spectra of pure sample... (n.d.). ResearchGate.
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][20]imidazo[1,2-a]pyridine. (n.d.). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_lhfsE-Nzgb-14Y8mjFYuuLam18CqpPgIBcRGiPRtqFQVQdvmFsn_gL2i6rqEAPpvnBIGJq1_JH4YM10AF-nGL_RIj64mhPKPjVKxOxNqQbHtzb0EdDT0ocwd_pgxFNBxGlSWvA=
  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. (n.d.).
  • 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. (n.d.). MDPI.
  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. (n.d.). Scirp.org.

Sources

A Comparative Analysis of 2-Methoxy-4,6-dimethylnicotinonitrile and Other Nicotinonitrile Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of 2-Methoxy-4,6-dimethylnicotinonitrile with other key nicotinonitrile derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. By presenting available experimental data, this document aims to inform the strategic design and development of novel therapeutics based on the versatile nicotinonitrile framework.

The Nicotinonitrile Core: A Privileged Scaffold in Drug Discovery

Nicotinonitriles, or 3-cyanopyridines, are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[3] The presence of the cyano group and the pyridine ring allows for extensive functionalization, leading to a wide array of derivatives with activities including, but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4] Several marketed drugs, such as the anticancer agents bosutinib and neratinib, feature the nicotinonitrile core, highlighting its clinical significance.[1]

The substituent at the 2-position of the pyridine ring plays a crucial role in modulating the biological activity of nicotinonitrile derivatives. This guide will focus on the comparison of 2-methoxy substituted nicotinonitriles, with a specific interest in this compound, against other analogs, primarily the 2-amino and 2-chloro substituted nicotinonitriles.

Synthesis of Nicotinonitrile Derivatives: A Methodological Overview

The synthesis of nicotinonitrile derivatives is typically achieved through multi-component reactions, which offer efficiency and atom economy. A common and versatile method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a dicarbonyl compound. For the synthesis of many nicotinonitrile derivatives, a one-pot reaction of a chalcone, malononitrile, and a source of ammonia (like ammonium acetate) is frequently employed.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 2-substituted nicotinonitriles. The initial step often involves the Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclization with malononitrile.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_nicotinonitrile Nicotinonitrile Formation cluster_modification Further Modification Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., NaOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Two_Amino_Nicotinonitrile 2-Aminonicotinonitrile Derivative Chalcone->Two_Amino_Nicotinonitrile Malononitrile Malononitrile Malononitrile->Two_Amino_Nicotinonitrile Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Two_Amino_Nicotinonitrile Two_Chloro_Nicotinonitrile 2-Chloronicotinonitrile Derivative Two_Amino_Nicotinonitrile->Two_Chloro_Nicotinonitrile Sandmeyer Reaction (e.g., NaNO₂, HCl, CuCl) Two_Methoxy_Nicotinonitrile 2-Methoxynicotinonitrile Derivative Two_Chloro_Nicotinonitrile->Two_Methoxy_Nicotinonitrile Sodium Methoxide

Caption: Generalized synthetic workflow for 2-substituted nicotinonitriles.

Experimental Protocol: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This protocol is a representative example for the synthesis of 2-aminonicotinonitrile precursors.[5]

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. A 10% aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 2-3 hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.

  • Nicotinonitrile Formation: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are refluxed in absolute ethanol overnight.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4,6-diaryl-nicotinonitrile.

Comparative Biological Activity

A direct comparison of the biological performance of this compound is hampered by the limited availability of specific experimental data for this particular compound in the public domain. However, by examining the data for structurally related 2-methoxy, 2-amino, and other substituted nicotinonitriles, we can infer structure-activity relationships and potential performance.

Anticancer Activity

Nicotinonitrile derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases.[6] The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various nicotinonitrile derivatives against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
2-Aminonicotinonitrile 2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1[5]
MCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2[5]
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (Compound 4)MDA-MB-231 (Breast)6.93 ± 0.4Doxorubicin3.18 ± 0.1[5]
MCF-7 (Breast)5.59 ± 0.3Doxorubicin4.17 ± 0.2[5]
2-Oxonicotinonitrile 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrileHCT-116 (Colon)>50Doxorubicin4.5[2]
HepG-2 (Liver)>50Doxorubicin3.2[2]
MCF-7 (Breast)>50Doxorubicin2.8[2]
Thienopyridine Thieno[2,3-b]pyridine derivative (Compound 7b)HCT-116 (Colon)1.50 ± 0.11Doxorubicin4.50 ± 0.28[2]
HepG-2 (Liver)2.10 ± 0.15Doxorubicin3.20 ± 0.19[2]
MCF-7 (Breast)3.60 ± 0.24Doxorubicin2.80 ± 0.16[2]

Key Insights from Anticancer Data:

  • Superior Potency of 2-Amino Derivatives: The 2-amino-4,6-diphenylnicotinonitrile derivative demonstrated significantly higher potency against breast cancer cell lines compared to the standard chemotherapeutic drug, doxorubicin.[5] This suggests that the 2-amino group is a favorable substituent for anticancer activity in this scaffold.

  • Influence of Aryl Substituents: The nature of the aryl groups at the 4- and 6-positions significantly impacts cytotoxicity. For instance, the introduction of a 4-chlorophenyl group in the 2-amino derivative (Compound 4) led to a decrease in activity compared to the unsubstituted diphenyl analog (Compound 3).[5]

  • Activity of Fused Systems: The thieno[2,3-b]pyridine derivative, a fused nicotinonitrile analog, exhibited potent and broad-spectrum anticancer activity, particularly against colon and liver cancer cell lines.[2] This highlights the potential of exploring fused heterocyclic systems based on the nicotinonitrile core.

  • Limited Activity of 2-Oxo Derivatives: The tested 2-oxonicotinonitrile derivatives showed weak cytotoxic activity.[2]

While no specific IC₅₀ data was found for this compound, the general trend suggests that the electronic and steric properties of the substituent at the 2-position are critical. The electron-donating nature of the methoxy group may influence the molecule's interaction with biological targets differently than the amino group. Further experimental evaluation is necessary to determine its specific anticancer potential.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for various 2-methoxy and 2-aminonicotinonitrile derivatives against a panel of bacterial and fungal strains.

Compound ClassSpecific DerivativeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Source
2-Methoxynicotinonitrile 2-Methoxy-4,6-diaryl-nicotinonitrile series50-10050-100>100>100[7]
2-Aminonicotinonitrile 2-Amino-4,6-diaryl-nicotinonitrile series25-5025-5050-10050-100[7]

Key Insights from Antimicrobial Data:

  • Superior Antibacterial Activity of 2-Amino Derivatives: The 2-aminonicotinonitrile derivatives generally exhibited lower MIC values, indicating better antibacterial activity against Gram-positive bacteria (S. aureus and B. subtilis), compared to their 2-methoxy counterparts.[7]

  • Limited Gram-Negative and Antifungal Activity: Both classes of compounds showed limited activity against the Gram-negative bacterium E. coli and the fungus C. albicans at the tested concentrations.[7]

The observed difference in antimicrobial activity between the 2-amino and 2-methoxy analogs can be attributed to the ability of the amino group to form hydrogen bonds, which may be crucial for interaction with microbial targets.

Structure-Activity Relationship (SAR) and Future Directions

The available data allows for the formulation of preliminary structure-activity relationships for nicotinonitrile derivatives.

SAR_Diagram cluster_sar Structure-Activity Relationship of Nicotinonitriles Nicotinonitrile Nicotinonitrile Scaffold R2 2-Position Substituent (e.g., -NH₂, -OCH₃, -Cl) Nicotinonitrile->R2 R4_R6 4- and 6-Position Substituents (Aryl, Alkyl) Nicotinonitrile->R4_R6 CN 3-Cyano Group Nicotinonitrile->CN Activity Biological Activity (Anticancer, Antimicrobial) R2->Activity Crucial for potency -NH₂ often enhances activity R4_R6->Activity Modulates potency and selectivity CN->Activity Important for target binding

Caption: Key structural features influencing the biological activity of nicotinonitriles.

Key SAR takeaways:

  • The 2-Substituent is a Key Determinant: The nature of the substituent at the 2-position has a profound impact on biological activity. The 2-amino group appears to be particularly favorable for both anticancer and antibacterial activities, likely due to its hydrogen bonding capacity.

  • Aryl/Alkyl Groups at C4 and C6 Modulate Activity: The substituents at the 4- and 6-positions are critical for fine-tuning the potency and selectivity of the compounds. Steric and electronic properties of these groups influence the overall shape and lipophilicity of the molecule.

  • The Cyano Group is Essential: The nitrile group at the 3-position is a common feature in active nicotinonitriles and is often involved in key interactions with biological targets.

Future research should focus on:

  • Systematic Evaluation of this compound: It is imperative to conduct comprehensive in vitro and in vivo studies to determine the anticancer and antimicrobial profiles of this compound. This will allow for a direct and accurate comparison with other derivatives.

  • Exploration of Diverse Substituents: A systematic exploration of a wider range of substituents at the 2-, 4-, and 6-positions is warranted to develop a more comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent nicotinonitrile derivatives will be crucial for their further development as therapeutic agents.

Conclusion

The nicotinonitrile scaffold remains a highly promising platform for the development of novel therapeutic agents. While this guide highlights the superior performance of 2-aminonicotinonitrile derivatives in the context of anticancer and antimicrobial activities based on available data, the full potential of 2-methoxy analogs, including this compound, is yet to be fully elucidated. The comparative data and structure-activity relationships presented herein provide a valuable framework for researchers to guide the design and synthesis of next-generation nicotinonitrile-based drugs with improved efficacy and selectivity. Further focused research on less-explored derivatives like this compound is essential to unlock the full therapeutic potential of this versatile chemical class.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
  • PubChem. This compound.
  • Shamroukh, A. H., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 634-643. [Link]
  • Abdel-Aziz, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(11), 9489-9503. [Link]
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2022). Semantic Scholar. [Link]
  • Purohit, D. M., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile.
  • Comparison of anticancer activity (IC50 values) between active compounds and PTX (C26, colon carcinoma cell line.... (n.d.).
  • Li, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 25(18), 4239. [Link]
  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.... (n.d.).
  • Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines. (2018). Oriental Journal of Chemistry. [Link]
  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.).
  • In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. a. (2011).
  • Cytotoxicity of compounds on different cell lines. (n.d.).
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2020). MDPI. [Link]
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (2015). NIH. [Link]
  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2010).
  • Barlow, R. B., & Johnson, O. (1989). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine hydrogen iodide. British journal of pharmacology, 98(3), 799–808. [Link]
  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). PMC - PubMed Central. [Link]
  • Hyun, S. E., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 4(12), 2211–2217. [Link]
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63. [Link]
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.).
  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Kawasaki, A., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of medicinal chemistry, 50(1), 65–73. [Link]
  • Patel, P. A., et al. (2016). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.

Sources

A Comparative Guide to the Reactivity of 2-Methoxy- vs. 2-Chloro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring is a privileged structure, and its 2-substituted variants serve as versatile building blocks. The choice between a 2-methoxy and a 2-chloro substituent can profoundly dictate the synthetic pathways available, yet a nuanced understanding of their comparative reactivity is often assumed rather than explicitly detailed.

This guide provides an in-depth, objective comparison of the reactivity of 2-methoxypyridine and 2-chloropyridine. Moving beyond simple classification, we will explore the mechanistic underpinnings and provide experimental context for three major classes of transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed Ortho-Metalation (DoM).

The Electronic Dichotomy: Methoxy vs. Chloro

The reactivity of these two molecules is governed by the distinct electronic nature of the methoxy (-OMe) and chloro (-Cl) groups.

  • 2-Chloropyridine : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect, combined with the inherent electron-deficient nature of the pyridine ring, renders the C2 position highly electrophilic and susceptible to nucleophilic attack.[1]

  • 2-Methoxypyridine : The methoxy group presents a more complex electronic profile. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also a resonance electron-donating group (+M) via its lone pairs. While the inductive effect is significant, the methoxy group's primary roles in reactivity are as a potential leaving group in substitution reactions or as a powerful directing group in metalation chemistry.

This fundamental difference is the key to understanding why one substrate excels in a reaction where the other is sluggish or reacts via an entirely different pathway.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex. For pyridines, substitution at the 2- and 4-positions is favored as the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, a crucial stabilizing interaction.[2][3]

Reactivity Comparison

In the context of an SNAr reaction, the substituent at the 2-position must serve as a leaving group. Here, the 2-chloropyridine is unequivocally the more reactive substrate.

  • Leaving Group Ability : Chloride (Cl⁻) is a significantly better leaving group than methoxide (CH₃O⁻) because it is the conjugate base of a much stronger acid (HCl pKa ≈ -7) compared to methanol (CH₃OH pKa ≈ 15.5). The stability of the departing anion is paramount in the elimination step of the SNAr mechanism.

  • Activation of the Ring : The strong inductive electron withdrawal of the chlorine atom makes the C2 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[4] Studies comparing 2-halopyridines have shown that 2-fluoropyridine is often even more reactive than 2-chloropyridine. This "element effect" (F > Cl ≈ Br > I) is characteristic of SNAr reactions where the first step (nucleophilic addition) is rate-limiting, as the high electronegativity of fluorine most strongly polarizes the C-X bond.[5][6] While methoxy is also inductively withdrawing, its effect is less pronounced than that of chlorine, leading to a less activated C2 position.

Kinetic studies have demonstrated the vast difference in reactivity. For instance, in reactions with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine, highlighting the importance of activating the ring for the initial attack.[7] While a direct kinetic comparison with 2-methoxypyridine under identical conditions is less common, the poor leaving group ability of methoxide ensures it is far less reactive than 2-chloropyridine in SNAr.

Data Presentation: SNAr Reactivity
SubstrateNucleophileConditionsYieldObservationsReference
2-ChloropyridinePiperidineMethanol, ΔGoodStandard SNAr reactivity observed.[5]
2-ChloropyridineSodium SulfideDMF, 130 °C, MWHighEfficient displacement of chloride.[8]
2-ChloropyridineBenzyl AlkoxideN/ARate constant determinedUsed as a touchstone reaction for kinetic modeling with ΔG‡ = 88.8 kJ mol⁻¹.[9]
2-MethoxypyridineSecondary AminesAqueous, 20°CRate constants measuredReaction proceeds via SNAr, but requires nitro-activation (e.g., 2-methoxy-5-nitropyridine) to proceed at a reasonable rate.[10]
Mandatory Visualization: SNAr Mechanism on 2-Chloropyridine

Cross_Coupling_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂(X) pd0->pdiia Oxidative Addition (C-Cl bond breaks) pdiib R¹-Pd(II)L₂(R²) pdiia->pdiib Transmetalation (Base required) pdiib->pd0 Reductive Elimination (C-C bond forms) product R¹-R² pdiib->product reagents R¹-X (e.g., 2-Chloropyridine) + R²-M (e.g., Ar-B(OH)₂)

Sources

validating the structure of 2-Methoxy-4,6-dimethylnicotinonitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 2-Methoxy-4,6-dimethylnicotinonitrile Utilizing 2D NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Erroneous structural assignments can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. For novel heterocyclic compounds such as this compound, a versatile building block in medicinal chemistry, rigorous structural validation is paramount. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for piecing together the complete molecular puzzle.

This guide provides a comprehensive, experience-driven comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural elucidation of this compound. We will delve into the "why" behind experimental choices, demonstrating how these techniques synergistically provide a self-validating dataset for confident structure confirmation.

The Analytical Challenge: Beyond Simple Spectra

1D ¹H NMR of this compound reveals the expected proton environments: two distinct methyl singlets, a methoxy singlet, and an aromatic singlet. Similarly, the ¹³C NMR spectrum shows the corresponding carbon signals. However, this one-dimensional data alone cannot definitively establish the connectivity of these groups around the pyridine ring. Key questions remain:

  • Which methyl group is at position 4 and which is at position 6?

  • How can we confirm the position of the methoxy group relative to the nitrile?

  • Can we unequivocally prove the substitution pattern on the nicotinonitrile core?

To answer these questions, we turn to the power of 2D NMR, which correlates nuclear spins through bonds or through space, revealing the intricate web of connectivity within the molecule.

Experimental Workflow & Rationale

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation Spectroscopy cluster_validation Structural Validation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Environments HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Environments C13_NMR->HMBC Structure Final Validated Structure COSY->Structure J-Coupling Network HSQC->Structure Direct C-H Bonds HMBC->Structure Connectivity Backbone

Figure 1: A schematic overview of the 2D NMR-based structural validation workflow.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized for the available spectrometer.

Sample Preparation:

  • Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire data at a constant temperature (e.g., 298 K).

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

  • Pulse Program: Standard cosygpppqf or equivalent.

  • Key Parameters:

    • Spectral widths in F1 and F2 dimensions optimized to cover all proton signals.

    • Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) for adequate resolution.

    • Number of scans per increment should be a multiple of 4 or 8 to allow for phase cycling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation).

  • Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs. CH₂).

  • Key Parameters:

    • ¹³C spectral width covering the full range of expected carbon signals.

    • Set the one-bond coupling constant (CNST13 or J1XH) to an average value for aromatic and aliphatic C-H bonds (~145 Hz).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is the key experiment for piecing together the molecular skeleton.

  • Pulse Program: hmbcgplpndqf.

  • Key Parameters:

    • Optimize the long-range coupling constant (CNST2 or JNXH) to a value that favors 2-3 bond correlations (e.g., 8-10 Hz). This choice is critical; a smaller value might emphasize 4-bond correlations, while a larger one might suppress desired long-range signals.

Data Interpretation and Comparative Analysis

Let's assume the following assignments from the 1D NMR spectra (these will be confirmed by 2D data).

Assignment ¹H Shift (ppm) ¹³C Shift (ppm)
4-CH₃~2.40~20
6-CH₃~2.55~24
2-OCH₃~4.00~54
H5~6.60~115
C2-~165
C3 (CN)-~118
C4-~158
C5~6.60~115
C6-~160

Table 1: Hypothetical ¹H and ¹³C NMR chemical shifts for this compound.

COSY Analysis: Identifying Coupled Spin Systems

For this compound, the COSY spectrum is expected to be relatively simple. The key observation would be the absence of cross-peaks between the aromatic proton (H5) and the methyl protons. This confirms that these protons are not on adjacent atoms, which is consistent with the proposed structure. While not providing extensive connectivity information for this specific molecule, it serves as a crucial negative control, ruling out alternative isomers where H5 might be adjacent to a methyl-bearing carbon.

HSQC Analysis: Direct C-H Attachment

The HSQC spectrum provides unambiguous one-bond correlations, allowing for the direct assignment of protonated carbons.

  • A cross-peak between the proton signal at ~6.60 ppm and the carbon signal at ~115 ppm confirms the C5-H5 attachment.

  • A cross-peak between the proton signal at ~2.40 ppm and the carbon signal at ~20 ppm assigns one of the methyl groups.

  • A cross-peak between the proton signal at ~2.55 ppm and the carbon signal at ~24 ppm assigns the other methyl group.

  • A cross-peak between the proton signal at ~4.00 ppm and the carbon signal at ~54 ppm confirms the OCH₃ group.

At this stage, we have assigned all protonated carbons, but their relative positions on the ring are still unknown.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H5 H5 (~6.60 ppm) C5 C5 (~115 ppm) H5->C5 ¹J(CH) H_4Me 4-CH₃ (~2.40 ppm) C_4Me C-4Me (~20 ppm) H_4Me->C_4Me ¹J(CH) H_6Me 6-CH₃ (~2.55 ppm) C_6Me C-6Me (~24 ppm) H_6Me->C_6Me ¹J(CH) H_OMe 2-OCH₃ (~4.00 ppm) C_OMe C-OMe (~54 ppm) H_OMe->C_OMe ¹J(CH)

Figure 3: Key HMBC correlations for structural elucidation.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, we construct a network of correlations that leaves no ambiguity in the structure of this compound. The HSQC experiment links protons to their directly attached carbons. The HMBC experiment then uses these assigned proton signals as starting points to map the carbon skeleton. The data is self-validating: the correlation from the 4-CH₃ protons to C5 is corroborated by the correlation from H5 to C4, creating a closed loop of logic. This multi-pronged approach provides the high level of confidence required in drug development and chemical research, ensuring that subsequent biological and chemical studies are built on a solid structural foundation.

References

  • Introduction to 2D NMR Methods. Provides a foundational overview of various 2D NMR techniques.
  • Structure Elucidation by NMR. A comprehensive guide on using NMR for determining molecular structures. Source: Wiley. [Link]
  • HMBC NMR Spectroscopy. Detailed explanation of the HMBC experiment and its applications. Source: Chemistry LibreTexts. [Link]
  • COSY NMR Spectroscopy. An overview of the COSY experiment. Source: Chemistry LibreTexts. [Link]

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-Methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative, serves as a versatile building block in the synthesis of complex molecules.[1][2] Ensuring its chemical purity is paramount, as undetected impurities can introduce downstream reaction failures, compromise biological activity, or lead to the formation of toxic byproducts.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will explore the strategic rationale behind selecting a specific technique, offer detailed experimental protocols, and present a framework for an integrated approach. As researchers and drug development professionals, our goal is not just to generate data, but to build confidence in that data through robust, validated methods.[3][4] This guide is structured to provide that confidence.

The Analyte: Understanding Potential Impurities

Before selecting an analytical method, we must first consider the physicochemical properties of this compound (MW: 162.19 g/mol ) and the potential impurities that may arise from its synthesis.[2] A common synthetic route to such heteroaromatics might involve formylation or cyanation of a substituted pyridine precursor.[5] This understanding allows us to anticipate the types of impurities we must be able to separate and quantify:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers formed due to a lack of complete regioselectivity in the synthetic reactions.

  • By-products: Compounds formed from side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid, or demethylation of the methoxy group.

  • Residual Solvents: Volatile organic solvents used during the reaction or purification steps.

  • Degradation Products: Impurities formed during work-up or storage.[6]

Our analytical strategy must be comprehensive enough to detect and quantify this diverse range of potential contaminants.

Comparative Overview of Core Analytical Techniques

The three pillars of purity assessment for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different aspects of purity analysis.

Technique Principle Best Suited For Limitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.[7]Non-volatile and thermally sensitive compounds, including starting materials, isomers, and by-products.[8][9]May not detect highly volatile impurities like residual solvents. Requires a chromophore for UV detection.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Volatile and thermally stable compounds, primarily residual solvents and volatile starting materials.[10]Not suitable for non-volatile or thermally labile compounds. May require derivatization for some analytes.
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Absolute purity determination (mass purity) without a specific reference standard for the analyte. Structural confirmation.[11]Lower sensitivity compared to chromatographic techniques. Can be complex to interpret with overlapping signals.

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy often employs these techniques orthogonally, meaning they rely on different separation or detection principles, to build a complete picture of the sample's composition.

Purity_Workflow cluster_0 Initial Screening & Routine QC cluster_1 In-depth Characterization & Reference Standard Qualification Sample Synthesized Sample HPLC HPLC-DAD Analysis (Assay & Related Substances) Sample->HPLC Primary path GC GC-FID/MS Analysis (Residual Solvents) Sample->GC Parallel path qNMR Quantitative ¹H-NMR (Absolute Purity) Sample->qNMR For primary standard LCMS LC-MS (Impurity ID) HPLC->LCMS If unknown peaks Report Comprehensive Purity Report HPLC->Report GC->Report qNMR->Report LCMS->Report

Caption: Integrated workflow for the purity assessment of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone for purity determination of most organic compounds in the pharmaceutical industry.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (like C18) effectively retains the moderately polar analyte, allowing for separation from more polar by-products (e.g., hydrolyzed acid) and less polar impurities using a polar mobile phase (typically a mixture of water and acetonitrile or methanol). A Diode Array Detector (DAD) is strongly recommended over a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and helping to identify co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC-DAD
  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[12]

    • Column: Alltima C18, 5 µm, 4.6 x 150 mm (or equivalent).[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[13]

    • Detection: DAD, 270 nm (primary wavelength), with a spectral scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

    • Reference Standard Solution: If available, prepare a reference standard at the same concentration.

  • Data Analysis and Interpretation:

    • Purity Calculation: Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Peak Purity: Use the DAD software to perform peak purity analysis on the main peak to check for co-eluting impurities.

    • Validation: For regulatory purposes, this method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[14]

Method 2: Gas Chromatography (GC)

Expertise & Rationale: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents like acetone, ethyl acetate, or dichloromethane, which are common in synthesis. Gas chromatography is the definitive technique for this purpose.[8] Given that this compound is a substituted pyridine, it is sufficiently volatile and thermally stable for GC analysis, which can also serve as an orthogonal method to HPLC for certain process-related impurities.[15] Coupling with a Mass Spectrometer (MS) is highly advantageous for the definitive identification of unknown volatile impurities.[16][17]

Detailed Experimental Protocol: GC-MS
  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a mass spectrometer detector, and an autosampler.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold at 280°C for 5 minutes.[12]

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Solvent: Dichloromethane (or another high-purity, volatile solvent not used in the synthesis).

    • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of solvent for a concentration of 1.0 mg/mL.

  • Data Analysis and Interpretation:

    • Impurity Identification: Identify peaks corresponding to residual solvents by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

    • Semi-Quantitation: Estimate the levels of impurities based on their peak area relative to the main component (note: this is semi-quantitative unless response factors are determined).

Method 3: Quantitative ¹H-NMR (qNMR) Spectroscopy

Expertise & Rationale: qNMR stands apart as an absolute method. Unlike chromatography, which provides relative purity (area %), qNMR can determine the absolute mass purity of a compound by comparing the integral of its specific proton signals to the integral of a highly pure, stable, and non-overlapping internal standard of a known mass.[11] This makes qNMR the gold standard for qualifying in-house reference standards and for obtaining a highly accurate purity value that is orthogonal to chromatographic results. The protons of the two methyl groups and the methoxy group on this compound are typically well-resolved and can be used for quantification.[18][19]

Detailed Experimental Protocol: ¹H-qNMR
  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing uniform excitation pulses.

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Internal Standard: Maleic acid (or another suitable standard with high purity and non-overlapping signals).

  • Sample Preparation:

    • Accurately weigh (~15 mg) of the synthesized this compound into a vial.

    • Accurately weigh (~10 mg) of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full magnetization recovery for accurate quantification.[20]

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Analysis and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the 3H singlet of the methoxy group) and a signal from the internal standard (e.g., the 2H singlet of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Decision Framework and Final Recommendations

The choice of method depends on the analytical objective. This decision tree illustrates a logical approach to selecting the appropriate technique.

Decision_Tree start What is the Analytical Goal? goal1 Routine QC: Assay & Impurity Profile start->goal1 goal2 Check for Residual Solvents start->goal2 goal3 Qualify a Reference Standard (Absolute Purity) start->goal3 method1 Use RP-HPLC-DAD goal1->method1 method2 Use GC-FID/MS goal2->method2 method3 Use qNMR goal3->method3 note1 note1 method1->note1 Best for non-volatile impurities and isomers note2 note2 method2->note2 Specific for volatile compounds note3 note3 method3->note3 Provides orthogonal, absolute value

Caption: Decision tree for selecting an analytical purity assessment method.

Integrated Strategy Recommendation:

For comprehensive quality control of synthesized this compound, an integrated approach is essential:

  • For Routine Batch Release: Employ HPLC-DAD as the primary method for determining the assay value and profiling non-volatile related substances.[12] Concurrently, use a GC-FID method to quantify residual solvents.

  • For Impurity Identification: If unknown peaks are observed in HPLC or GC, utilize LC-MS and GC-MS to obtain mass spectral data and propose structures for the unknown impurities.

  • For Reference Standard Qualification: When a new batch is synthesized to be used as an internal reference standard, its purity must be assigned with the highest confidence. Use qNMR to determine the absolute purity, supported by HPLC for impurity profiling and GC for residual solvents.

By combining the strengths of these orthogonal techniques, researchers and drug development professionals can establish a robust, reliable, and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream research and development efforts.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
  • A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. (n.d.). BenchChem.
  • A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC. (n.d.). BenchChem.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024).
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. (2025). BenchChem.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Lojzova, L., et al. (2009).
  • Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • This compound. (n.d.). PubChem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (n.d.). BenchChem.
  • Al-Baghdadi, S. B., et al. (2020). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
  • O'Keefe, S. J., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • Zhang, Y., et al. (2020).
  • Li, Y., et al. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). MedCrave.

Sources

A Comparative Guide to Catalytic Reactions of 2-Methoxy-4,6-dimethylnicotinonitrile for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of catalytic strategies for the functionalization of 2-Methoxy-4,6-dimethylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the limited direct experimental data on this specific substrate, this document leverages established principles and data from analogous pyridine and nicotinonitrile systems to offer predictive insights and detailed experimental frameworks. Our objective is to empower researchers, scientists, and drug development professionals with the foundational knowledge to design and execute effective synthetic transformations of this versatile molecule.

Introduction: The Synthetic Potential of this compound

This compound is a substituted pyridine derivative featuring three key functional groups amenable to chemical modification: the methoxy group at the 2-position, the nitrile group at the 3-position, and the pyridine ring itself. The strategic manipulation of these functionalities can lead to a diverse array of novel compounds with potential applications in drug discovery and materials science. This guide will focus on three primary classes of reactions: nucleophilic amination at the pyridine ring, hydrolysis of the nitrile group, and reduction of the nitrile group. For each reaction, we will compare and contrast different catalytic and stoichiometric approaches, providing a rationale for catalyst selection and detailed experimental protocols.

Nucleophilic Amination of the Pyridine Ring: A Gateway to Novel Aminopyridines

The introduction of an amino group onto the pyridine ring can be a critical step in the synthesis of biologically active molecules. Two principal strategies are considered here: classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions.

Comparative Analysis of Amination Catalysts

The choice between an uncatalyzed SNAr reaction and a catalyzed cross-coupling reaction depends on the desired amine, reaction conditions, and tolerance of other functional groups.

Reaction TypeCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
SNAr Strong base (e.g., NaH) with an amineHigh temperature (e.g., >100 °C) in a polar aprotic solventTransition-metal-free, cost-effective for certain substrates.Requires strongly nucleophilic amines, harsh conditions, limited substrate scope. The electron-donating methyl groups on the target molecule may decrease reactivity.
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOt-Bu, K₂CO₃)Moderate temperatures (80-120 °C) in an ethereal or aromatic solventBroad substrate scope, high functional group tolerance, high yields.[1][2]Higher cost of palladium and ligands, potential for catalyst poisoning by the pyridine nitrogen.[2]
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O) with a ligand (e.g., 1,10-phenanthroline) and a base (e.g., K₂CO₃)High temperatures (100-200 °C)Lower catalyst cost compared to palladium.Harsh reaction conditions, often requires stoichiometric copper, more limited substrate scope than Buchwald-Hartwig.

Amination_Comparison cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination Substrate This compound SNAr_Catalyst Strong Base (e.g., NaH) Substrate->SNAr_Catalyst Buchwald_Catalyst Pd Catalyst + Ligand (e.g., Pd(OAc)₂ + XPhos) Substrate->Buchwald_Catalyst Amine R₂NH Amine->SNAr_Catalyst Amine->Buchwald_Catalyst SNAr_Conditions High Temperature SNAr_Catalyst->SNAr_Conditions SNAr_Product 2-Amino-4,6-dimethylnicotinonitrile Derivative SNAr_Conditions->SNAr_Product Buchwald_Conditions Moderate Temperature Buchwald_Catalyst->Buchwald_Conditions Buchwald_Product 2-Amino-4,6-dimethylnicotinonitrile Derivative Buchwald_Conditions->Buchwald_Product

Mechanistic Insights and Rationale for Catalyst Selection

Nucleophilic Aromatic Substitution (SNAr): In this reaction, the methoxy group at the 2-position of the pyridine ring acts as a leaving group, being displaced by an amine nucleophile. The pyridine nitrogen activates the 2-position towards nucleophilic attack. However, the presence of electron-donating methyl groups at the 4- and 6-positions of the target molecule is expected to decrease the electrophilicity of the ring, making SNAr challenging without a strong nucleophile and harsh conditions. A study on the reaction of 2-methoxy-3-nitropyridine with secondary amines demonstrated the feasibility of SNAr, with the reaction proceeding through a rate-determining nucleophilic attack.[3] For our target molecule, which lacks a strongly electron-withdrawing group, a potent catalytic system is likely necessary. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the amination of methoxypyridines and could be a viable approach.[4]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[5][6][7] While traditionally used with aryl halides, recent advancements have enabled the use of aryl ethers through C-O bond activation. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition of the C-O bond to the palladium center and to facilitate the reductive elimination of the aminated product. For the amination of pyridines, ligands such as RuPhos and BrettPhos have shown excellent performance.[2]

Experimental Protocols

Protocol 1: SNAr Amination of this compound (Analogous System)

  • Materials: this compound, amine (1.2 equivalents), sodium hydride (2.0 equivalents), lithium iodide (2.0 equivalents), anhydrous 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add sodium hydride and lithium iodide.

    • Add anhydrous 1,4-dioxane, followed by the amine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound.

    • Heat the reaction mixture at 120 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound (Predictive)

  • Materials: this compound, amine (1.2 equivalents), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), NaOt-Bu (1.5 equivalents), anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, RuPhos, and NaOt-Bu.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is fundamental for introducing key pharmacophores.

Comparative Analysis of Hydrolysis Catalysts

Both acid and base catalysis can effect the hydrolysis of nitriles, with the choice of catalyst influencing the reaction rate and the final product.

Catalyst TypeReagentsTypical ConditionsProductAdvantagesDisadvantages
Acid-Catalyzed Strong acid (e.g., H₂SO₄, HCl) in waterRefluxCarboxylic acidDirect conversion to the carboxylic acid.Harsh conditions may not be suitable for sensitive substrates.
Base-Catalyzed Strong base (e.g., NaOH, KOH) in water/alcoholRefluxCarboxylate salt (acidification yields carboxylic acid)Generally faster than acid-catalyzed hydrolysis. Can be stopped at the amide stage under milder conditions.[8][9]Formation of a salt requires an additional acidification step to obtain the free carboxylic acid.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Nitrile R-C≡N A2 Protonated Nitrile R-C≡N⁺-H A1->A2 H⁺ A3 Attack by H₂O A2->A3 H₂O A4 Protonated Amide A3->A4 A5 Amide R-C(=O)NH₂ A4->A5 -H⁺ A6 Carboxylic Acid R-COOH A5->A6 H₃O⁺, Δ B1 Nitrile R-C≡N B2 Attack by OH⁻ B1->B2 OH⁻ B3 Imidate B2->B3 H₂O B4 Amide R-C(=O)NH₂ B3->B4 Tautomerization B5 Carboxylate R-COO⁻ B4->B5 OH⁻, Δ B6 Carboxylic Acid R-COOH B5->B6 H₃O⁺

Experimental Protocols

Protocol 3: Acid-Catalyzed Hydrolysis to 2-Methoxy-4,6-dimethylnicotinic Acid

  • Materials: this compound, concentrated sulfuric acid, water.

  • Procedure:

    • In a round-bottom flask, add this compound and a 1:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The carboxylic acid may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Protocol 4: Base-Catalyzed Hydrolysis to 2-Methoxy-4,6-dimethylnicotinamide

  • Materials: this compound, 6M sodium hydroxide solution, ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the 6M sodium hydroxide solution.

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction carefully by TLC to avoid over-hydrolysis to the carboxylic acid.

    • Once the starting material is consumed, cool the reaction mixture.

    • Neutralize with dilute hydrochloric acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amide.

    • Purify by recrystallization or column chromatography.

Reduction of the Nitrile Group: Synthesis of Aminomethylpyridines

The reduction of the nitrile group to a primary amine provides a flexible linker for further derivatization, a common strategy in drug design. Catalytic hydrogenation is the most common and efficient method for this transformation.

Comparative Analysis of Reduction Catalysts

The choice of catalyst for nitrile reduction can influence the reaction efficiency, selectivity, and safety.

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂ gas (50-100 atm), alcohol solvent, room temperature to 100 °CHighly active, relatively inexpensive.Pyrophoric, requires careful handling. May cause over-reduction of other functional groups.
Palladium on Carbon (Pd/C) H₂ gas (1-50 atm), alcohol or ethyl acetate solventGood activity, less pyrophoric than Raney Nickel, can be more selective.More expensive than Raney Nickel.
Platinum(IV) Oxide (PtO₂) H₂ gas (1-3 atm), acidic or neutral solventVery active, can be used under mild conditions.Expensive.
Nickel Boride (Ni₂B) Generated in situ from NiCl₂ and NaBH₄, methanol solventNon-pyrophoric, mild conditions, good for small-scale reactions.[5][10]May require an excess of the borohydride reagent.

Nitrile_Reduction_Workflow cluster_RaneyNi Raney Nickel cluster_PdC Palladium on Carbon cluster_NiB Nickel Boride Start 2-Methoxy-4,6- dimethylnicotinonitrile R_Catalyst Raney Ni Start->R_Catalyst P_Catalyst Pd/C Start->P_Catalyst N_Catalyst NiCl₂ + NaBH₄ Start->N_Catalyst R_Conditions H₂ (high pressure) Alcohol R_Catalyst->R_Conditions End (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine R_Conditions->End P_Conditions H₂ (low to high pressure) Various Solvents P_Catalyst->P_Conditions P_Conditions->End N_Conditions Methanol Room Temperature N_Catalyst->N_Conditions N_Conditions->End

Experimental Protocols

Protocol 5: Catalytic Hydrogenation using Raney Nickel

  • Materials: this compound, Raney Nickel (slurry in water), ethanol, hydrogen gas supply.

  • Procedure:

    • To a hydrogenation vessel, add this compound dissolved in ethanol.

    • Carefully add the Raney Nickel slurry under a stream of inert gas.

    • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge with inert gas.

    • Filter the catalyst through a pad of Celite, washing with ethanol. Caution: The filter cake is pyrophoric and should be kept wet.

    • Concentrate the filtrate to obtain the crude product, which can be purified by distillation or crystallization of a salt.

Protocol 6: Reduction with Nickel Boride

  • Materials: this compound, nickel(II) chloride hexahydrate, sodium borohydride, methanol.

  • Procedure:

    • Dissolve this compound and nickel(II) chloride hexahydrate in methanol in a round-bottom flask at 0 °C.

    • Slowly add sodium borohydride in portions. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of aqueous HCl.

    • Filter the mixture to remove the nickel salts.

    • Make the filtrate basic with aqueous NaOH and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product.

Conclusion

While direct comparative data for catalytic reactions on this compound is not yet prevalent in the literature, a robust framework for its synthetic manipulation can be constructed from established methodologies for related nicotinonitrile and pyridine derivatives. For amination, palladium-catalyzed Buchwald-Hartwig protocols offer the broadest scope and mildest conditions, though uncatalyzed SNAr reactions may be feasible under specific conditions. Nitrile hydrolysis can be effectively controlled to yield either the amide or the carboxylic acid by judicious choice of acidic or basic catalysis and reaction time. Finally, the reduction of the nitrile to a primary amine is readily achievable through various catalytic hydrogenation methods, with catalyst choice dictated by considerations of activity, selectivity, cost, and safety. This guide provides a solid foundation and detailed starting points for researchers to explore the rich chemistry of this valuable heterocyclic scaffold.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929.
  • Chiba, S., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride–lithium iodide composite. Organic Letters, 20(15), 4586-4590.
  • Caddick, S., Judd, D. B., Lewis, A. K. D. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Koltun, D. O., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Siddiqui, Z. N., & Khan, S. A. (2010). An efficient and novel strategy has been developed using liquid liquid phase transfer catalysis conditions for the synthesis of 2-amino-4,6-diarylnicotinonitrile and 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile. ARKIVOC, 2010(11), 75-87.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Hosseinzadeh, R., et al. (2017). Boric acid as an efficient and green catalyst for the synthesis of2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-freeconditions. ResearchGate.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Zhang, J., et al. (2012). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wang, W., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
  • ResearchGate. (n.d.). Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile.
  • Richard, N. A., Charlton, G. D., & Dyker, C. A. (2021). Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Organic & Biomolecular Chemistry, 19(41), 9167-9171.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

spectroscopic data for 2-Methoxy-4,6-dimethylnicotinonitrile standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Data of 2-Methoxy-4,6-dimethylnicotinonitrile Standards

For researchers, scientists, and drug development professionals, the unequivocal identification and characterization of chemical compounds are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's structure and purity. This guide offers a comprehensive examination of the spectroscopic data for this compound, a key building block in medicinal chemistry and materials science. By presenting a detailed analysis of its spectral characteristics and comparing them with relevant alternatives, this document aims to equip researchers with the necessary information to effectively utilize this standard in their work.

Chemical Profile: this compound

This compound is a substituted pyridine derivative. Understanding its fundamental properties is the first step in interpreting its spectroscopic data.

  • IUPAC Name: 2-methoxy-4,6-dimethylpyridine-3-carbonitrile[1]

  • Molecular Formula: C₉H₁₀N₂O[1]

  • Molecular Weight: 162.19 g/mol [1]

  • CAS Number: 65515-39-1[1][2]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, providing a baseline for its characterization.

Spectroscopic TechniqueData Highlights
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z = 162.[1]
Infrared (IR) Spectroscopy Characteristic peaks for C≡N, C-O, and aromatic C-H stretches are expected.
UV-Vis Spectroscopy Strong absorption bands are expected in the range of 320-370 nm, characteristic of pyridine derivatives.[3]

Comparative Spectroscopic Analysis

To provide context, the spectroscopic characteristics of this compound are compared with those of other substituted pyridine derivatives. This comparison is crucial for identifying unique spectral features and potential points of differentiation.

FeatureThis compoundAlternative Pyridine Derivatives (General)Rationale for Differences
¹H NMR Chemical Shifts Distinct singlets for two methyl groups and one methoxy group. A singlet for the aromatic proton.Varies significantly with the nature and position of substituents. Electron-donating groups generally shift signals upfield, while electron-withdrawing groups shift them downfield.The electronic environment of the protons is altered by the different substituents on the pyridine ring.
C≡N Stretch (IR) Expected in the range of 2220-2260 cm⁻¹.The position of the nitrile stretch is sensitive to the electronic effects of other substituents on the ring.Conjugation and inductive effects from other functional groups can alter the bond strength and vibrational frequency of the nitrile group.
UV-Vis λmax Expected around 320-370 nm.[3]Can range from 250 nm to over 400 nm depending on the extent of conjugation and the nature of the substituents.The electronic transitions responsible for UV-Vis absorption are highly dependent on the overall electronic structure of the molecule.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Causality: The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good general-purpose solvent for many organic compounds. The use of a high-field NMR provides better signal dispersion and resolution.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Causality: ESI is a soft ionization technique suitable for polar molecules and provides the molecular ion peak with minimal fragmentation. EI is a higher-energy technique that can provide valuable structural information through fragmentation patterns.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Causality: The KBr pellet method is a traditional technique for solid samples, while ATR is a more modern and convenient method that requires minimal sample preparation.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.

    • Record the absorption spectrum over a range of 200-800 nm.

  • Causality: The choice of solvent is important as it can affect the wavelength of maximum absorbance (λmax). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start This compound Standard Dissolve Dissolve in appropriate solvent Start->Dissolve NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Comparison Comparison with Alternatives Structure->Comparison

Caption: General workflow for the spectroscopic characterization of chemical standards.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The consistency of data across multiple spectroscopic techniques provides a high degree of confidence in the identity and purity of the standard. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation. Potential impurities in the synthesis of related compounds can include starting materials, isomeric byproducts, or over-reaction products.[4][5] These can often be detected by the presence of extra peaks in NMR spectra or unexpected fragments in mass spectra.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic data for this compound. By understanding its characteristic spectral features and how they compare to other pyridine derivatives, researchers can confidently utilize this standard in their work. The detailed experimental protocols and workflow diagrams serve as a practical resource for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific research.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Arom
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv
  • This compound | C9H10N2O | CID 595276. PubChem.
  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. Aladdin Scientific.
  • managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
  • Investigation into the Formation of Impurities during the Optimization of Brig

Sources

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies for the quantitative determination of 2-Methoxy-4,6-dimethylnicotinonitrile, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering detailed experimental protocols and comparative performance data to inform your selection of the most suitable method for your application.

The principles of analytical method validation, as outlined by major regulatory bodies, form the foundation of this guide, ensuring that the proposed methods are robust, reliable, and fit for their intended purpose.[1][2] A validated analytical method provides documented evidence that the procedure is suitable for its intended use, ensuring the integrity of analytical results.[3][4]

Overview of Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and throughput. This compound (C9H10N2O, M.W.: 162.19 g/mol ) is a moderately polar molecule with a substituted pyridine ring, which acts as a chromophore, and sufficient volatility for gas-phase analysis.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the separation and quantification of a broad range of compounds. A reversed-phase HPLC method with UV detection is a primary candidate for the analysis of this compound.

  • Gas Chromatography (GC): Given the predicted volatility of the analyte, GC offers a high-resolution separation technique, often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for enhanced selectivity and sensitivity. The existence of GC-MS data for this compound supports its viability.[5]

  • UV-Vis Spectrophotometry: A simpler, more direct method that can be employed for quantification if the analyte possesses a unique chromophore and the sample matrix is free from interfering substances. While less selective than chromatographic methods, its simplicity and high throughput can be advantageous for certain applications.

The following sections will detail the proposed experimental protocols for each technique and provide a comparative analysis of their key validation parameters.[7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and broad applicability. For this compound, a reversed-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility and ability to retain moderately polar to nonpolar analytes.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and common use in reversed-phase HPLC. A small amount of formic acid can be added to improve peak shape and reproducibility.

  • UV Detection: The substituted pyridine ring of the analyte is expected to exhibit significant UV absorbance, allowing for sensitive detection. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: λmax of this compound (to be determined experimentally, likely in the 250-280 nm range).

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solutions Standard->HPLC Sample Sample Solutions Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. The predicted volatility of this compound makes GC a suitable alternative to HPLC.

Rationale for Method Design
  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase, is a good starting point for separating compounds of intermediate polarity.

  • Injector and Detector: A split/splitless injector is standard, and a Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and good sensitivity for organic compounds.

  • Temperature Programming: A temperature gradient is employed to ensure good separation and peak shape, as well as to elute any less volatile impurities.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a column oven, and a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-poly(dimethylsiloxane)).

Reagents:

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • High-purity FID gases (Hydrogen and Air)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL). Create a series of calibration standards through serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 min at 250 °C

    • Detector Temperature: 280 °C

  • Analysis: Inject the standards to generate a calibration curve, then inject the prepared samples.

Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Standard_GC Standard Solutions GC Gas Chromatograph (Capillary Column) Standard_GC->GC Sample_GC Sample Solutions Sample_GC->GC FID FID Detector GC->FID Chromatogram_GC Chromatogram FID->Chromatogram_GC Calibration_GC Calibration Curve Chromatogram_GC->Calibration_GC Quantification_GC Quantification Calibration_GC->Quantification_GC

Caption: Workflow for GC-FID quantitative analysis.

UV-Vis Spectrophotometry

This technique offers a rapid and straightforward approach for quantification, provided that the sample matrix is simple and does not contain other components that absorb at the same wavelength as the analyte. The nitrile functional group itself does not have a strong UV absorption, but the substituted pyridine ring system does.[8][9]

Rationale for Method Design
  • Solvent Selection: A UV-transparent solvent, such as ethanol or methanol, is required to dissolve the sample without interfering with the measurement.

  • Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity and to minimize deviations from Beer's Law.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determine λmax: Prepare a dilute solution of the reference standard and scan the UV spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solutions.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standards and use it to determine the concentration of the analyte in the sample.

Workflow Diagram

UVVis_Workflow cluster_prep_uv Preparation cluster_uv Spectrophotometric Measurement cluster_data_uv Data Processing Standard_UV Standard Solutions Spectro UV-Vis Spectrophotometer Standard_UV->Spectro Sample_UV Sample Solutions Sample_UV->Spectro Absorbance Absorbance Values Spectro->Absorbance Calibration_UV Calibration Curve Absorbance->Calibration_UV Quantification_UV Quantification Calibration_UV->Quantification_UV

Caption: Workflow for UV-Vis spectrophotometric analysis.

Comparison of Method Performance

The suitability of an analytical method is determined by its performance characteristics, which are evaluated during method validation.[3][7] The following table presents a comparison of typical performance data expected from the three proposed methods for the quantitative analysis of this compound.

Parameter HPLC-UV GC-FID UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 2.0%< 5.0%
Limit of Detection (LOD) Low ng/mLLow ng/mLLow µg/mL
Limit of Quantification (LOQ) Mid ng/mLMid ng/mLMid µg/mL
Specificity / Selectivity High (separation-based)High (separation-based)Low (prone to interference)
Throughput ModerateModerateHigh
Sample Preparation Complexity Low to ModerateLow to ModerateLow
Robustness HighHighModerate

Conclusion and Recommendations

This guide has presented a comparative overview of three potential methods for the quantitative analysis of this compound.

  • HPLC-UV and GC-FID are the recommended methods for most applications, particularly in a quality control or regulatory environment. They offer high selectivity, accuracy, and precision, which are critical for ensuring product quality and safety.[2] The choice between HPLC and GC will depend on available instrumentation and the specific requirements of the analysis, such as the need to analyze for non-volatile impurities (favoring HPLC) or very volatile impurities (favoring GC).

  • UV-Vis Spectrophotometry is a viable option for high-throughput screening or in situations where the sample matrix is known to be free of interfering substances. Its primary advantages are speed and simplicity. However, its lack of selectivity makes it unsuitable for complex samples or for stability-indicating assays where degradation products may be present.

Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the specific analytical needs, including the nature of the sample, the required level of accuracy and precision, and regulatory requirements. The protocols and comparative data provided herein serve as a robust starting point for the development and validation of a quantitative method for this compound.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • PubChem. (n.d.). This compound.
  • CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.

Sources

A Comparative Guide to the Biological Activity of 2-Methoxy-4,6-dimethylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nicotinonitrile Scaffold

Nicotinonitrile derivatives, a class of pyridine-based compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. The 2-methoxy-4,6-dimethylnicotinonitrile core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents. The presence of the methoxy group, methyl groups, and the nitrile functional group offers multiple points for structural modification, allowing for the fine-tuning of pharmacological properties. This guide will focus on comparing the anticancer and antimicrobial activities of various analogs, shedding light on their structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs has primarily focused on their efficacy as anticancer and antimicrobial agents. The following sections present a comparative analysis of their performance, supported by experimental data from various studies.

Anticancer Activity

The anticancer potential of nicotinonitrile derivatives has been evaluated against a variety of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

A study on novel N-nicotinonitrile derivatives demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines[1]. While specific analogs of this compound were not detailed, the broader class of nicotinonitriles showed promising results. For instance, certain derivatives exhibited anticancer activity comparable to the standard drug doxorubicin[1].

Another study focusing on 2-phenylacrylonitrile derivatives, which share structural similarities with nicotinonitriles, revealed potent inhibitory activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range[2]. This suggests that modifications at the phenyl ring of nicotinonitrile analogs could significantly enhance their anticancer potency.

Table 1: Comparative Anticancer Activity (IC50) of Selected Nicotinonitrile Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog A MCF-7 (Breast)15.2Fictional Example
Analog B HepG2 (Liver)10.8Fictional Example
Analog C A549 (Lung)25.1Fictional Example
Doxorubicin MCF-7 (Breast)0.98Fictional Example

Note: The data in this table is illustrative due to the lack of publicly available, directly comparable data for a homologous series of this compound analogs. Researchers should consult the cited literature for specific compound structures and experimental details.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A study on newly synthesized nicotinonitrile derivatives showed potent antibacterial and antifungal activity[3]. The evaluation was performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain structural modifications on the nicotinonitrile scaffold could lead to compounds with significant antimicrobial properties.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Nicotinonitrile Analogs

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
Analog X 163264Fictional Example
Analog Y 81632Fictional Example
Analog Z 3264128Fictional Example
Ciprofloxacin 10.5N/AFictional Example

Note: The data in this table is illustrative. For specific MIC values and the full spectrum of tested microorganisms, please refer to the original research articles.

Structure-Activity Relationship (SAR) Insights

The analysis of various nicotinonitrile analogs allows for the deduction of key structure-activity relationships that govern their biological potency.

  • Substitution at the Phenyl Ring: For anticancer activity, the nature and position of substituents on any phenyl rings attached to the nicotinonitrile core play a crucial role. Electron-withdrawing groups have been shown to enhance cytotoxicity in some quinoxaline N-oxides, a related class of compounds[4]. This suggests that similar modifications to phenyl-substituted nicotinonitriles could be a promising strategy.

  • The Methoxy Group: The 2-methoxy group is a key feature. Its electron-donating nature can influence the electronic properties of the pyridine ring and its interactions with biological targets. In a review of methoxyflavone analogs, the position and number of methoxy groups were found to be critical for their anticancer activity[5].

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach intracellular targets. A balance is crucial, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity[6].

Experimental Methodologies

To ensure the scientific integrity of the presented data, this section details the standardized protocols for evaluating the anticancer and antimicrobial activities of this compound analogs.

Anticancer Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound 3. Add serial dilutions of nicotinonitrile analogs incubation_24h->add_compound incubation_48h 4. Incubate for 48h add_compound->incubation_48h add_mtt 5. Add MTT solution (0.5 mg/mL) incubation_48h->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h solubilize 7. Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % viability and IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions 1. Prepare serial two-fold dilutions of compounds in broth prepare_inoculum 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculate_plate 3. Inoculate 96-well plate with diluted compounds and inoculum prepare_inoculum->inoculate_plate incubate_plate 4. Incubate plate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results 5. Visually inspect for turbidity or measure absorbance incubate_plate->read_results determine_mic 6. Determine MIC as the lowest concentration with no growth read_results->determine_mic

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Mechanism of Action: A Look at Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, insights can be drawn from related compounds and the known biology of their targets. In cancer, nicotinic acetylcholine receptors (nAChRs) have been implicated in promoting cell proliferation and survival. It is plausible that some nicotinonitrile derivatives could modulate these pathways.

Hypothesized Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ras Ras nAChR->Ras Activates PI3K PI3K nAChR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Nicotinonitrile Nicotinonitrile Analog Nicotinonitrile->nAChR Antagonist?

Caption: A hypothesized signaling pathway for the anticancer activity of nicotinonitrile analogs.

This diagram illustrates a potential mechanism where a nicotinonitrile analog acts as an antagonist at the nicotinic acetylcholine receptor (nAChR). By blocking the receptor, the analog could inhibit downstream pro-survival and proliferative signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways[7][8]. Further mechanistic studies, such as kinase inhibition assays and western blotting for key signaling proteins, are required to validate this hypothesis for specific this compound analogs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs represent a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The versatility of the nicotinonitrile scaffold allows for extensive structural modifications, providing a rich chemical space for optimizing biological activity and drug-like properties.

Future research should focus on the synthesis and systematic evaluation of a homologous series of this compound analogs to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this promising scaffold.

References

  • Schematic representing downstream pathways activated by nicotine that... - ResearchGate.
  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. - ResearchGate.
  • IC50 values obtained for different synthesized compounds against MCF-7. - ResearchGate.
  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate.
  • Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate.
  • Overview on the synthetic routes to nicotine nitriles - ResearchGate.
  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC. NIH.
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH.
  • comparative antimicrobial activity: Topics by Science.gov.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate.
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... - ResearchGate.
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org.
  • Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Analytical Scrutiny

In the landscape of pharmaceutical development, the molecule 2-Methoxy-4,6-dimethylnicotinonitrile stands as a significant intermediate and building block. Its purity, concentration, and stability are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods employed to characterize this compound must be robust, reliable, and fit for purpose. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical techniques for the quantification of this compound, with a core focus on the principles and practicalities of cross-validation.

The process of cross-validation, where two or more distinct analytical methods are compared, is not merely a regulatory checkbox; it is a fundamental scientific exercise that builds confidence in data integrity. It ensures that the measured analytical result is a true representation of the sample's properties, independent of the methodology employed. This is particularly crucial during method transfer between laboratories, in supporting regulatory filings, and throughout the lifecycle of a product where different analytical technologies may be utilized.

This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound. We will explore detailed experimental protocols, present comparative data, and provide the rationale behind the selection of validation parameters, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Foundation of Trust: Principles of Analytical Method Validation

Before comparing analytical techniques, it is essential to understand the universal parameters of method validation. These parameters, as defined in guidelines such as ICH Q2(R1), ensure that an analytical procedure is suitable for its intended purpose.[1]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, a substituted pyridine derivative, several powerful techniques are at our disposal.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. A reversed-phase HPLC method with UV detection is a common and effective approach for the quantification of aromatic compounds like this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The mobile phase should be degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 270 nm would be appropriate for detection.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Parameters and Acceptance Criteria: The method would be validated according to ICH Q2(R1) guidelines.[1]

Validation ParameterIllustrative Acceptance Criteria
Specificity Peak purity of the analyte peak demonstrated by a photodiode array detector. No interference from placebo or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least five concentrations.
Range Typically 80% to 120% of the target concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days by different analysts.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% when small variations are made to mobile phase composition, pH, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of this compound, it is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making it an excellent confirmatory technique.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 162, 147, 132).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or acetone.

  • Working Standard Solutions: Dilute the stock solution to create a calibration curve in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) should be added to all standards and samples for improved accuracy and precision.

3. Validation Parameters and Acceptance Criteria: The validation would follow similar principles to the HPLC method, with adjustments for the specific technique.

Validation ParameterIllustrative Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and its monitored ions in blank samples.
Linearity r² ≥ 0.995.
Accuracy 95.0% to 105.0% recovery.
Precision (Repeatability) RSD ≤ 5.0%.
LOD/LOQ Based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a reference standard of the same compound for calibration.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

3. Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

4. Calculation of Concentration: The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation of these analytical techniques. The objective is to demonstrate that different methods provide equivalent results for the same sample, thereby ensuring the reliability of the analytical data regardless of the technique used.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Independent Analysis cluster_comparison Data Comparison and Evaluation prep Prepare Homogeneous Sample Batch of this compound hplc Analyze by Validated HPLC-UV Method prep->hplc Distribute Aliquots gcms Analyze by Validated GC-MS Method prep->gcms Distribute Aliquots qnmr Analyze by Validated qNMR Method prep->qnmr Distribute Aliquots compare Statistically Compare Results (e.g., t-test, F-test, equivalence testing) hplc->compare gcms->compare qnmr->compare criteria Evaluate Against Pre-defined Acceptance Criteria compare->criteria report Generate Cross-Validation Report criteria->report

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Summary

The following table presents hypothetical but realistic data from the analysis of a single batch of this compound using the three validated methods.

ParameterHPLC-UVGC-MSqNMR
Mean Assay (% w/w) 99.2%99.5%99.4%
RSD (%) 0.8%1.2%0.5%
Linearity (r²) 0.99950.9991N/A
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.5%N/A (Primary Method)
LOQ (µg/mL) 1.00.1~500 (higher concentration needed)
Interpretation of Comparative Results

The hypothetical data illustrates the strengths of each technique. HPLC-UV provides excellent precision and is a workhorse for routine quality control. GC-MS offers superior sensitivity and selectivity, making it ideal for impurity profiling and trace analysis. qNMR, as a primary method, provides a highly accurate and precise result without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.

The cross-validation would involve a statistical comparison of the mean assay values. For instance, a two-sample t-test could be used to determine if there is a statistically significant difference between the results obtained by HPLC and GC-MS. The acceptance criteria would be pre-defined in a validation protocol, for example, the difference between the means of the two methods should not be more than 2.0%.

The Logic of Cross-Validation

The decision to perform cross-validation and the choice of methods are guided by a logical framework aimed at ensuring data integrity throughout the product lifecycle.

CrossValidationLogic cluster_trigger Triggers for Cross-Validation cluster_process Cross-Validation Process cluster_outcome Outcomes trigger1 Method Transfer (Lab A to Lab B) protocol Develop Cross-Validation Protocol with Acceptance Criteria trigger1->protocol trigger2 New Method Implementation (e.g., HPLC to UPLC) trigger2->protocol trigger3 Regulatory Submission (Orthogonal Method Confirmation) trigger3->protocol execution Execute Analyses with Different Methods/Labs protocol->execution evaluation Statistical Evaluation of Data execution->evaluation pass Methods are Equivalent Data is Reliable evaluation->pass Criteria Met fail Methods are Not Equivalent Investigate Discrepancies evaluation->fail Criteria Not Met

Caption: Logical framework for initiating and evaluating cross-validation.

Conclusion: A Multi-faceted Approach to Analytical Confidence

The robust analytical characterization of this compound is not reliant on a single "best" method, but rather on a well-validated and cross-verified suite of analytical techniques. HPLC-UV serves as a reliable and precise tool for routine quality control. GC-MS provides unparalleled sensitivity and specificity for impurity analysis and as a confirmatory method. qNMR stands as a primary method for the absolute determination of purity and concentration, crucial for the qualification of reference standards.

As a senior application scientist, my recommendation is not to view these techniques as competitors, but as complementary tools in the analytical chemist's arsenal. The implementation of a rigorous cross-validation program, as outlined in this guide, is a testament to scientific integrity and a commitment to the quality and safety of the final pharmaceutical product. By understanding the principles of method validation and embracing the practice of cross-validation, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 2018. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for producing 2-Methoxy-4,6-dimethylnicotinonitrile, a key substituted pyridine derivative valuable as a building block in pharmaceutical and materials science research. We will dissect two primary synthetic strategies: a classical multi-step approach involving nucleophilic aromatic substitution and a more streamlined one-pot cyclization method. The objective is to furnish researchers, chemists, and drug development professionals with a comprehensive analysis of each method's efficiency, scalability, and underlying chemical principles, supported by detailed experimental protocols and comparative data.

Introduction to this compound

This compound (C₉H₁₀N₂O, CAS: 65515-39-1) is a polysubstituted pyridine, a structural motif central to numerous bioactive molecules.[1] The specific arrangement of its methoxy, dimethyl, and nitrile functional groups makes it a versatile intermediate for creating complex molecular architectures, particularly in the development of protein degrader building blocks.[2] The efficiency of its synthesis is therefore a critical factor in the early stages of discovery research. This guide benchmarks two distinct and viable synthetic pathways.

Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) of a Chlorinated Precursor

This well-established, two-step pathway is predicated on the initial construction of a stable, chlorinated pyridine ring, followed by a nucleophilic substitution to install the desired methoxy group. This approach offers robustness and predictability, leveraging fundamental and widely understood reaction mechanisms.

Causality and Experimental Rationale

The core of this method lies in creating a good leaving group on the pyridine ring at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the 2-position for nucleophilic attack. Chlorine is an excellent leaving group for this purpose. The synthesis begins by forming the pyridine ring, which is then chlorinated. The subsequent reaction with sodium methoxide is a classic SNAr reaction, where the methoxide ion displaces the chloride. Methanol is a common solvent as it is the conjugate acid of the nucleophile, though other polar aprotic solvents can also be used.

Synthetic Pathway Workflow

cluster_0 Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile cluster_1 Step 2: Methoxylation (SNAr) A 4,6-Dimethyl-2-hydroxynicotinonitrile B 2-Chloro-4,6-dimethylnicotinonitrile A->B  POCl₃, Heat   C This compound B->C  NaOCH₃, Methanol, Reflux   cluster_0 One-Pot Synthesis A Acetylacetone + Malononitrile B 2-Hydroxy-4,6-dimethylnicotinonitrile A->B  Piperidine, Ethanol, Reflux   C This compound B->C  1. NaH, THF  2. CH₃I  

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxy-4,6-dimethylnicotinonitrile, grounding every step in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedure to build a culture of intrinsic safety and scientific integrity.

Part 1: Hazard Assessment & Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's specific hazards is essential. This proactive assessment dictates the necessary controls to mitigate risk.

Hazard Identification

This compound (CAS No. 65515-39-1) is classified under the Globally Harmonized System (GHS) with several key hazards that must be respected during handling and disposal.[1] The primary risks are associated with its toxicity and irritant properties.

Hazard Class GHS Hazard Code Hazard Statement
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]

The presence of the nitrile group (-CN) warrants careful handling, as nitrile compounds can be toxic and pose environmental risks if disposed of improperly.[2]

Essential Controls: Your First Line of Defense

Based on the hazard profile, the following engineering and personal protective controls are mandatory when handling this compound for disposal.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary method to mitigate the risk of inhalation (H332).

  • Personal Protective Equipment (PPE) : A standard laboratory PPE protocol is insufficient. The specific hazards of this compound require:

    • Eye Protection : Chemical safety goggles and a face shield must be worn to protect against splashes that could cause serious eye irritation (H319).

    • Hand Protection : Chemically resistant gloves (nitrile gloves are a common choice, but consult your institution's specific glove compatibility chart) are required. Gloves must be inspected before use and changed immediately if contamination is suspected. This is critical due to the risk of dermal absorption (H312).

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required. Ensure sleeves are fully extended.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3][4][5] This act establishes a "cradle-to-grave" framework for hazardous waste management.[3]

Disposal Decision Workflow

G cluster_0 start Generate Waste: (Unused Reagent, Contaminated Materials, Reaction Byproducts) characterize Step 1: Characterize Waste Is it Hazardous? (Yes, based on Acute Toxicity) start->characterize segregate Step 2: Segregate Waste Isolate from incompatible materials (e.g., strong acids, bases, oxidizers) characterize->segregate contain Step 3: Containerize & Label - Use compatible, sealed container - Attach Hazardous Waste Label segregate->contain accumulate Step 4: Accumulate Safely Store in Satellite Accumulation Area (SAA) with secondary containment contain->accumulate dispose Step 5: Final Disposition Arrange pickup by licensed hazardous waste contractor accumulate->dispose

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization The first step is to formally identify the material as hazardous waste.[6] Based on the GHS data, any quantity of this compound, as well as any materials grossly contaminated with it (e.g., paper towels, weigh boats, contaminated PPE), must be classified as hazardous waste due to its toxicity.

Step 2: Waste Segregation Chemical waste must be strictly segregated.[7][8] Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. The causality is clear: inadvertent mixing with incompatible materials, such as strong oxidizing agents or acids, could lead to a dangerous exothermic reaction or the release of toxic gases.

Step 3: Containerization and Labeling

  • Container Selection : Use a dedicated, leak-proof waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jug for solids or solutions). The container must have a secure, tight-fitting lid.

  • Labeling : This is a critical regulatory requirement.[7][8] As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag. This tag must include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The container's contents (e.g., "Solid Waste," "Solution in Methanol").

Step 4: On-Site Accumulation Designated "Satellite Accumulation Areas" (SAAs) should be used for the temporary storage of waste containers in the lab. The container for this compound waste must be kept closed at all times except when adding waste. It should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Professional Disposal Under RCRA, final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] Your institution's EHS department will have a contract with a licensed hazardous waste management service for the pickup, transport, and disposal of chemical waste.[8] The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a specialized facility.

Part 3: Decontamination & Spill Management

Proper disposal procedures extend to the materials and areas that have come into contact with the chemical.

Routine Decontamination
  • Glassware : Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The first rinseate must be collected and disposed of as hazardous waste along with the this compound waste. Subsequent rinses can typically be managed as non-hazardous solvent waste, but confirm this with your institutional policy.

  • Surfaces : Wipe down the work area in the fume hood with a cloth dampened with a decontaminating solution (e.g., soap and water, followed by a solvent rinse). All cleaning materials must be disposed of as solid hazardous waste.

Emergency Spill Protocol

For a small spill (<100 mL) contained within a chemical fume hood:

  • Alert : Immediately alert personnel in the immediate vicinity.

  • Isolate : Restrict access to the area.

  • Contain : Use a chemical spill kit absorbent (e.g., vermiculite or a universal absorbent pad) to cover and contain the spill. Do not use combustible materials like paper towels for the initial containment of a liquid spill.

  • Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking scoops and place it in a designated waste bag.

  • Decontaminate : Wipe the spill area with a decontaminating solution.

  • Dispose : Place all contaminated materials, including used PPE, into a hazardous waste container for professional disposal.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency EHS hotline.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Gong, Z., et al. (2024). Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. National Institutes of Health (NIH).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • eSafety Supplies, Inc. (2024). Environmental Impact of Nitrile Gloves: What You Need to Know.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

Operational Guide: Personal Protective Equipment for Handling 2-Methoxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling of 2-Methoxy-4,6-dimethylnicotinonitrile (CAS No. 65515-39-1) in a laboratory setting.[1][2] As a substituted nicotinonitrile, this compound is a valuable building block in medicinal chemistry and drug development. However, its potential hazards necessitate a robust safety protocol, with Personal Protective Equipment (PPE) serving as the critical final barrier between the researcher and chemical exposure. This guide is built upon the foundational RAMP principle of laboratory safety: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[3][4]

Hazard Analysis & Risk Assessment

Recognize the Hazards

The first step in any safety protocol is a thorough understanding of the material's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[2]

GHS Hazard Class Hazard Statement Primary Exposure Route
Skin Irritation (Category 2)H315: Causes skin irritation.[2]Dermal Contact
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]Ocular Contact (Splash)
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation.[2]Inhalation (Dust/Aerosol)
Acute Toxicity (Potential)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]Ingestion, Dermal, Inhalation

Note: While some sources indicate acute toxicity, the most consistently reported hazards are irritation.[5] We will proceed with protocols that protect against all potential hazards.

Assess the Risks

The risk associated with this compound is directly proportional to the likelihood and route of exposure during laboratory manipulations.

  • Dermal Exposure: The primary risk during weighing, transfer, and reaction setup is direct skin contact with the solid compound, which can cause significant irritation.

  • Ocular Exposure: Any procedure that could generate dust or involve liquid solutions poses a splash risk, leading to serious eye irritation.

  • Inhalation Exposure: Handling the powdered form of the compound can generate airborne dust, which may irritate the respiratory system if inhaled.

Minimizing Risk: The Hierarchy of Controls

Effective safety is not solely reliant on PPE. It is the final element in a multi-layered strategy known as the Hierarchy of Controls. The most effective controls are at the top of the pyramid.

cluster_0 cluster_1 Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) lab2 Least Effective lab1 Most Effective

Caption: Correct sequence for donning laboratory PPE.

Protocol:

  • Inspect All PPE: Before starting, visually inspect each item for damage, degradation, or contamination.

  • Don Lab Coat: Put on the lab coat and fasten all buttons to ensure full frontal coverage.

  • Don Eye/Face Protection: Put on chemical splash goggles, adjusting the strap for a snug but comfortable fit.

  • Wash Hands: Thoroughly wash and dry your hands.

  • Don Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal. For particularly hazardous operations, consider double-gloving.

SOP 2: Doffing (Removing) PPE Workflow

This is the most critical step for preventing cross-contamination. The guiding principle is "dirty touches dirty, clean touches clean."

Caption: Safe sequence for doffing PPE to avoid contamination.

Protocol:

  • Remove Gloves:

    • Using one gloved hand, grasp the exterior of the opposite glove near the cuff.

    • Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.

    • Slide a finger from your ungloved hand under the cuff of the remaining glove.

    • Peel it off from the inside, creating a "bag" for both gloves.

    • Dispose of them immediately in the designated hazardous waste container.

  • Remove Goggles/Face Shield: Handle by the head strap only. Avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Lab Coat: Remove the coat by rolling it down from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Decontamination and Disposal Plan

All disposable PPE that has come into contact with this compound must be considered hazardous chemical waste. [6] Protocol for Contaminated PPE Disposal:

  • Segregate Waste: Do not dispose of contaminated gloves, wipes, or weigh paper in the regular trash. [6][7]2. Designated Container: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container. This container should be kept closed when not in use.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag, listing the chemical constituents (i.e., "Solid waste contaminated with this compound"). [8]4. Disposal: Follow your institution's specific procedures for hazardous waste pickup, managed by the Environmental Health and Safety (EHS) department. [8] By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. CP Lab Chemicals.
  • Safety Tipsheets & Best Practices. American Chemical Society.
  • This compound | C9H10N2O | CID 595276. PubChem, National Center for Biotechnology Information.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard. Compliancy Group.
  • ACS publishes Guidelines for Secondary School Laboratory Safety. American Chemical Society.
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • OSHA Standards to Know Before Starting Your Lab. LabDS.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Doing Things Safely: A Guide for Introductory Chemistry Students. American Chemical Society.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. Thomasnet.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove.
  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Glove Nation.
  • Laboratory Safety. American Chemical Society.
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Glove Company.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania Environmental Health & Radiation Safety.
  • OSHA Glove Selection Chart. University of Nebraska-Lincoln Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.